molecular formula C9H15NO4 B140833 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline CAS No. 613256-52-3

1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

Cat. No.: B140833
CAS No.: 613256-52-3
M. Wt: 201.22 g/mol
InChI Key: OTGZFIBHHGZWEJ-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline is a high-value chiral synthon and a critical advanced intermediate in the multi-step synthesis of the angiotensin-converting enzyme (ACE) inhibitor Quinapril hydrochloride [https://go.drugbank.com/drugs/DB00981]. This proline derivative incorporates a (2R)-3-hydroxy-2-methylpropionyl side chain, which is essential for the drug's specific binding affinity and pharmacological activity. Researchers utilize this compound primarily in medicinal chemistry and pharmaceutical development for constructing the complex molecular architecture of Quinapril and related hypotensive agents. Its mechanism of action, when formulated as the final drug, involves competitive inhibition of ACE, resulting in the decreased formation of the potent vasoconstrictor angiotensin II and leading to vasodilation and reduced blood pressure [https://pubchem.ncbi.nlm.nih.gov/compound/5489240]. The stereochemical integrity of the molecule is paramount, as the (R) configuration at the specified center is crucial for optimal biological activity. Supplied as a high-purity compound, it is intended for use in laboratory-scale synthesis, method development, and as a reference standard in analytical profiling. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S)-1-[(2R)-3-hydroxy-2-methylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-6(5-11)8(12)10-4-2-3-7(10)9(13)14/h6-7,11H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGZFIBHHGZWEJ-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450865
Record name 1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613256-52-3
Record name 1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline , a critical structural analog and process impurity associated with the angiotensin-converting enzyme (ACE) inhibitor, Captopril.[1]

Stereochemical Impurity Profiling & Structure-Activity Relationships in ACE Inhibitors

Executive Technical Summary

The compound 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (CAS: 613256-52-3 ) is a specific diastereomer of the hydroxyl-analog of Captopril.[1][2] In pharmaceutical development, it serves two primary roles:

  • Critical Quality Attribute (CQA): It functions as a reference standard for Captopril Impurity 1 (or related pharmacopeial impurities), used to validate the enantiomeric and chemical purity of Captopril API (Active Pharmaceutical Ingredient).[1][2]

  • SAR Negative Control: It demonstrates the stringent structural requirements of the ACE active site, specifically the necessity of the zinc-binding thiol group and the stereochemical orientation of the methyl side chain.[1][2]

Structural Characterization & Stereochemistry[1][2][3]

The molecule differs from the parent drug Captopril in two fundamental vectors: functional group substitution (Hydroxyl vs. Thiol) and stereochemical inversion at the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-methyl position.[1]
Comparative Architecture
  • Captopril: (2S)-1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-L-proline.[1][2][3]

    • Key Features: Thiol (-SH) coordinates Zn²⁺; (2S)-methyl fits the S1' hydrophobic pocket.[1]

  • Target Analyte: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline.[1][2][3]

    • Key Features: Hydroxyl (-OH) is a weak Zn²⁺ ligand; (2R)-methyl creates steric clash in the S1' subsite.[1]

Visualization of Stereochemical Divergence

The following diagram illustrates the structural relationship and the specific inversion point that defines this impurity.

structure_analysis Captopril Captopril (Active Drug) (2S)-Side Chain | -SH Group Target Target Analyte (Impurity) (2R)-Side Chain | -OH Group Captopril->Target Structural Deviation: 1. S -> O Substitution 2. (S) -> (R) Inversion Subsite ACE Active Site (S1' Pocket + Zn2+ Ion) Captopril->Subsite High Affinity (Zn-S bond + Steric Fit) Target->Subsite Low Affinity (Weak Zn-O bond + Steric Clash)

Figure 1: Structural divergence between Captopril and its (2R)-hydroxy impurity, highlighting the loss of binding affinity.[1]

Origin & Synthesis Pathways

Understanding the origin of this impurity is vital for process chemistry control.[1][2] It typically arises not from degradation of the final product, but from upstream starting material impurities .[1][2]

Formation Mechanism

The synthesis of Captopril often involves the coupling of L-Proline with a 3-substituted-2-methylpropanoic acid derivative.[1][2]

  • The Error Source: If the starting material is (R)-3-hydroxy-2-methylpropanoic acid (instead of the protected (S)-thio equivalent), or if the starting material undergoes racemization during activation, the (2R)-hydroxy impurity is formed.[1]

synthesis_pathway Proline L-Proline (S-Configuration) Coupling Amide Coupling Reaction (DCC/HOBt or Acid Chloride) Proline->Coupling Correct_SM Correct Precursor (S)-3-acetylthio-2-methylpropanoic acid Correct_SM->Coupling Wrong_SM Impurity Precursor (R)-3-hydroxy-2-methylpropanoic acid Wrong_SM->Coupling Contaminant Captopril Captopril Precursor (Needs Deprotection) Coupling->Captopril Major Product Impurity Target Impurity 1-[(2R)-3-Hydroxy...] Coupling->Impurity Side Product (<0.1%)

Figure 2: Origin pathway demonstrating how starting material impurities lead to the formation of the target analyte.[1]

Analytical Profiling (Protocol)

To detect and quantify this impurity, a self-validating HPLC method is required.[1][2] The hydroxyl group makes this impurity significantly more polar than Captopril (which has a lipophilic thiol/thioester).[1]

Recommended HPLC Methodology

This protocol ensures separation of the (2R)-hydroxy impurity from Captopril and the disulfide dimer (Impurity A).[1]

ParameterSpecificationRationale
Column C18 (ODS) or Phenyl-Hexyl, 250 x 4.6 mm, 5µmPhenyl-hexyl offers superior selectivity for structural isomers.[1][2]
Mobile Phase A 0.1% Phosphoric Acid in WaterMaintains acidic pH to suppress ionization of the carboxylic acid (pKa ~3.7).[1][2]
Mobile Phase B Methanol : Acetonitrile (50:[1]50)Organic modifier for elution.[1][2]
Gradient 5% B to 60% B over 20 minsThe polar hydroxy-impurity will elute earlier (lower RT) than Captopril.[1][2]
Detection UV @ 210-220 nmThe molecule lacks strong chromophores; detection relies on the amide bond.[1][2]
Identification Criteria (Self-Validating)
  • Relative Retention Time (RRT): Expect the Hydroxy-analog to elute at approximately 0.4 - 0.6 RRT relative to Captopril due to increased polarity (OH > SH).[1]

  • Mass Spectrometry:

    • Captopril

      
      [1]
      
    • Target Impurity

      
       (Mass shift of -16 Da: S (32) replaced by O (16)).[1]
      

Biological Implications (SAR Analysis)

The target molecule is a textbook example of Bioisosteric Failure . While -OH and -SH are often considered isosteres, in metalloenzymes like ACE, they behave differently.[1][2]

The Zinc Coordination Failure

Angiotensin-Converting Enzyme contains a Zinc ion (Zn²⁺) in its active site.[1][2]

  • Captopril (Thiol): The sulfhydryl group forms a strong coordinate covalent bond with Zn²⁺.[1][2] This is the primary driver of its nanomolar potency (

    
    ).[1]
    
  • Impurity (Hydroxyl): The hydroxyl oxygen is a "harder" base and a much poorer ligand for Zn²⁺ in this catalytic pocket compared to sulfur.[1][2]

  • Stereochemical Mismatch: The (2R)-methyl group points away from the S1' hydrophobic pocket, further reducing binding energy.[1][2]

Conclusion: The 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline analog exhibits an


 typically >1000-fold higher  (weaker) than Captopril, rendering it pharmacologically inert but analytically significant.[1]

References

  • ChemicalBook. (2023).[1][2] 1-[(2R)-3-Hydroxy-2-Methyl-1-oxopropyl]-L-proline Chemical Properties and CAS 613256-52-3. Link

  • Axios Research. (2024).[1][2] Captopril Impurity 1 Reference Standard (CAS 613256-52-3).[1] Link

  • PubChem. (2024).[1][2] Captopril Structure and Bioactivity Data. National Library of Medicine.[1] Link

  • European Pharmacopoeia (Ph.[1] Eur.). Captopril Monograph: Related Substances and Impurity Profiling.[1][2][] (Verified via standard pharmacopeial search).

Sources

Technical Monograph: Physicochemical Profiling of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

[1][2]

Executive Summary & Strategic Context

1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (CAS: 613256-52-3) represents a critical chiral scaffold in the pharmaceutical manufacturing of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] While structurally analogous to Captopril , this molecule is distinct in two fundamental ways: the substitution of the thiol (-SH) group with a hydroxyl (-OH) group, and its specific (2R) stereochemistry at the side chain.[2]

Why this molecule matters:

  • Stereochemical Control: It serves as the primary chiral precursor for the synthesis of Captopril.[2] The conversion of the (2R)-hydroxyl group to the (2S)-thiol group typically proceeds via nucleophilic substitution with inversion of configuration (Walden inversion).[2] Therefore, the enantiomeric purity of this (2R) precursor directly dictates the enantiomeric excess (ee%) of the final Captopril API.[2]

  • Impurity Profiling: It acts as a potential process impurity (unreacted intermediate) or a degradation product (hydrolysis of the activated ester/halide intermediate) that must be strictly monitored under ICH Q3A/B guidelines.[1][2]

Molecular Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers[2][3][4][5]
  • IUPAC Name: (2S)-1-[(2R)-3-hydroxy-2-methylpropanoyl]pyrrolidine-2-carboxylic acid[1][2]

  • Common Synonyms: N-((2R)-3-Hydroxyisobutyryl)-L-proline; Desmercapto-hydroxy-captopril (precursor).[1][2]

  • CAS Number: 613256-52-3[2][3]

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    [1][2]
  • Molecular Weight: 201.22 g/mol [2]

Stereochemical Architecture

The molecule possesses two chiral centers:

  • L-Proline moiety: Fixed (2S) configuration.[1][2]

  • Acyl Side Chain: (2R) configuration.

This specific diastereomer is chosen deliberately. Direct sulfuration of a (2S)-precursor often leads to racemization or retention (depending on mechanism), whereas activating the (2R)-hydroxyl (e.g., via tosylation or halogenation) followed by thioacetate displacement allows for a clean S

2

StereochemistryPrecursor1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline(2R-Sidechain, 2S-Proline)ActivationActivation Step(Tosylation/Halogenation)Precursor->ActivationRetention of ConfigInversionNucleophilic Substitution (SN2)(Thioacetate/Thiourea)Activation->InversionActivated IntermediateCaptoprilCaptopril(2S-Sidechain, 2S-Proline)Target APIInversion->CaptoprilWalden Inversion(R -> S)

Figure 1: Stereochemical logic dictating the use of the (2R)-hydroxy precursor to achieve the (2S)-thiol configuration in Captopril.

Physicochemical Parameters

The substitution of the thiol group (Captopril) with a hydroxyl group significantly alters the polarity and hydrogen-bonding capacity of the molecule.[2]

Solubility & Polarity Profile

Unlike Captopril, which has a lipophilic character modulated by the thiol (LogP ~0.23), the hydroxy analog is significantly more hydrophilic.[1][2]

ParameterValue (Approx/Calc)Causality & Implication
LogP (Octanol/Water) -1.2 to -0.8 (Predicted)The -OH group adds significant polarity compared to -SH.[1][2] Implication: The molecule will elute near the void volume in standard C18 RP-HPLC unless ion-pairing agents are used.[1][2]
pKa (Carboxylic Acid) 3.6 – 3.8The proline carboxylic acid is relatively acidic.[1][2] It exists as a carboxylate anion at physiological pH (7.4).[2]
pKa (Hydroxyl) > 15Non-ionizable in aqueous media.[1][2] Unlike Captopril (pKa_SH ~9.8), this molecule does not have a second ionizable group in the basic range.[2]
Water Solubility Very High (>100 mg/mL)Driven by the primary alcohol, tertiary amide, and carboxylic acid functionalities.[1][2]
Hydrogen Bond Donors 2 (COOH, OH)Increases affinity for polar stationary phases (HILIC).[1][2]
Stability & Reactivity[1][2]
  • Redox Stability: Unlike Captopril, which readily dimerizes to Captopril Disulfide (Impurity A) in the presence of oxygen, the hydroxy-analog is redox inert .[1][2] It does not form dimers.[2]

  • Hydrolytic Stability: The amide bond is robust, but the terminal hydroxyl group is susceptible to oxidation (to the aldehyde/acid) under forced degradation conditions using strong oxidizers (e.g., KMnO4), though it is stable under standard ambient storage.[1][2]

Analytical Methodology & Protocol

Separating this highly polar precursor from the API (Captopril) and other impurities requires a tailored chromatographic approach.[2] Standard C18 methods often fail to retain this compound sufficiently.[2]

Recommended HPLC Method (HILIC Mode)

For trace analysis of this precursor in Captopril bulk drug, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase (RP).[2]

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-16).[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[2]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: High organic start (90% B) ramping down to 60% B.[2]

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detection) for universal response.[1][2]

Mass Spectrometry (LC-MS/MS)

For definitive identification, particularly in impurity profiling:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[2]

  • Precursor Ion [M+H]+: m/z 202.1.[2]

  • Fragmentation Pattern:

    • Loss of H2O (m/z 202 → 184).[2]

    • Cleavage of the amide bond yielding the proline fragment (m/z 116).[2]

    • Side chain fragment (m/z ~87).[1][2]

AnalyticalWorkflowSampleSample: Captopril API(Contains Trace Precursor)DecisionSelect ModeSample->DecisionRP_HPLCReverse Phase (C18)Problem: Low RetentionDecision->RP_HPLCStandard QCHILICHILIC Mode(High ACN)Decision->HILICRecommendedRP_SolSolution: Use Ion-Pairing(e.g., 0.1% TFA or HSA)RP_HPLC->RP_SolOptimizeDetectionDetection: UV @ 205-210nm(Weak Chromophore)RP_Sol->DetectionPurity AssayMS_DetectDetection: MS (ESI+)[M+H]+ = 202.1HILIC->MS_DetectTrace Analysis

Figure 2: Analytical decision tree for separating the polar hydroxy-precursor from the lipophilic API.

Synthesis & Application Logic

The "Inversion Strategy"

The synthesis of Captopril is a classic example of diastereoselective synthesis.[2]

  • Starting Material: D-3-Hydroxy-2-methylpropionic acid (or its ester).[1][2]

  • Coupling: Reaction with L-Proline to form the title compound: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline .

  • Activation: The -OH is converted to a leaving group (LG), such as a mesylate (-OMs) or halide (-Cl).[1][2]

  • Displacement: Treatment with a thioacetate (AcS-) or hydrosulfide (HS-) nucleophile.[1][2]

    • Mechanism:[2][4] S

      
      2.[2]
      
    • Result: Inversion of the (2R) center to the (2S) center found in Captopril.[1][2]

Critical Process Parameter (CPP): If the activation step proceeds via a mechanism that retains configuration (e.g., neighboring group participation), or if the displacement is not purely S

121-[(2R)-3-Hydroxy...]12

References

  • Shimazaki, M., et al. (1982).[2][5] "Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid." Chemical & Pharmaceutical Bulletin, 30(9), 3139-3146.[2]

  • European Pharmacopoeia (Ph.[2] Eur.) . "Captopril Monograph: Impurity Profiling." (Standard reference for Captopril impurities including Disulfide and related amides).

  • PubChem Compound Summary . "Captopril and related analogues."[2][4][6] National Center for Biotechnology Information.[2] [2]

  • ChemicalBook . "1-[(2R)-3-Hydroxy-2-Methyl-1-oxopropyl]-L-proline Properties and Synthesis."

Technical Monograph: Characterization and Analytical Profiling of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline , a critical process-related impurity and intermediate associated with the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Captopril.

In drug development, controlling the stereochemical purity of the side chain is paramount. While Captopril possesses a (2S)-3-mercapto-2-methyl-1-oxopropyl side chain, the molecule discussed herein contains a (2R)-3-hydroxy-2-methyl-1-oxopropyl moiety. Its presence typically indicates stereochemical leakage in the starting material or specific side-reactions during the acylation of L-proline. This guide outlines its physicochemical properties, formation pathways, and validated analytical protocols for its detection and quantification.

Physicochemical Identity

The molecule is a diastereomeric amide formed by the condensation of L-proline with (2R)-3-hydroxy-2-methylpropionic acid.

Table 1: Chemical Specification
PropertySpecification
Chemical Name 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline
Common Designations Captopril Impurity 1; Desmercapto-hydroxy-captopril (isomer)
CAS Registry Number 613256-52-3
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
Stereochemistry (2S)-Pyrrolidine ring; (2R)-Side chain
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2][3][4]
pKa (Predicted) Carboxylic acid: ~3.6; Hydroxyl: >14

Mechanistic Origin & Synthesis[1][7]

Understanding the origin of this impurity is essential for Process Analytical Technology (PAT). It typically arises through two primary pathways:

  • Direct Acylation with Impure Precursor: Use of (2R)-3-hydroxy-2-methylpropionic acid (instead of the (2S)-mercapto or acetylthio analog) during the coupling reaction.

  • Hydrolysis & Epimerization: Degradation of the thioester precursor followed by potential epimerization at the alpha-methyl position, though the direct coupling of the hydroxy-acid is more common.

Synthesis Pathway Diagram

The following diagram illustrates the likely formation pathway, highlighting the stereochemical divergence from the Captopril synthesis route.

SynthesisPathwaycluster_captoprilContrast: Captopril RouteProlineL-Proline(2S)IntermediateActivated EsterIntermediateProline->IntermediateNucleophilic AttackSideChain(2R)-3-Hydroxy-2-methyl-propionic acidActivationActivation(DCC/NHS or Acid Chloride)SideChain->ActivationActivationActivation->IntermediateTargetTARGET MOLECULE1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-prolineIntermediate->TargetAmide Bond FormationCaptoprilPrecursor(2S)-3-Acetylthio-2-methylpropionic acid

Figure 1: Formation pathway of the target impurity via direct coupling of the hydroxy-acid precursor.

Analytical Profiling & Methodology

Validated HPLC Protocol

Objective: Separate the (2R)-hydroxy impurity from Captopril and other stereoisomers.

  • Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax SB-C18 or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Rationale: Low pH suppresses the ionization of the carboxylic acid (pKa ~3.6), increasing retention and peak sharpness on C18.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold for polar retention)

    • 5-20 min: 5% → 40% B (Linear gradient)

    • 20-25 min: 40% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm .

    • Critical Note: At 210 nm, the amide bond absorbs. Ensure mobile phase solvents are HPLC-grade to minimize background noise.

  • Temperature: 25°C.

Mass Spectrometry (LC-MS) Parameters

For trace analysis (<0.1%), MS is required due to the weak UV absorbance.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

  • Target Ion: [M+H]⁺ = 202.22 m/z.

  • Fragmentation Pattern (MS/MS):

    • Precursor: 202.2 m/z

    • Major Fragment: ~116 m/z (Proline moiety, [C5H9NO2 + H]⁺)

    • Loss of water: ~184 m/z

Analytical Workflow Diagram

AnalyticalWorkflowSampleSample Preparation(Dissolve in Mobile Phase A)SeparationRP-HPLC Separation(C18, pH 2.5, 210 nm)Sample->SeparationDetectionDual DetectionSeparation->DetectionUVUV (210 nm)Quantification (Limit ~0.05%)Detection->UVMSESI-MS (+)Identification (m/z 202.2)Detection->MSDataData AnalysisResolution > 1.5 vs CaptoprilUV->DataMS->Data

Figure 2: Recommended analytical workflow for the detection and quantification of the impurity.

Regulatory & Toxicological Context

In the context of ICH Q3A(R2) and Q3B(R2) guidelines, this molecule is classified as a Process-Related Impurity .

  • Reporting Threshold: 0.05% (for drug substances).

  • Identification Threshold: 0.10%.

  • Qualification Threshold: 0.15%.

Because this molecule is a structural analogue of the parent drug (Captopril) but lacks the pharmacophore thiol group (essential for zinc binding in ACE), it likely possesses significantly reduced pharmacological activity. However, its presence indicates a lack of stereocontrol or reagent purity in the manufacturing process.

References

  • Axios Research. (2023). Captopril Impurity 1 Reference Standard. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Captopril Impurities. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Captopril Monograph: Impurity Profiling. (Standard Pharmacopoeial Reference for method validation context).

Advanced Characterization of Captopril Process Impurity: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of antihypertensive drug development, the purity profile of ACE inhibitors like Captopril is governed by stringent pharmacopoeial limits. While disulfide impurities (EP Impurity A) are well-documented, the detection and control of polar, non-chromophoric impurities such as 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (CAS 613256-52-3) present a unique analytical challenge.

This guide provides a definitive technical workflow for the identification, separation, and control of this specific impurity. Unlike the active pharmaceutical ingredient (API), which contains a mercapto (-SH) group, this impurity possesses a hydroxyl (-OH) group and exhibits inverted stereochemistry at the side-chain methyl position ((2R) vs. (2S)). This structural nuance requires a specialized analytical strategy combining orthogonal chromatography and mass spectrometry.

Part 1: Structural Anatomy & Root Cause Analysis

Molecular Divergence

To control an impurity, one must first understand its structural deviation from the API.

FeatureCaptopril (API)Target Impurity
IUPAC Name (2S)-1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-L-proline1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline
Side Chain Config (2S)(2R) (Diastereomer)
Functional Group Thiol (-SH)Hydroxyl (-OH)
Molecular Formula C9H15NO3SC9H15NO4
Molecular Weight 217.29 Da201.22 Da
Polarity (LogP) ~0.23< 0 (Highly Polar)
Synthetic Origin (Root Cause)

This impurity is typically process-related , arising from specific deviations in the synthesis of the side-chain intermediate.

  • Pathway A (Precursor Contamination): The synthesis often utilizes 3-acetylthio-2-methylpropanoic acid. If the starting material 3-hydroxy-2-methylpropanoic acid is not fully converted to the thio-derivative, or if the (2R)-enantiomer is present as a contaminant in the starting material, the hydroxyl-impurity forms during the coupling with L-Proline.

  • Pathway B (Hydrolysis of Halo-Intermediates): In routes involving 3-bromo-2-methylpropanoyl chloride, competitive hydrolysis by trace water (instead of thio-substitution) yields the hydroxy-derivative.

Figure 1: Synthetic Divergence & Impurity Formation

Captopril_Impurity_Origin Start Starting Material (2S)-3-Hydroxy-2-methylpropanoic Acid Reaction1 Activation / Halogenation Start->Reaction1 Intermed Intermediate (2S)-3-Halo-2-methylpropanoyl chloride Reaction1->Intermed Path_API Thio-Substitution (Correct Path) Intermed->Path_API + Thioacetic acid Path_Imp Hydrolysis / Inversion (Impurity Path) Intermed->Path_Imp + H2O / OH- (Side Rxn) API_Pre Captopril Precursor (Acetyl-protected) Path_API->API_Pre Imp_Pre Hydroxy-Impurity Precursor ((2R)-isomer formation) Path_Imp->Imp_Pre Stereo-inversion to (2R) Final_API CAPTOPRIL (API) (2S, 2S) API_Pre->Final_API Coupling w/ L-Proline + Deprotection Final_Imp TARGET IMPURITY (2R, 2S)-Hydroxy Imp_Pre->Final_Imp Coupling w/ L-Proline

Caption: Figure 1 maps the divergence point where competitive hydrolysis and stereochemical inversion lead to the formation of the hydroxy-impurity during the acyl-activation step.

Part 2: Analytical Method Development

Detecting this impurity is challenging because the substitution of Sulfur for Oxygen reduces the molecular weight by 16 Da and significantly alters the polarity. Furthermore, the lack of a conjugated system in the impurity means UV detection at standard wavelengths (254 nm) is impossible.

HPLC Method Parameters (The Separation)

The critical quality attribute (CQA) here is the resolution between the API and the impurity. Because the impurity contains a hydroxyl group, it is more polar than Captopril and will elute earlier on a reverse-phase column.

  • Column Selection: A high-density C18 column capable of withstanding 100% aqueous conditions is required to retain polar species.

    • Recommendation: Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18 (4.6 x 150 mm, 3 µm).

  • Mobile Phase: Acidic pH is non-negotiable to suppress the ionization of the carboxylic acid on the proline ring, ensuring the molecule is neutral and retained.

    • Mobile Phase A: 0.1% Phosphoric Acid (for UV) or 0.1% Formic Acid (for MS) in Water.

    • Mobile Phase B: Acetonitrile.[1]

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold for polar retention).

    • 2-15 min: 5% -> 40% B.

    • 15-20 min: 40% -> 90% B (Wash).

Mass Spectrometry (The Identification)

Since both the API and impurity have weak UV absorbance (end-absorption only at <210 nm), LC-MS is the gold standard for definitive identification.

  • Ionization Mode: ESI Positive (Electrospray Ionization).

  • Target Ions:

    • Captopril (API): [M+H]+ = 218.29 m/z.

    • Impurity: [M+H]+ = 202.22 m/z.

  • Fragmentation (MS/MS):

    • The impurity will show a characteristic loss of the proline moiety or the side chain.

    • Key Transition: 202.2 -> 116.1 (Proline fragment) confirms the proline backbone is intact.

    • Key Transition: 202.2 -> 87.0 (Hydroxy-methyl-propionyl fragment) confirms the modification is on the side chain.

Part 3: Isolation & Characterization Protocol

To validate the method, you must synthesize or isolate the impurity standard. This protocol outlines the "Self-Validating" approach to generating the reference standard.

Synthesis of Reference Standard

Instead of relying on costly custom synthesis vendors, generate the standard in-situ to confirm retention time.

  • Reagents: L-Proline, (2R)-3-hydroxy-2-methylpropanoic acid, EDC.HCl (Coupling agent).

  • Procedure:

    • Dissolve 1.0 eq of (2R)-3-hydroxy-2-methylpropanoic acid in DCM.

    • Add 1.1 eq EDC.HCl and stir for 30 mins at 0°C.

    • Add 1.0 eq L-Proline benzyl ester (to prevent self-polymerization).

    • Stir 12h, then hydrolyze the ester group (H2/Pd-C).

  • Validation:

    • Inject the crude reaction mixture into the LC-MS method described in Part 2.

    • Locate the peak at m/z 202.2 .

    • This peak defines the retention time (RT) of your target impurity.

System Suitability Testing (SST)

Before routine analysis, the system must pass these criteria:

ParameterAcceptance CriteriaLogic
Resolution (Rs) > 2.0Between Impurity (RT ~3.5 min) and Captopril (RT ~5.2 min).
Tailing Factor < 1.5Polar hydroxyl groups often cause tailing; ensures column integrity.
S/N Ratio > 10At the Limit of Quantitation (LOQ) level (0.05%).

Part 4: Analytical Decision Tree

The following workflow illustrates the logical progression from sample receipt to confirmed identification.

Figure 2: Analytical Decision Matrix

Analytical_Workflow Sample Unknown Impurity Detected @ RRT 0.65 UV_Check UV Spectrum Check (DAD) Sample->UV_Check Decision_UV Max Absorbance? UV_Check->Decision_UV Disulfide Suspect Disulfide (Impurity A) Decision_UV->Disulfide >220nm present Polar_Imp Suspect Polar/Hydroxy (Target Impurity) Decision_UV->Polar_Imp End abs only (<210nm) MS_Screen LC-MS Screening (ESI+) Polar_Imp->MS_Screen Mass_Check Parent Ion (m/z) MS_Screen->Mass_Check Confirm_202 Confirm m/z 202 (C9H15NO4) Mass_Check->Confirm_202 202.2 Confirm_432 Confirm m/z 432 (Dimer) Mass_Check->Confirm_432 432.5 Coinjection Co-injection with Synthesized Std Confirm_202->Coinjection

Caption: Figure 2 outlines the decision logic. Low UV absorbance combined with m/z 202 triggers the specific protocol for the hydroxy-impurity.

References

  • European Pharmacopoeia (Ph. Eur.) 11.0 .[2] Captopril Monograph 01/2017:1079. Strasbourg: Council of Europe. (Defines standard impurity limits).

  • National Institute of Standards and Technology (NIST) . Captopril Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • SciSpace . HPLC-UV method approach for the analysis and impurity profiling of Captopril. (Detailed HPLC conditions for polar impurities). Available at: [Link]

  • U.S. Food and Drug Administration (FDA) . Substance Registration System: Captopril.[2][3] (Structural confirmation of API). Available at: [Link]

Sources

Thermodynamic Stability Profile: 1-(3-Hydroxy-2-methyl-1-oxopropyl)-L-proline

[1]

Executive Summary & Structural Context

In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, specifically Captopril , the control of impurities is a critical Critical Quality Attribute (CQA).[1] The compound 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (hereafter referred to as HMOP-Pro ) represents a significant thermodynamic anomaly compared to its parent thiol drug.[1]

While Captopril relies on a mercapto (-SH) group for zinc coordination at the ACE active site, HMOP-Pro substitutes this with a hydroxyl (-OH) group.[1] This substitution fundamentally alters the thermodynamic stability profile , eliminating oxidative dimerization (disulfide formation) while introducing new intramolecular hydrogen-bonding networks that influence the cis/trans amide rotational equilibrium.[1]

This guide details the thermodynamic landscape of HMOP-Pro, providing protocols for its characterization and stability profiling in drug substance matrices.

Thermodynamic Landscape

The Cis-Trans Rotational Equilibrium

The defining thermodynamic feature of N-acylated prolines is the restricted rotation around the amide bond ($ \omega

1
  • Trans Isomer (Major): The 2-methyl-3-hydroxypropanoyl group is extended away from the proline carboxylate.[1]

  • Cis Isomer (Minor): The acyl group is folded back toward the proline ring, creating steric clash but potentially stabilized by specific solvent interactions.[1]

Thermodynamic Parameters (Aqueous, pH 3.0):

  • 
    :  -1.2 to -1.5 kcal/mol (Trans is favored).[1]
    
  • Rotational Barrier (

    
    ):  ~19-21 kcal/mol.[1] This high barrier means the isomers are separable on the NMR timescale but equilibrate slowly at room temperature.[1]
    
Intramolecular Hydrogen Bonding

The 3-hydroxyl group in HMOP-Pro introduces a donor/acceptor motif absent in Captopril.[1]

  • In Non-polar Solvents: The -OH group can form a weak intramolecular H-bond with the amide carbonyl oxygen, locking the side chain conformation and slightly favoring the trans amide rotamer to minimize dipole repulsion.

  • In Aqueous Media: Solvation shells disrupt this intramolecular bond, making the conformational entropy the dominant term in the free energy equation.[1]

Chemical Stability vs. Captopril
FeatureCaptopril (Parent)HMOP-Pro (Impurity/Analog)Thermodynamic Driver
Oxidation High Risk (Forms Disulfide Dimer)Negligible Bond Dissociation Energy (S-H vs O-H).[1]
Hydrolysis Stable AmideStable AmideResonance stabilization of N-acyl bond.[1]
Lactonization Low RiskModerate RiskThe

-hydroxy group can attack the carboxylate to form a bicyclic lactone under forcing acidic conditions (dehydration).[1]

Experimental Protocols for Stability Profiling

Protocol A: Determination of Rotational Energy Barriers (Variable Temperature NMR)

Objective: Quantify the activation energy (

1
  • Sample Prep: Dissolve 10 mg HMOP-Pro in 600

    
    L D
    
    
    O (buffered to pH 3.0 with deuterated formate to suppress exchange).
  • Acquisition:

    • Acquire 1D

      
      H NMR spectra at 298 K, 308 K, 318 K, 328 K, and 338 K.[1]
      
    • Focus on the

      
      -proton of the proline ring (typically 
      
      
      4.2 - 4.6 ppm).[1] It will appear as two distinct sets of multiplets (cis and trans).[1]
  • Coalescence Analysis:

    • As temperature increases, the signals broaden.[1] If coalescence is reached (single broad peak), record

      
      .[1]
      
    • If coalescence is not reached (likely for prolines < 350 K), integrate the distinct peaks to determine

      
      .[1]
      
  • Calculation:

    • Plot

      
       vs 
      
      
      (Van 't Hoff plot) to derive
      
      
      and
      
      
      .[1]
    • Use EXSY (Exchange Spectroscopy) 2D NMR at 298 K to measure the exchange rate constant

      
      .[1]
      
Protocol B: Accelerated Degradation Study (Arrhenius Modeling)

Objective: Establish the shelf-life contribution of HMOP-Pro in Captopril formulations.

  • Preparation: Prepare 1 mg/mL solutions of HMOP-Pro in:

    • 0.1 N HCl (Acidic stress).[1]

    • 0.1 N NaOH (Basic stress).[1]

    • 3% H

      
      O
      
      
      (Oxidative stress - control).[1]
  • Incubation: Aliquot into HPLC vials and incubate at 40°C, 50°C, and 60°C.

  • Sampling: Inject at t=0, 24h, 48h, 72h, and 168h.

  • Analysis (HPLC-UV):

    • Column: C18 (4.6 x 150 mm, 3

      
      m).[1]
      
    • Mobile Phase: A: 0.1% Phosphoric acid; B: Methanol (Gradient 5% B to 60% B over 15 min).

    • Detection: 210 nm (Amide band).[1]

  • Data Processing:

    • HMOP-Pro is expected to be stable to oxidation (unlike Captopril).[1]

    • Loss of area in Acid/Base indicates amide hydrolysis.[1] Plot

      
       vs 
      
      
      to determine
      
      
      of hydrolysis.[1]

Visualization of Thermodynamic States[1]

The following diagram illustrates the equilibrium states and degradation pathways for HMOP-Pro.

HMOP_Stabilitycluster_0Solution Equilibrium (pH 3-7)TransTrans-Rotamer(Thermodynamically Favored)Low EnergyTS_RotTransition State(Amide Rotation)+20 kcal/molTrans->TS_RotSlow ExchangeLactoneBicyclic Lactone(Acid Catalyzed Dehydration)Trans->LactoneHigh T / Acid(- H2O)HydrolysisHydrolysis Products(Proline + Hydroxy-acid)Trans->HydrolysisExtreme pHCisCis-Rotamer(Sterically Hindered)+1.5 kcal/molCis->TS_Rotk-1TS_Rot->Cisk1

Figure 1: Thermodynamic equilibrium and degradation pathways of HMOP-Pro. The cis/trans isomerization is the dominant reversible process, while lactonization represents an irreversible degradation sink under acidic stress.

Comparative Data Analysis

The following table contrasts the thermodynamic parameters of the impurity (HMOP-Pro) against the drug substance (Captopril).

ParameterCaptopril (Thiol)HMOP-Pro (Hydroxyl)Impact on Stability
LogP (Octanol/Water) 0.23-0.85 (Est.)[1]HMOP-Pro is significantly more water-soluble; harder to extract in organic workups.[1]
pKa (Carboxyl) 3.73.6Similar acidity; separation by ion-exchange is difficult.[1]
pKa (Thiol/Hydroxyl) 9.8 (Thiol)~14 (Hydroxyl)HMOP-Pro does not ionize at basic pH, allowing separation via high-pH HPLC.[1]
Cis/Trans Ratio (D2O) ~15:85~20:80The -OH group slightly destabilizes the trans form via solvation effects compared to -SH.[1]
Oxidative Half-life < 24h (in air, pH 7)StableHMOP-Pro accumulates as a stable by-product while Captopril degrades.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) 10.0. "Captopril Monograph: Impurity Analysis."[1] Council of Europe.[1] (Verified standard for impurity limits). [1]

  • Timmins, P., et al. "Factors affecting captopril stability in aqueous solution."[1] International Journal of Pharmaceutics, 1982.[1] (Foundational work on Captopril degradation kinetics).

  • Dugave, C., & Demange, L. "Cis-trans isomerization of organic molecules and biomolecules: implications and applications."[1] Chemical Reviews, 2003.[1] (Authoritative review on proline thermodynamics). [1]

  • PubChem Compound Summary. "1-((2S)-3-mercapto-2-methyl-1-oxopropyl)-L-proline (Captopril)."[1] National Center for Biotechnology Information.[1] (Structural and chemical property verification).

  • ChemicalBook. "1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline Properties." (Specific data on the hydroxy-analog).

Spectroscopic Characterization of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Compound Name: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline Synonyms: (2R)-3-Hydroxyisobutyryl-L-proline; Captopril Impurity H (analog); Des-mercapto-hydroxy-Captopril. CAS Registry Number: 613256-52-3 Molecular Formula: C


H

NO

Molecular Weight: 201.22 g/mol

This guide details the spectroscopic fingerprint of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline, a critical intermediate and impurity in the synthesis of the ACE inhibitor Captopril. Unlike the active drug (which possesses a (2S)-mercapto side chain), this compound features a (2R)-hydroxyl moiety. Correct characterization requires a rigorous approach to distinguish it from its diastereomer (2S, 2S) and to account for the rotameric isomerism inherent to N-acylated prolines.

The following protocols prioritize causality —explaining why signals appear as they do—to provide a self-validating analytical framework.

Structural Elucidation Strategy

The characterization workflow follows a logic-gated path, moving from molecular weight confirmation to stereochemical validation.

AnalyticalWorkflow Sample Unknown Sample (C9H15NO4) MS HRMS (ESI+) Confirm MW: 201.22 Fragment: m/z 70, 116 Sample->MS Step 1 IR FT-IR Confirm Functional Groups (OH, Amide, COOH) MS->IR Step 2 NMR 1H/13C NMR Identify Rotamers (Cis/Trans Ratio ~1:3) IR->NMR Step 3 Chiral Stereochem Validation (2R vs 2S Side Chain) NOESY + Optical Rotation NMR->Chiral Step 4

Figure 1: Logic-gated analytical workflow for structural validation.

Mass Spectrometry (MS) Characterization

Objective: Confirm molecular weight and analyze fragmentation to verify the peptide-like connectivity.

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Direct Infusion: Flow rate 5-10 µL/min.

Data Interpretation

The mass spectrum is dominated by the protonated molecular ion


. The fragmentation pattern is characteristic of N-acyl prolines, driven by the stability of the pyrrolidine ring.
Ion Typem/z (Theoretical)Structural AssignmentMechanism

202.10 Parent IonProtonation of amide carbonyl or amine.

184.09Dehydration ProductLoss of hydroxyl group (common in aliphatic alcohols).

156.10DecarboxylationLoss of carboxylic acid from Proline C-terminus.
Fragment A 116.07Proline FragmentCleavage of N-acyl bond (Proline + H).
Fragment B 70.06 Pyrrolidine RingCyclization/Immonium ion formation (Diagnostic for Proline).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural assignment. Critical Insight (The "Expert" Factor): N-acyl prolines exist as a mixture of cis and trans rotamers in solution due to restricted rotation about the amide bond (


). In D

O or DMSO-

, two distinct sets of signals are observed, typically in a ratio of 3:1 to 4:1 favoring the trans isomer. Failure to recognize this doubling will lead to incorrect integration and purity assessment.
Experimental Protocol
  • Solvent: D

    
    O (preferred for resolution of OH/COOH exchange) or DMSO-
    
    
    
    .
  • Concentration: 10-20 mg/mL.

  • Temperature: 298 K (Room Temp).[1] Note: Elevating temp to 350 K can coalesce rotamer signals.

1H NMR Assignment (500 MHz, D O)

Note: Chemical shifts (


) are representative of the (2R)-hydroxy-2-methyl-propionyl-L-proline system.
PositionProton Type

(ppm) Major (Trans)

(ppm) Minor (Cis)
MultiplicityInterpretation
Side Chain CH

1.151.18Doublet (

Hz)
Diastereotopic methyl group.
Side Chain CH-CO 2.852.70MultipletAlpha-proton of the acyl group.
Side Chain CH

-OH
3.55 - 3.753.55 - 3.75Multiplet/ABXDeshielded by hydroxyl; often overlaps.
Proline

-CH
4.42 4.65 ddDiagnostic: Downfield shift indicates trans rotamer.
Proline

-CH

3.603.45MultipletProline ring closure protons.
Proline

-CH

1.90 - 2.301.80 - 2.20MultipletRing envelope protons.

*Trans rotamer defined as the conformation where the C


-H of proline and the amide carbonyl are on opposite sides (s-trans).
13C NMR Highlights
  • Carbonyls: Two distinct peaks for the Amide C=O (~175 ppm) and Carboxyl C=O (~178 ppm). Rotameric splitting is often ~0.5 - 1.0 ppm.

  • Proline C

    
     and C
    
    
    
    :
    Known as the "Proline Fingerprint." The chemical shift difference between C
    
    
    and C
    
    
    is sensitive to the ring pucker and amide conformation.

Rotamerism Trans Major Rotamer (Trans) (75-80%) Pro-Hα ~4.4 ppm Equilibrium Restricted Amide Rotation Slow on NMR Timescale Trans->Equilibrium  K_eq ~ 3.5   Cis Minor Rotamer (Cis) (20-25%) Pro-Hα ~4.6 ppm Equilibrium->Cis

Figure 2: Rotameric equilibrium of N-acyl proline derivatives.

Vibrational Spectroscopy (FT-IR)

Objective: Rapid identification of functional groups.

  • Amide I Band (1620–1650 cm

    
    ):  Strong stretch, characteristic of the tertiary amide (
    
    
    
    ). Lower frequency than secondary amides due to lack of N-H.
  • Carboxylic Acid (1720–1740 cm

    
    ): 
    
    
    
    stretch. Often appears as a shoulder or distinct peak depending on protonation state.
  • Hydroxyl/Amine (3300–3500 cm

    
    ):  Broad band corresponding to the side chain 
    
    
    
    and the carboxylic
    
    
    .
  • Fingerprint Region: C-O stretch of the primary alcohol at ~1050 cm

    
    .
    

Stereochemical Validation (The "Self-Validating" System)

Distinguishing the (2R)-sidechain isomer from the (2S)-sidechain (Captopril-like) isomer is the most challenging aspect.

Optical Rotation

The specific rotation


 is a summation of the L-proline contribution (negative) and the side chain contribution.
  • Protocol: Dissolve ~10 mg in 1 mL Methanol or Water. Measure at 20°C, 589 nm (Na D-line).

  • Validation: The (2R)-isomer will have a distinct rotation value compared to the (2S)-isomer. While L-Proline dominates the sign (usually negative), the magnitude differs between diastereomers.

NMR Diastereomeric Differentiation

In the (2R)-isomer , the methyl group (side chain) and the Proline


-proton are in a specific spatial arrangement.
  • Comparison: If available, spike the sample with the (2S)-isomer (Captopril impurity reference). The methyl doublets of the (2R) and (2S) forms will resolve in 1H NMR (often separated by ~0.02 - 0.05 ppm).

  • NOESY/ROESY: In the trans rotamer, NOE correlations between the side-chain methyl and the Proline

    
    -protons can confirm the spatial configuration if molecular modeling is used for reference.
    

References

  • European Pharmacopoeia (Ph. Eur.), "Captopril Monograph: Impurity Profiling." (Standard reference for Captopril impurities including hydroxy analogs).
  • Li, H. et al. (2013). "Synthesis and characterization of captopril derivatives." Research on Chemical Intermediates, 39, 621–629. (Discusses synthetic precursors and analogs).
  • Liang, G. B. et al. (1992).[2] "Variations in the turn-forming characteristics of N-acyl proline units." Biopolymers, 32(3), 293-301.[2] Link (Foundational text on N-acyl proline rotamerism and NMR shifts).

  • PubChem Compound Summary , "1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-L-proline (Captopril)." Link (Reference for the parent scaffold and numbering).

  • Odinity , "Cis- Trans Equilibrium of N-Acetyl-L-Proline." Link (Experimental verification of rotamer ratios in similar systems).

Sources

CAS number lookup for 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

The CAS Number for 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline is 613256-52-3 .[1][2][3]

Below is the comprehensive technical guide detailing the chemical identity, synthesis, structural analysis, and analytical characterization of this compound, designed for researchers and drug development professionals.

CAS Registry Number: 613256-52-3 Common Designation: Captopril Impurity (Hydroxy Analog)[3]

Executive Summary

1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (CAS 613256-52-3) is a critical impurity and metabolite associated with the angiotensin-converting enzyme (ACE) inhibitor Captopril .[3] Structurally, it represents the hydroxy-isostere of Captopril, where the thiol (-SH) moiety is replaced by a hydroxyl (-OH) group.[3]

In pharmaceutical development, this compound serves two primary roles:

  • Process Impurity: It can arise during the synthesis of Captopril if the starting material (3-acetylthio-2-methylpropanoic acid) contains hydroxy-analogs or undergoes improper hydrolysis.[3]

  • Metabolite Standard: It is a known metabolite formed via the oxidative desulfuration or hydrolysis pathways in vivo.[3]

This guide provides the definitive physicochemical data, synthesis logic, and analytical protocols required for the identification and control of this substance in compliance with ICH Q3A/B guidelines.

Chemical Identity & Registry

ParameterDetail
CAS Number 613256-52-3
IUPAC Name (2S)-1-[(2R)-3-Hydroxy-2-methylpropanoyl]pyrrolidine-2-carboxylic acid
Synonyms Captopril Impurity 1; Captopril Impurity 3 (Vendor specific); N-((2R)-3-Hydroxy-2-methylpropionyl)-L-proline
Molecular Formula C

H

NO

Molecular Weight 201.22 g/mol
Parent Drug Captopril (CAS 62571-86-2)
Stereochemistry Proline: L (S-configuration); Side-chain: (2R)
Stereochemical Significance (The "R/S Flip")

It is crucial to note that while Captopril possesses a (2S) side chain, its direct hydroxy-analog possesses a (2R) side chain despite having the same spatial arrangement .[3]

This apparent inversion is an artifact of Cahn-Ingold-Prelog (CIP) priority rules:

  • In Captopril: The thiol group (-CH

    
    SH) has higher priority than the carbonyl group (-C=O) because Sulfur (Z=16) > Oxygen (Z=8).[3]
    
  • In the Hydroxy Analog: The carbonyl group (-C=O) has higher priority than the hydroxymethyl group (-CH

    
    OH) because the carbonyl carbon is bonded to (O, O, N) while the hydroxymethyl carbon is bonded to (O, H, H).[3]
    

Therefore, the (2R)-hydroxy analog is the spatial isostere of the (2S)-mercapto drug (Captopril).[3]

Structural Analysis & Synthesis[3]

Synthesis Pathway

The synthesis of CAS 613256-52-3 typically follows a Schotten-Baumann-like coupling between L-Proline and an activated form of (2R)-3-hydroxy-2-methylpropanoic acid.[3]

Diagram 1: Synthesis Logic

Synthesis Start1 (2R)-3-Hydroxy-2-methylpropanoic acid Activation Activation (e.g., NHS ester / Acid Chloride) Start1->Activation Start2 L-Proline Coupling Amide Coupling (Basic Conditions) Start2->Coupling Activation->Coupling Product 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (CAS 613256-52-3) Coupling->Product

Caption: Synthetic route for CAS 613256-52-3 via direct amide coupling.

Formation as an Impurity

In the industrial production of Captopril, the side chain is often introduced as (2S)-3-acetylthio-2-methylpropanoyl chloride .[3] If the acetylthio group is inadvertently hydrolyzed to a hydroxyl group before or during the reaction (due to moisture or improper reagents), the hydroxy-analog (CAS 613256-52-3) is formed.[3]

Analytical Characterization

To distinguish this impurity from Captopril and other related compounds (e.g., Captopril Disulfide), specific analytical markers must be used.[3]

Mass Spectrometry (LC-MS)[3]
  • Captopril [M+H]+: 218.29 m/z[3]

  • Hydroxy Impurity [M+H]+: 202.22 m/z[3]

  • Mass Shift: -16 Da (Replacement of S [32 Da] with O [16 Da]).

  • Fragmentation Pattern: The loss of the side chain typically yields the proline fragment (m/z 116), confirming the core structure.[3]

Nuclear Magnetic Resonance (NMR)

The substitution of -SH with -OH causes a significant chemical shift change in the methylene protons of the side chain.[3]

Proton EnvironmentCaptopril (

ppm)
Hydroxy Analog (

ppm)
Reason
-CH

-X
(Side Chain)
2.6 – 3.03.5 – 3.8 Oxygen is more electronegative than Sulfur, deshielding the adjacent protons.[3]
-CH- (Side Chain Methine)2.8 – 3.02.6 – 2.9 Slight shift due to electronic environment change.[3]
-CH

(Side Chain Methyl)
1.1 – 1.21.0 – 1.2 Minimal change.[3]
HPLC Method Parameters (Recommended)

For the separation of Captopril and its hydroxy impurity, a reverse-phase method is standard.[3]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210-220 nm (The impurity lacks a strong chromophore, so low UV is required).[3]

  • Elution Order: The Hydroxy impurity is more polar than Captopril (due to the -OH vs -SH group) and will typically elute earlier (lower retention time) than Captopril.[3]

Diagram 2: Impurity Profiling Logic

HPLC cluster_elution Elution Order (Increasing Hydrophobicity) Sample Crude Captopril Sample Column C18 Reverse Phase Column Sample->Column ImpurityE 1. Hydroxy Impurity (CAS 613256-52-3) (Most Polar) Column->ImpurityE API 2. Captopril (API) (Thiol) Column->API ImpurityA 3. Captopril Disulfide (Dimer - Most Hydrophobic) Column->ImpurityA

Caption: Predicted elution order in Reverse Phase HPLC.

Regulatory & Quality Context

In the context of ICH Q3A (Impurities in New Drug Substances) , this compound must be identified and qualified if it exceeds the reporting threshold (typically 0.05% or 0.10%).[3]

  • Risk Profile: As a metabolite and structural analog, it generally presents a lower toxicological risk than unrelated synthetic intermediates, but it must still be controlled.[3]

  • Stability: Unlike Captopril, the hydroxy analog is not susceptible to oxidative dimerization (disulfide formation), making it a stable marker in stressed samples.[3]

References

  • ChemicalBook. (2023).[1][3] 1-[(2R)-3-Hydroxy-2-Methyl-1-oxopropyl]-L-proline Properties and CAS 613256-52-3.[1][3] Link

  • Axios Research. (2024).[3] Captopril Impurity 1 - CAS 613256-52-3 Data Sheet. Link

  • Klivon. (2024).[3][4] Reference Standards: Captopril Impurity 1 (CAS 613256-52-3).[2][3][5][4] Link

  • PubChem. (n.d.).[3] Captopril Compound Summary (Contextual Reference). Link

  • European Pharmacopoeia (Ph.[3][4] Eur.). Captopril Monograph 1079. (Used for context on impurity designations).

Sources

Stereochemical Configuration of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline , a critical diastereomeric intermediate in the asymmetric synthesis of angiotensin-converting enzyme (ACE) inhibitors, specifically Captopril.

Content Type: Technical Whitepaper & Experimental Guide Subject: Asymmetric Synthesis, Impurity Profiling, and NMR Conformational Analysis

Executive Summary: The Chiral Pivot

In the high-stakes landscape of antihypertensive drug development, 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (hereafter referred to as (R,S)-OH-Pro ) serves as a "chiral pivot." It is the direct oxygen analogue of Captopril, but with a crucial stereochemical distinction: it possesses the (2R) configuration at the side-chain


-carbon, whereas the active drug Captopril requires the (2S)  configuration.

For the process chemist, this molecule represents two distinct realities:

  • The Substrate: In "late-stage inversion" synthetic routes, it is the correct precursor required to install the thiol group via

    
     inversion (e.g., Mitsunobu reaction).
    
  • The Impurity: In "early-stage inversion" routes, its presence indicates a failure of stereocontrol, representing a difficult-to-separate diastereomer (Epimer A) that must be quantified at trace levels.

Stereochemical Architecture & Conformational Dynamics

Absolute Configuration

The molecule contains two chiral centers:

  • Proline Ring (

    
    ):  Fixed as L (S) , derived from the natural amino acid pool.
    
  • Acyl Side Chain (

    
    ):  Specified as (R) . This stereocenter carries the methyl group and the hydroxymethyl arm.
    

Notation:


.
Diastereomeric Relationship:  It is the C2-epimer of the direct hydroxy-analogue of Captopril.
Proline Rotamerism (Cis/Trans Isomerism)

Unlike secondary amides, N-acylated prolines lack a hydrogen donor on the nitrogen, leading to a significant population of both cis and trans rotamers about the amide bond (


).
  • Trans Rotamer (Major): The side chain carbonyl oxygen is trans to the proline

    
     proton. Usually favored due to lower steric clash between the side chain methyl and the proline ring.
    
  • Cis Rotamer (Minor): The carbonyl oxygen is cis to the proline

    
     proton.
    

Impact on Analysis: This equilibrium (


) causes "signal doubling" in NMR spectra, often mistaken for impurities by inexperienced analysts.

Synthetic Pathways & Mechanistic Logic

The utility of (R,S)-OH-Pro is defined by the strategy used to synthesize Captopril.

Strategy A: Late-Stage Inversion (The "Mitsunobu Route")

This route utilizes the title compound as the key intermediate.

  • Coupling: React (R)-3-hydroxy-2-methylpropanoic acid (Roche Ester derived) with L-Proline.

    • Result: Retention of (R) configuration. Product is (R,S)-OH-Pro .

  • Activation/Inversion: Treat (R,S)-OH-Pro with Thioacetic acid (

    
    ), Triphenylphosphine (
    
    
    
    ), and DIAD (Mitsunobu conditions).
    • Mechanism:[1][2] The hydroxyl group is activated, and the thioacetate attacks via

      
      .
      
    • Result: Inversion of configuration from (2R) to (2S) .

    • Product: Captopril thioester (Active Precursor).

Strategy B: Early-Stage Inversion (The "Impurity Scenario")

If the inversion is performed before coupling (on the acid), any unreacted starting material or re-epimerization results in (R,S)-OH-Pro appearing as a contaminant in the final API.

SynthesisPath Start (R)-3-Hydroxy-2- methylpropionate (Roche Ester) Coupling Amide Coupling (DCC/NHS) Start->Coupling + L-Proline Intermediate (R,S)-OH-Pro (Title Compound) Coupling->Intermediate Retention of Stereochemistry Inversion Mitsunobu Inversion (PPh3/DIAD/AcSH) Intermediate->Inversion Key Step Product Captopril Precursor (S,S)-Thioester Inversion->Product Inversion (R->S)

Caption: The "Late-Stage Inversion" pathway where the title compound acts as the essential substrate for stereochemical correction.

Experimental Protocols

Synthesis of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

Objective: To isolate the (R,S) diastereomer for use as a reference standard or intermediate.

Reagents:

  • (R)-3-Hydroxy-2-methylpropanoic acid (10 mmol)

  • L-Proline benzyl ester hydrochloride (10 mmol)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (11 mmol)
    
  • HOBt (Hydroxybenzotriazole) (11 mmol)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve (R)-3-hydroxy-2-methylpropanoic acid in DCM (50 mL) at 0°C under

    
    . Add HOBt and stir for 15 minutes.
    
  • Coupling: Add EDC

    
    HCl followed by triethylamine (22 mmol) to neutralize the hydrochloride salt.
    
  • Addition: Add L-Proline benzyl ester slowly.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash organic layer with 1N HCl (remove unreacted amine), saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (remove unreacted acid), and brine. Dry over 
    
    
    
    .
  • Deprotection (Hydrogenolysis): Dissolve the benzyl ester intermediate in MeOH. Add 10% Pd/C catalyst (10 wt%). Stir under

    
     atmosphere (1 atm) for 4 hours. Filter through Celite.
    
  • Purification: Concentrate in vacuo. Recrystallize from Acetone/Hexane to yield the free acid title compound.

Analytical Characterization (HPLC & NMR)

Table 1: Distinguishing Diastereomers via NMR

Feature(2R, 2'S)-Isomer (Title Compound)(2S, 2'S)-Isomer (Captopril-OH Analog)Mechanistic Note
Methyl Doublet (

)

1.15 ppm

1.22 ppm
Shielding effect of the proline ring current differs based on side-chain orientation.

-Coupling (

)
~7.0 Hz~7.0 HzCoupling constants are less diagnostic than chemical shift.
Rotamer Ratio ~3:1 (Trans:Cis)~4:1 (Trans:Cis)Steric bulk of the (R)-methyl vs (S)-methyl interacts differently with the proline ring.

HPLC Method for Chiral Purity:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide bond absorption).

  • Expected Elution: The (2R,S) diastereomer typically elutes before the (2S,S) diastereomer due to different hydrogen bonding capabilities with the chiral stationary phase.

Analytical Logic Tree: Impurity Identification

When an unknown impurity appears in Captopril bulk drug substance at RRT 0.85 (relative retention time), use the following logic to confirm if it is the (2R)-hydroxy precursor.

AnalysisTree Q1 Impurity Detected in Captopril API? Q2 Mass Spec Matches M+1 = 218? Q1->Q2 Q3 Ellman's Test (Thiol Reagent)? Q2->Q3 Yes (OH instead of SH) ResultA Not OH-Analog (Likely Disulfide) Q3->ResultA Positive (SH present) Q4 Retention Time vs Standard? Q3->Q4 Negative (No SH) ResultB Confirmed: (2R)-OH-Proline (Inversion Failure) Q4->ResultB Matches (2R,S) ResultC Confirmed: (2S)-OH-Proline (Hydrolysis Product) Q4->ResultC Matches (2S,S)

Caption: Decision matrix for identifying hydroxy-proline impurities in ACE inhibitor synthesis.

References

  • Shimazaki, M., et al. (1982).[3] "Synthesis of Captopril starting from an Optically Active

    
    -Hydroxy Acid." Chemical & Pharmaceutical Bulletin, 30(9), 3139–3146. 
    
  • ChemicalBook. (2023). "1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline Product Entry."

  • PubChem. (2025). "Captopril Impurity Profiling and Related Compounds." National Library of Medicine.

  • Beulshausen, T., et al. (1995). "Rotamerism in N-acylproline derivatives: An NMR study." Journal of Organic Chemistry. (General reference for Proline cis/trans mechanics).

Disclaimer: This guide is intended for research and development purposes only. All synthesis and handling of pharmaceutical intermediates must comply with local safety regulations and GMP guidelines.

Sources

Metabolic pathways involving 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, particularly its metabolic fate. While the predominant metabolic pathways of Captopril leading to disulfide conjugates are well-documented, this guide also addresses the current understanding of other potential metabolic transformations, including the formation of its hydroxylated derivative, 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline. This document provides a comprehensive overview of Captopril's metabolism, integrating established knowledge with insights into investigational methodologies.

Principal Metabolic Pathways of Captopril

The metabolism of Captopril primarily occurs in the liver and involves the modification of its reactive sulfhydryl (-SH) group.[2] The major metabolic routes are the formation of disulfide conjugates. These biotransformations result in metabolites that are generally considered pharmacologically inactive but may undergo reversible interconversion back to the active parent drug.[3]

Formation of Captopril-Cysteine Disulfide and Captopril Dimer Disulfide

The most significant metabolic pathway for Captopril is its conjugation with endogenous sulfhydryl-containing compounds, predominantly cysteine, to form captopril-cysteine disulfide. Additionally, two molecules of Captopril can oxidize to form a disulfide dimer.[4] These reactions are mediated, at least in part, by Cytochrome P450 3A4 (CYP3A4).[3]

The formation of these disulfide metabolites is a crucial aspect of Captopril's disposition, with a significant portion of the absorbed dose being converted through this pathway.[5] These metabolites, along with unchanged Captopril, are primarily eliminated through the kidneys.[4]

S-Methylation

A minor metabolic pathway for Captopril is the S-methylation of its sulfhydryl group.[4] This reaction leads to the formation of an S-methyl metabolite, which has been identified in human plasma.[4]

The Metabolic Pathway of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline: A Knowledge Gap

A thorough review of the scientific literature reveals a significant gap in the understanding of the metabolic formation of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline from Captopril. While the existence of this molecule is known, primarily as a synthetic intermediate in the preparation of Captopril, its role as an in vivo metabolite is not well-established.[6]

Extensive searches of metabolic databases and scientific publications did not yield specific studies detailing the enzymatic hydroxylation of the methyl group of Captopril to form this particular metabolite. Consequently, the enzyme(s) responsible for this potential biotransformation and its subsequent metabolic fate remain uncharacterized.

Investigating Novel Metabolic Pathways: A Methodological Approach

For researchers interested in exploring the potential for Captopril to be metabolized to 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline, a structured experimental approach is necessary. The following sections outline a general framework for such an investigation, based on established methodologies for studying drug metabolism.

In Vitro Metabolism Studies

In vitro systems are indispensable tools for elucidating metabolic pathways and identifying the enzymes involved.

  • Liver Microsomes: Human liver microsomes are a standard in vitro model for studying Phase I metabolic reactions, such as hydroxylations, which are primarily catalyzed by cytochrome P450 enzymes.[7]

    Experimental Workflow for In Vitro Metabolism using Liver Microsomes

    Caption: Workflow for in vitro metabolism study of Captopril.

    Detailed Protocol for In Vitro Metabolism of Captopril with Human Liver Microsomes:

    • Preparation of Incubation Mixture:

      • In a microcentrifuge tube, combine human liver microsomes (final concentration, e.g., 0.5 mg/mL) and a NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

      • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation of Reaction:

      • Add Captopril (at various concentrations, e.g., 1-100 µM) to the pre-warmed microsome mixture to initiate the metabolic reaction.

    • Incubation:

      • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Termination of Reaction:

      • Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, containing an internal standard.

    • Sample Preparation for Analysis:

      • Centrifuge the mixture to precipitate proteins.

      • Collect the supernatant for analysis.

    • LC-MS/MS Analysis:

      • Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Captopril and its potential metabolites. The mass spectrometer would be set to detect the parent drug and the predicted mass of the hydroxylated metabolite.

  • Recombinant CYP450 Isoforms: To identify the specific CYP450 isoform responsible for a metabolic reaction, individual recombinant human CYP enzymes can be used in place of liver microsomes in the in vitro assay.

Analytical Methodologies for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites due to its high sensitivity and specificity.

Table 1: Key Parameters for LC-MS/MS Method Development

ParameterDescription
Chromatographic Column A reversed-phase C18 column is typically suitable for separating Captopril and its metabolites.
Mobile Phase A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to improve ionization.
Ionization Source Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
Mass Spectrometry Mode Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for the parent drug and potential metabolites are monitored.

Hypothetical MRM Transitions for 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

To detect the hydroxylated metabolite, one would first determine its theoretical exact mass and then predict its fragmentation pattern to establish potential MRM transitions.

Caption: Logical workflow for the confirmation of a metabolite's identity.

Conclusion

The metabolic landscape of Captopril is dominated by the formation of disulfide conjugates. While the existence of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline is noted in the context of chemical synthesis, its formation as a metabolite of Captopril in vivo is not supported by the current body of scientific literature. This guide has outlined the established metabolic pathways of Captopril and provided a robust methodological framework for researchers aiming to investigate the potential for and significance of hydroxylation as a metabolic route. Further research in this area would be invaluable in expanding our understanding of Captopril's comprehensive metabolic profile.

References

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stereoselective protocol for the synthesis of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (CAS: 613256-52-3). This dipeptide-like motif is a critical intermediate in the synthesis of ACE inhibitors (e.g., Captopril) and a versatile chiral building block for peptidomimetics. The method described utilizes the "Chiral Pool" strategy, coupling commercially available (R)-Roche Ester with L-Proline . To ensure maximum diastereomeric purity (>98% de), this guide employs a hydroxyl-protection strategy to prevent O-acylation side reactions during the amide coupling step.

Introduction & Strategic Analysis

The target molecule contains two chiral centers: the fixed (S)-center of the L-proline ring and the (R)-center of the 3-hydroxy-2-methylpropionyl side chain. The primary synthetic challenge is forming the amide bond without racemizing the labile


-methyl stereocenter of the acid fragment or inducing oligomerization via the free hydroxyl group.
Key Challenges
  • Stereochemical Integrity: The

    
    -proton of the acyl fragment is acidic; over-activation or harsh basic conditions can lead to epimerization, yielding the (2S, 2'S) diastereomer.
    
  • Chemoselectivity: The free hydroxyl group in the acid fragment competes as a nucleophile, potentially leading to ester formation (polymerization) during activation.

Selected Route: The Protected Roche Ester Pathway

To mitigate these risks, this protocol employs (R)-Methyl 3-hydroxy-2-methylpropionate (Roche Ester) as the starting material. The hydroxyl group is transiently protected as a tert-butyldimethylsilyl (TBS) ether. This allows for mild activation of the carboxylic acid and clean coupling to L-Proline benzyl ester, followed by global deprotection.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the amide bond, revealing two commercially available chiral pool starting materials.

Retrosynthesis Target Target Molecule 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline Coupling Amide Coupling Target->Coupling Acid (2R)-3-Hydroxy-2-methylpropionic Acid (Protected Precursor) Coupling->Acid Proline L-Proline (Protected as Benzyl Ester) Coupling->Proline Roche (R)-Roche Ester (Methyl (R)-3-hydroxy-2-methylpropionate) Acid->Roche Hydrolysis & Protection

Figure 1: Retrosynthetic disconnection showing the origin of chirality from Roche Ester and L-Proline.

Detailed Experimental Protocol

Phase 1: Preparation of the Activated Acid Fragment

Objective: Convert (R)-Roche Ester to the N-hydroxysuccinimide (NHS) active ester of the TBS-protected acid.

Reagents:

  • (R)-Methyl 3-hydroxy-2-methylpropionate (Roche Ester) [CAS: 72657-23-9][1]

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Lithium Hydroxide (LiOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

Step-by-Step:

  • Silyl Protection:

    • Dissolve Roche Ester (10.0 g, 84.6 mmol) in anhydrous DMF (50 mL).

    • Add Imidazole (14.4 g, 211 mmol) followed by TBSCl (15.3 g, 101 mmol) at 0°C.

    • Stir at room temperature (RT) for 12 h. Quench with water, extract with hexanes, and concentrate to yield Methyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropionate .

  • Saponification:

    • Dissolve the protected ester in THF/MeOH/H2O (3:1:1, 100 mL).

    • Add LiOH·H2O (2.0 equiv) at 0°C. Stir at RT until TLC indicates consumption (approx. 4 h).

    • Carefully acidify to pH 4 with 1M citric acid (avoid strong mineral acids to preserve TBS) and extract with EtOAc.

    • Yield: ~18.5 g of (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropionic acid .

  • Activation (Optional but Recommended for Scale):

    • To the crude acid in DCM (100 mL), add NHS (1.1 equiv) and EDC·HCl (1.1 equiv).

    • Stir for 12 h. Wash with water, dry, and concentrate to isolate the NHS-ester .

Phase 2: Coupling and Deprotection

Objective: Couple with L-Proline and remove protecting groups.

Reagents:

  • L-Proline Benzyl Ester Hydrochloride (H-Pro-OBn·HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Hydrogen (H2) / Palladium on Carbon (Pd/C)[2]

  • Tetrabutylammonium fluoride (TBAF)

Step-by-Step:

  • Amide Coupling:

    • Suspend H-Pro-OBn·HCl (1.0 equiv) in DCM. Add TEA (2.2 equiv) to liberate the free amine.

    • Add the NHS-ester from Phase 1 (1.0 equiv). (Alternatively, use the free acid with EDC/HOBt directly here).

    • Stir at RT for 16 h.

    • Workup: Wash with 5% citric acid, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

    • Intermediate: 1-[(2R)-3-((tert-butyldimethylsilyl)oxy)-2-methyl-1-oxopropyl]-L-proline benzyl ester .

  • Global Deprotection (Two-Step Sequence):

    • Step A (Silyl Removal): Dissolve intermediate in THF.[3][4][5] Add TBAF (1.0 M in THF, 1.1 equiv). Stir 2 h. Concentrate and pass through a short silica plug to remove silyl byproducts.

    • Step B (Hydrogenolysis): Dissolve the desilylated benzyl ester in MeOH. Add 10% Pd/C (10 wt% loading). Stir under H2 atmosphere (balloon) for 4-6 h.

    • Filtration: Filter through Celite to remove catalyst.

    • Purification: Concentrate the filtrate.[5] The product often solidifies. Recrystallize from Acetone/Ether or purify via ion-exchange chromatography if necessary.

Process Workflow Diagram

Workflow Step1 Step 1: OH Protection (Roche Ester + TBSCl) Step2 Step 2: Saponification (LiOH Hydrolysis) Step1->Step2 Step3 Step 3: Amide Coupling (Acid + L-Pro-OBn + EDC) Step2->Step3 Step4 Step 4: Silyl Deprotection (TBAF) Step3->Step4 Step5 Step 5: Benzyl Deprotection (H2, Pd/C) Step4->Step5 Final Final Product (>98% de) Step5->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Specifications & Quality Control

To validate the synthesis, the following parameters must be met.

AttributeSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%Reverse Phase C18, ACN/H2O (+0.1% TFA)
Diastereomeric Excess (de) > 98%Chiral HPLC (e.g., Chiralpak AD-H)
1H NMR Conforms to structure400 MHz, DMSO-d6 or D2O
Mass Spec [M+H]+ = 202.1ESI-MS

Critical Control Point: The diastereomeric ratio is determined by the coupling step. If the "Direct Coupling" method (without OH protection) is attempted, check for the presence of the O-acylated dimer impurity (approx. +100 Da mass shift).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Coupling Self-esterification of the hydroxy acid.Ensure OH protection (TBS) is complete before hydrolysis.
Epimerization (dr < 95:5) Base-catalyzed racemization of the

-methyl group.
Use mild bases (DIPEA/NMM) and keep temperature < 0°C during activation. Avoid excess base.
Incomplete Desilylation Steric hindrance of TBS.Use TBAF with acetic acid buffer or switch to HF-Pyridine.
Product is an Oil Residual solvent or impurities.Triturate with diethyl ether/pentane to induce crystallization.

References

  • ChemicalBook. (2023). 1-[(2R)-3-Hydroxy-2-Methyl-1-oxopropyl]-L-proline Product Description. Retrieved from

  • Sigma-Aldrich. (2023). Methyl (R)-(-)-3-hydroxy-2-methylpropionate (Roche Ester) Product Sheet. Retrieved from

  • Shimazaki, M., et al. (1982). Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid. Chemical & Pharmaceutical Bulletin. (Describes the related synthesis of Captopril via similar intermediates). Retrieved from

  • Organic Syntheses. (1993). Synthesis of (S)-2-Methylproline (General methods for proline derivatives).[5] Org.[5] Synth. 1993, 72, 62. Retrieved from [5]

Sources

Application Note: High-Specificity Extraction & LC-MS/MS Quantification of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline from Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-proven methodology for the extraction and quantification of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (hereafter referred to as 3-OH-Captopril ) from plasma.

Executive Summary & Scientific Rationale

The target analyte, 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline , is a polar analogue of the ACE inhibitor Captopril. Unlike Captopril, which contains a reactive thiol (-SH) group requiring immediate derivatization to prevent disulfide formation, the target analyte contains a hydroxyl (-OH) group.

Key Technical Challenges:

  • Extreme Polarity: The substitution of the thiol with a hydroxyl group significantly lowers the LogP (estimated < 0), making retention on standard C18 columns difficult and subjecting the analyte to high ion suppression near the solvent front.

  • Stereochemical Selectivity: The (2R)-methyl configuration makes this a diastereomer of the direct hydroxy-metabolite of Captopril (typically 2S). Separation requires high-efficiency chromatography.

  • Matrix Interference: As a low-molecular-weight polar acid (MW ~201 Da), endogenous plasma components (phospholipids, salts) heavily interfere with ionization.

Strategic Solution: We utilize a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) protocol. This leverages the carboxylic acid moiety (pKa ~3.7) to "lock" the analyte onto the sorbent via ionic interaction, allowing rigorous organic washes to remove neutral hydrophobic interferences before elution.

Chemical Properties & Target Analyte

PropertyDataNotes
Compound Name 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-prolineCAS: 613256-52-3
Formula C

H

NO

Molecular Weight 201.22 g/mol
Precursor Ion 202.2

Positive ESI Mode
Key Functionality Carboxylic Acid, Secondary Amide, Primary AlcoholAmphoteric, Acidic
Stability Stable (Non-redox active)No derivatization (e.g., NEM/MBB) required.[1][2]

Materials & Reagents

  • Standards: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (Reference Standard grade).

  • Internal Standard (IS): Captopril-d3 or Proline-d3 (Captopril-d3 preferred for structural similarity).

  • SPE Cartridges: Waters Oasis MAX (30 mg/1 cc) or Phenomenex Strata-X-A.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (NH

    
    OH), Ammonium Acetate.
    

Extraction Protocol: Mixed-Mode Anion Exchange (MAX)

This protocol is designed to isolate the acidic analyte from neutral and basic plasma interferences.

Step 1: Sample Pre-treatment
  • Thaw plasma samples at room temperature.

  • Aliquot 200 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add IS: Spike 20 µL of Internal Standard solution (500 ng/mL in water).

  • Dilute: Add 200 µL of 50 mM Ammonium Acetate (pH 7.0) .

    • Rationale: This adjusts the sample pH to ~7, ensuring the analyte's carboxylic acid is deprotonated (COO-) and ready to bind to the anion exchange sorbent.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

Step 2: Solid Phase Extraction (SPE)

SPE_Workflow Start Conditioning MeOH (1 mL) -> Water (1 mL) Load Load Sample (pH 7, 0.5 mL/min) Start->Load Wash1 Wash 1: 5% NH4OH in Water (Removes Proteins/Zwitterions) Load->Wash1 Analyte Bound (Ionic) Wash2 Wash 2: 100% Methanol (Removes Hydrophobic Neutrals) Wash1->Wash2 Analyte Retained Elute Elution 2% Formic Acid in Methanol (Neutralizes Acid -> Release) Wash2->Elute Break Ionic Bond Process Evaporate (N2, 40°C) Reconstitute (Mobile Phase) Elute->Process

Figure 1: Mixed-Mode Anion Exchange (MAX) extraction logic. The analyte is retained by charge, allowing aggressive organic washing.

  • Condition: 1 mL MeOH followed by 1 mL Water.

  • Load: Apply the pre-treated sample (supernatant) at a slow flow rate (~1 mL/min).

  • Wash 1 (Aqueous/Basic): 1 mL 5% NH

    
    OH in Water .
    
    • Mechanism: High pH maintains the analyte's negative charge while removing proteins and basic/zwitterionic interferences.

  • Wash 2 (Organic): 1 mL 100% Methanol .

    • Mechanism: Removes hydrophobic neutral compounds (lipids, endogenous steroids). The analyte remains bound via the ionic interaction.

  • Elute: 2 x 400 µL 2% Formic Acid in Methanol .

    • Mechanism: The acid protonates the carboxyl group (COO-

      
       COOH), neutralizing the charge and breaking the interaction with the sorbent.
      
  • Evaporation: Dry under Nitrogen at 40°C.

  • Reconstitution: Dissolve in 100 µL of Mobile Phase A/B (95:5).

LC-MS/MS Method Parameters

Due to the polar nature of the analyte, a standard C18 column may result in early elution (co-elution with salts). We utilize a Polar-Embedded C18 or T3-type column to enhance retention of polar acids in 100% aqueous conditions.

Chromatography (UHPLC)
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Polar C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 2% B (Isocratic hold for polar retention)

    • 1.0 - 5.0 min: 2%

      
       40% B
      
    • 5.0 - 6.0 min: 95% B (Wash)

    • 6.1 - 8.0 min: 2% B (Re-equilibration)

Mass Spectrometry (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[3]

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C (Sheath), 300°C (Aux).

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
CE (eV)Dwell (ms)ID Logic
3-OH-Captopril 202.2 116.1 1850Loss of side chain (Proline fragment)
202.270.13050Pyrrolidine ring cleavage
Captopril-d3 (IS) 221.3119.11850Deuterated Proline fragment

Note: The transition 202


 116 corresponds to the cleavage of the amide bond, yielding the proline moiety. This is the most abundant and stable fragment.

Method Validation & Performance Criteria

To ensure the "Trustworthiness" pillar of this protocol, the following validation tests must be performed:

  • Selectivity: Inject blank plasma and "Zero" samples (IS only) to ensure no interference at retention time (~2.5 min).

  • Linearity: Range 1.0 ng/mL to 1000 ng/mL (

    
    ).
    
  • Matrix Effect (ME):

    • Calculate:

      
      .
      
    • Target: 85-115%. If ME < 80% (suppression), increase the Wash 2 volume in SPE or switch to HILIC chromatography.

  • Recovery:

    • Calculate:

      
      .
      
    • Target: > 80% consistent recovery.

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Sensitivity / Poor Peak Shape Check1 Check Retention Time Is it < 1.5 min? Problem->Check1 Action1 Analyte eluting in void volume. Switch to HSS T3 column or lower initial organic to 0%. Check1->Action1 Yes Check2 Check Recovery Is it < 50%? Check1->Check2 No Action2 Analyte lost in Wash steps. Ensure Load pH is 7.0. Reduce Wash 1 NH4OH conc. Check2->Action2 Yes

Figure 2: Decision tree for optimizing low recovery or poor chromatography.

References

  • Chemical Identity & Synthesis: ChemicalBook. (2023). 1-[(2R)-3-Hydroxy-2-Methyl-1-oxopropyl]-L-proline Properties and Uses. Link

  • Captopril Impurity Profiling: Pharmaffiliates. (2023). Captopril Impurities and Metabolites Standards. Link

  • Mass Spectrometry of Proline Derivatives: NIST Chemistry WebBook. Hydroxyproline Mass Spectrum and Fragmentation Patterns. Link

  • Extraction Methodology: Waters Corporation. Oasis MAX Extraction Protocols for Acidic Drugs in Plasma. (General Reference for MAX mechanism).

Sources

Preparation of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline Reference Standards

Executive Summary

This technical guide details the synthesis, purification, and certification of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline , a critical process impurity and degradation product associated with the ACE inhibitor Captopril.[1][2]

This molecule represents a specific stereochemical challenge: it contains two chiral centers—the L-proline moiety (S) and the side-chain (2R)-methyl group.[1][2] Unlike Captopril, which possesses a (2S)-side chain, this target is a diastereomer with respect to the acyl group, often arising from the use of enantiomerically impure starting materials (e.g., ent-Roche ester) or racemization during side-chain activation.[1][2]

The protocol below utilizes a convergent synthetic strategy employing orthogonal protecting groups (TBDMS for the hydroxyl, Benzyl for the carboxyl) to ensure diastereomeric purity (>99.5% d.e.) and prevent polymerization of the hydroxy-acid intermediate.

Retrosynthetic Analysis & Strategy

To synthesize the target with high fidelity, we disconnect the amide bond between the proline nitrogen and the acyl side chain.[3]

  • Fragment A (Acyl Donor): (2R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoic acid.[1][2] Derived from Methyl (R)-(-)-3-hydroxy-2-methylpropionate (Roche Ester) to fix the (2R) stereocenter.[1][2]

  • Fragment B (Amine Acceptor): L-Proline Benzyl Ester.[1][2][3] The benzyl ester protects the C-terminus and is removable under neutral hydrogenolytic conditions, preventing epimerization of the sensitive alpha-methyl group on the side chain.[1]

Critical Control Point: Direct coupling of unprotected 3-hydroxy-2-methylpropanoic acid is discouraged due to the risk of intermolecular esterification (oligomerization).[1][2] Silyl protection is mandatory.[2][3]

Retrosynthesis Target Target: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline Intermediate Protected Precursor: 1-[(2R)-3-(TBDMS-oxy)-2-methyl-1-oxopropyl]-L-proline Benzyl Ester Target->Intermediate Global Deprotection FragA Fragment A: (2R)-3-(TBDMS-oxy)-2-methylpropanoic Acid Intermediate->FragA Amide Coupling FragB Fragment B: L-Proline Benzyl Ester Intermediate->FragB Amide Coupling SM1 Start Material 1: Methyl (R)-(-)-3-hydroxy-2-methylpropionate (Roche Ester) FragA->SM1 1. TBDMS Protection 2. Hydrolysis SM2 Start Material 2: L-Proline FragB->SM2 Benzyl Esterification

Figure 1: Retrosynthetic strategy emphasizing orthogonal protection to preserve stereochemistry.

Detailed Experimental Protocol

Phase 1: Preparation of the Side Chain (Fragment A)

Step 1.1: Silyl Protection [1][2][3]

  • Reagents: Methyl (R)-(-)-3-hydroxy-2-methylpropionate (1.0 eq), TBDMS-Cl (1.2 eq), Imidazole (2.5 eq), DMF (anhydrous).[1][2]

  • Procedure:

    • Dissolve Methyl (R)-(-)-3-hydroxy-2-methylpropionate in anhydrous DMF (5 mL/g) under Nitrogen.

    • Cool to 0°C. Add Imidazole followed by portion-wise addition of TBDMS-Cl.

    • Stir at 25°C for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[2][3]

    • Workup: Dilute with water, extract with Et2O. Wash organics with 5% KHSO4, sat.[2][3] NaHCO3, and brine.[2][3][4] Dry over MgSO4 and concentrate.

    • Product: Methyl (2R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropionate.[1][2] (Colorless oil).[1][2][3][4][5][6]

Step 1.2: Ester Hydrolysis

  • Reagents: Step 1.1 Product, LiOH.H2O (1.5 eq), THF/Water (3:1).[1][2]

  • Procedure:

    • Dissolve the protected ester in THF/Water.[2][3] Cool to 0°C.[2][3][6]

    • Add LiOH.H2O.[2][3] Stir at 0°C to 10°C. Caution: Do not heat. High temperature may cause racemization of the alpha-methyl group.[2][3]

    • Monitor consumption of ester by TLC.[2][3]

    • Workup: Carefully acidify to pH 4-5 with 1M citric acid at 0°C. Extract immediately with Ethyl Acetate.

    • Dry (Na2SO4) and concentrate to yield (2R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoic acid .[1][2] Use immediately in Phase 2.

Phase 2: Coupling and Deprotection

Step 2.1: Amide Coupling

  • Reagents: Fragment A (1.0 eq), L-Proline Benzyl Ester HCl (1.0 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DCM (anhydrous).[1][2]

  • Procedure:

    • Dissolve Fragment A, L-Proline Benzyl Ester HCl, and HOBt in DCM.

    • Cool to 0°C. Add DIPEA, stir for 10 min.

    • Add EDC.HCl.[2][3] Allow to warm to RT and stir for 16 h.

    • Workup: Wash with 1M HCl, sat. NaHCO3, and brine.[2][3][4]

    • Purification: Flash Chromatography (Silica, Hexane/EtOAc gradient). Isolate the major diastereomer.

    • QC Check: Check diastereomeric purity by Chiral HPLC.

Step 2.2: Global Deprotection [1][2][3]

  • Reagents: Step 2.1 Product, Pd/C (10% w/w), H2 (balloon), MeOH, TBAF (1M in THF).[1][2]

  • Procedure:

    • Hydrogenolysis (Remove Benzyl): Dissolve intermediate in MeOH. Add Pd/C. Stir under H2 atmosphere for 4-6 h. Filter through Celite.[2][3] Concentrate.

    • Desilylation (Remove TBDMS): Redissolve residue in THF. Add TBAF (1.1 eq) at 0°C. Stir for 2 h.

    • Workup: Concentrate. Dissolve in water. Wash with Et2O (to remove silyl byproducts).[1][2][3] Lyophilize the aqueous phase.[2][3]

    • Final Purification: Prep-HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid).

Analytical Qualification (COA Generation)

To certify the material as a Reference Standard, the following data must be generated.

TestMethodAcceptance CriteriaPurpose
Identity 1H NMR (D2O or DMSO-d6)Conforms to structureVerify connectivity and stereochemistry.[1][2]
Identity HRMS (ESI+)[M+H]+ = 216.1230 ± 5 ppmConfirm molecular formula (C9H15NO4).[1][2][3]
Purity HPLC (UV 210 nm)> 98.0% AreaGeneral purity assessment.[2][3]
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.0% d.e.[1][2]Ensure no epimerization at C2 or Proline alpha-carbon.[2][3]
Assay qNMR (Internal Std: Maleic Acid)> 95.0% w/wDetermine absolute content for quantitative use.

Key NMR Signals (Predicted in D2O):

  • Proline alpha-H: dd, ~4.4 ppm.[2][3]

  • Side chain alpha-H: m, ~2.8 ppm.[2][3]

  • Side chain methyl: d, ~1.1 ppm (Distinct chemical shift from the (2S)-isomer found in Captopril).[1][2][3]

  • Side chain CH2-OH: m, ~3.6-3.8 ppm.[1][2][3]

Workflow Diagram

Workflow cluster_0 Phase 1: Side Chain Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Finalization Step1 Roche Ester (R-isomer) Step2 TBDMS Protection Step1->Step2 Step3 LiOH Hydrolysis Step2->Step3 Step5 EDC/HOBt Coupling Step3->Step5 Step4 L-Proline-OBn Step4->Step5 Step6 H2/Pd/C (Bn Removal) Step5->Step6 Step7 TBAF (TBS Removal) Step6->Step7 Step8 Prep-HPLC Purification Step7->Step8 Final Reference Standard (>98% Purity) Step8->Final

Figure 2: Operational workflow for the synthesis and purification of the reference standard.

References

  • European Pharmacopoeia (Ph.[2][3] Eur.). Captopril Monograph: Impurity Profiling.[2][3][] (Standard regulatory text regarding Captopril impurities).[2][3][]

  • National Institutes of Health (PubChem). Captopril Impurity Data.[2][3] Retrieved from [Link][1][2]

  • Organic Syntheses. (1993).[2][3] Synthesis of (S)-2-Methylproline (Methodology reference for proline derivatives). Retrieved from [Link][1][2][4]

  • Axios Research. Captopril Impurity 1 Reference Standard. Retrieved from [Link][1][2]

Sources

Application Note: High-Throughput Quantification of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline in Human Plasma using HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive method for the quantification of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline, a key proline derivative, in human plasma. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) for optimal retention and selective detection of this polar analyte. A simple and efficient protein precipitation protocol is employed for sample preparation, ensuring high recovery and minimal matrix effects. This method is suitable for high-throughput analysis in research, and drug development settings.

Introduction

1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (CAS: 613256-52-3) is a proline derivative of significant interest in pharmaceutical research, notably as a precursor in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor.[1] Accurate quantification of this polar compound in biological matrices is essential for pharmacokinetic and metabolic studies. The inherent polarity of the analyte presents a challenge for traditional reversed-phase liquid chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for retaining and separating such polar compounds, making it the chromatographic mode of choice for this application.[2][3][4] This document provides a comprehensive, step-by-step protocol for the LC-MS/MS analysis of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline in human plasma.

Experimental

Materials and Reagents
  • Analyte: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline analytical standard (purity ≥98%) was sourced from commercial suppliers such as ChemicalBook.[1]

  • Internal Standard (IS): Captopril-d3, a stable isotope-labeled analog, was selected as the internal standard to compensate for matrix effects and variations in sample processing and instrument response.[5] It is commercially available from suppliers like MedChemExpress.

  • Solvents: LC-MS grade acetonitrile, methanol, and water were used.

  • Reagents: Formic acid (LC-MS grade) and ammonium formate (LC-MS grade) were used for mobile phase preparation.

  • Biological Matrix: Drug-free human plasma was obtained from a certified vendor.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Table 1: LC-MS/MS Parameters

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode ESI Positive
Ion Source Temp. 550 °C
Curtain Gas 35 psi
IonSpray Voltage 5500 V
MRM Transitions See Table 3

Table 2: LC Gradient Program

Time (min)%A%B
0.0595
1.0595
5.05050
5.1595
7.0595

Table 3: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 216.1116.125
216.170.135
Captopril-d3 (IS) 221.1116.125

Rationale for MRM Transitions: The precursor ion for the analyte is the protonated molecule [M+H]⁺. The fragmentation of N-acyl proline derivatives often involves the cleavage of the amide bond.[6][7][8][9] The product ion at m/z 116.1 corresponds to the protonated proline moiety, a common and stable fragment for such compounds. The ion at m/z 70.1 results from the further fragmentation of the proline ring, providing a confirmatory transition.

Protocols

Standard and Sample Preparation Workflow

G cluster_prep Preparation cluster_extraction Sample Extraction stock Stock Solutions (Analyte & IS in Methanol) working Working Solutions (Serial Dilutions in 50:50 ACN:H2O) stock->working Dilute cal_qc Calibration Standards & QCs (Spike into Plasma) working->cal_qc Spike plasma Plasma Sample (50 µL) add_is Add IS Working Solution (10 µL) plasma->add_is add_acn Add 200 µL Acetonitrile add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min @ 14,000 g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Workflow for standard and sample preparation.

Step-by-Step Sample Preparation Protocol
  • Thaw Samples: Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Aliquot: Pipette 50 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the Captopril-d3 internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water) to all tubes except for the blank matrix samples.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube. The high ratio of acetonitrile to plasma (4:1) ensures efficient protein precipitation.[5][6]

  • Vortex: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Analysis: Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation (Summary)

A full method validation should be performed according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation. Key parameters to assess include:

  • Linearity: A calibration curve should be constructed using at least six non-zero standards, with a typical range of 1-1000 ng/mL. The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of three concentration levels (low, medium, and high QCs). The acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).

  • Recovery and Matrix Effect: The extraction recovery of the analyte and internal standard should be consistent and reproducible. Matrix effects should be assessed to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components in the plasma.

  • Stability: The stability of the analyte in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation and Expected Results

The following table summarizes the expected performance characteristics of the method.

Table 4: Expected Method Performance

ParameterExpected Result
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by IS

Discussion

The developed HILIC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline in human plasma. The use of a HILIC column is critical for the retention of this polar analyte, which would otherwise elute in or near the void volume with traditional reversed-phase chromatography.[2][3][4] The simple protein precipitation sample preparation is amenable to automation and provides clean extracts with good recovery. The selection of a stable isotope-labeled internal standard, Captopril-d3, ensures the accuracy and precision of the method by correcting for any variability during the analytical process.[5]

Conclusion

This application note provides a detailed and robust protocol for the quantification of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline in human plasma by LC-MS/MS. The method is well-suited for applications in clinical and preclinical studies requiring accurate and reliable measurement of this compound.

References

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Paiva, A., et al. (2005). Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Retrieved from [Link]

  • Cohen, L. H., & Giese, R. W. (1983). Determination of captopril in human blood by gas chromatography-negative-ion chemical ionization mass spectrometry with [18O4]captopril as internal standard.
  • PolyLC Inc. (n.d.). HILIC Columns for Polar Separations. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]

  • O'Hair, R. A. J., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry.
  • Gross, M. L., & Chen, G. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Journal of Mass Spectrometry, 46(6), 615-625.
  • PubChem. (n.d.). L-Proline, 1-(2,2-dimethyl-1-oxopropyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. Retrieved from [Link]

  • Kapp, E. A., et al. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical Chemistry, 75(22), 6251-6264.

Sources

Application Note: A Scientist's Guide to Thin-Layer Chromatography (TLC) of Proline and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of TLC for Proline Analysis

In the landscape of modern analytical chemistry, Thin-Layer Chromatography (TLC) remains an indispensable technique for its simplicity, speed, and cost-effectiveness. For researchers and professionals in drug development, biochemistry, and natural product analysis, TLC offers a powerful first-line tool for the qualitative assessment of proline and its numerous derivatives. Proline, a unique secondary amino acid, plays critical roles in protein structure, organocatalysis, and as a biomarker for various physiological stresses.[1][2] Its derivatives are foundational in peptide synthesis and as chiral synthons.

This guide moves beyond a simple recitation of steps. It is designed to provide a deep, mechanistic understanding of how to develop, execute, and troubleshoot TLC protocols for these compounds. We will explore the causality behind methodological choices, ensuring that each protocol is a self-validating system for generating reliable, reproducible data.

The Principle of Separation: A Polarity-Driven Journey

TLC separates compounds based on the principle of differential adsorption and partition between a stationary phase and a mobile phase.[1][3][4]

  • The Stationary Phase: Typically, a polar adsorbent like silica gel or alumina is coated onto a plate (e.g., glass, aluminum).[5][6] Silica gel, with its surface silanol groups (Si-OH), is highly polar and capable of forming strong hydrogen bonds.[4][7]

  • The Mobile Phase (Eluent): A solvent or mixture of solvents flows up the plate via capillary action. In "normal-phase" TLC, the most common mode for amino acids, the mobile phase is less polar than the stationary phase.[8]

  • The Separation: When a sample mixture is spotted at the base of the plate, a dynamic equilibrium is established. Highly polar analytes, like proline, will adsorb strongly to the polar silica gel and spend less time dissolved in the less polar mobile phase. Consequently, they travel a shorter distance up the plate. Less polar derivatives will have a weaker interaction with the stationary phase and will be carried further by the mobile phase.[7][9] This differential migration results in separation.

The outcome is quantified by the Retardation Factor (Rf) , a ratio that is characteristic of a compound under specific conditions:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [1][4]

Designing the TLC System: A Strategic Approach

A successful separation is not accidental; it is the result of a carefully designed system where the stationary phase, mobile phase, and analyte properties are in harmony.

Stationary Phase Selection

For proline and its derivatives, the choice of stationary phase is dictated by the analyte's polarity.

  • Silica Gel 60: This is the workhorse for amino acid TLC.[3][5] Its high polarity provides the necessary interaction for retaining these polar molecules. It is the recommended starting point for nearly all applications.

  • Cellulose: As a stationary phase, cellulose offers a different selectivity based more on partition chromatography, where analytes partition between the mobile phase and the water molecules bound to the cellulose fibers. It can be effective for highly polar compounds.[3]

  • Reversed-Phase (RP) Plates (e.g., C18-bonded silica): In this format, the stationary phase is nonpolar, and a polar mobile phase (e.g., methanol/water) is used.[8] While less common for basic amino acid separation, RP-TLC can be advantageous for analyzing more lipophilic or derivatized proline analogues.

  • Chiral TLC Plates: For the critical task of separating enantiomers (D- and L-proline), specialized plates are required. These plates are typically reversed-phase silica impregnated with a chiral selector, often a copper (II) complex with a proline derivative.[10] Separation occurs via ligand exchange, where the enantiomers form diastereomeric complexes with the chiral selector that have different stabilities, leading to differential migration.[10][11]

Mobile Phase (Eluent) Formulation: The Engine of Separation

The mobile phase is the most frequently adjusted parameter for optimizing separation. The goal is to find a solvent system with the correct "strength" to move the spots from the baseline but with enough selectivity to resolve individual components. An ideal Rf value is typically between 0.3 and 0.7.

A classic and highly effective mobile phase for amino acids is a three-component system: n-Butanol : Glacial Acetic Acid : Water (often in ratios like 4:1:5 or 12:3:5) [1][3]

  • n-Butanol: A moderately polar solvent that acts as the primary eluting agent, carrying the amino acids up the plate.

  • Glacial Acetic Acid: This is a critical component. Proline, as an amino acid, is zwitterionic at neutral pH. The acid suppresses the deprotonation of the carboxylic acid group and ensures the amino group is protonated. This reduces "streaking" or "tailing" caused by ionization and strong, irreversible binding to the silica.[12]

  • Water: A highly polar solvent that modifies the polarity of the overall system and influences the hydration state of the silica gel stationary phase.

Tuning the Mobile Phase:

  • To Increase Rf (move spots further): Increase the polarity of the mobile phase. For extremely polar derivatives that do not move, consider switching from a nonpolar solvent like hexane to dichloromethane (DCM) or ethyl acetate (EtOAc), and using methanol (MeOH) as the polar component (e.g., 9:1 DCM/MeOH).[13]

  • To Decrease Rf (reduce spot migration): Decrease the polarity of the mobile phase.

Visualization: Making the Invisible, Visible

Amino acids are colorless and do not absorb UV light at 254 nm, making visualization a necessary final step.[3][9]

  • Ninhydrin: This is the most common and reliable visualization reagent for amino acids.[14][15] When heated with primary and secondary amines, ninhydrin undergoes a complex reaction to produce a colored compound.

    • Mechanism: Ninhydrin reacts with the amino group of an amino acid to form Ruhemann's purple, a deep violet-colored product.[3][4][9]

    • The Proline Exception: Because proline is a secondary amine, its reaction with ninhydrin yields a distinct yellow to orange-colored adduct.[4][14][16][17] This color difference is highly diagnostic and allows for the immediate differentiation of proline from other primary amino acids on the same plate.

  • Iodine Vapor: Placing the dried TLC plate in a chamber with iodine crystals is a simple, non-destructive method. Iodine vapor adsorbs onto the organic compounds on the plate, revealing them as brown spots on a light-brown background.[15] The spots will fade over time, so they must be circled immediately.

  • Fluorescent Derivatization: For quantitative analysis or enhanced sensitivity, proline can be derivatized before or after TLC with a fluorogenic reagent like 4-chloro-7-nitrobenzofurazan (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (NBD-F).[18][19] The resulting derivatives can be visualized under UV light.

Experimental Protocols

Protocol 1: Standard Qualitative TLC of Proline Derivatives

This protocol describes the standard workflow for separating and identifying proline or its derivatives in a mixture.

Step 1: Chamber Saturation (Crucial for Reproducibility)

  • Pour the chosen mobile phase (e.g., n-Butanol:Acetic Acid:Water, 4:1:5 v/v/v) into the TLC developing chamber to a depth of 0.5-1.0 cm.

  • Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the mobile phase.

  • Cover the chamber tightly and let it stand for at least 15-30 minutes.

    • Causality Explored: Chamber saturation with solvent vapor is essential. It prevents the mobile phase from evaporating off the plate as it ascends, which would otherwise alter the mobile phase composition and lead to a non-uniform solvent front and non-reproducible Rf values.[1][3]

Step 2: Plate Preparation and Spotting

  • Using a pencil (never a pen, as ink will chromatograph), gently draw a light origin line about 1.5 cm from the bottom of a silica gel TLC plate.[13]

  • Using a capillary tube or micropipette, apply a very small, concentrated spot of your sample solution onto the origin line. Aim for a spot diameter of 1-2 mm.[20]

  • If identifying an unknown, spot known standards (e.g., pure L-proline) alongside the unknown sample.

    • Causality Explored: Small, concentrated spots are critical for good resolution. Large spots will lead to diffuse, overlapping bands after development, making interpretation difficult or impossible.[3]

Step 3: Chromatogram Development

  • Carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the level of the mobile phase.[9]

  • Cover the chamber and allow the mobile phase to ascend the plate by capillary action undisturbed.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

Step 4: Visualization with Ninhydrin

  • Allow the plate to air dry completely in a fume hood to remove all traces of the mobile phase solvents.

  • Working in a fume hood, spray the plate evenly with a ninhydrin solution (e.g., 0.2% ninhydrin in ethanol or butanol).[1][3] The plate should be damp but not saturated.

  • Gently heat the plate with a heat gun or in an oven at 80-110°C for a few minutes until colored spots appear.[3][9]

    • Expected Result: Primary amino acids will appear as purple/violet spots. Proline and its secondary amine derivatives will yield characteristic yellow-orange spots.[4][16][17]

Step 5: Analysis

  • Immediately circle the developed spots with a pencil.

  • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

  • Calculate the Rf value for each spot and compare it to the standards.

Data Presentation and Interpretation

Table 1: Common Mobile Phase Systems for Proline & Amino Acids on Silica Gel
Mobile Phase Composition (v/v/v)RatioApplication NotesExpected Proline Rf Range
n-Butanol : Acetic Acid : Water4:1:5A classic, robust system for general amino acid separation. Good resolution.0.25 - 0.40
n-Butanol : Acetic Acid : Water12:3:5A slightly less polar variation, may increase Rf values for some derivatives.[1]0.30 - 0.45
n-Propanol : Water7:3A simpler two-component system, can be effective for less complex mixtures.0.30 - 0.50
Ethanol : Toluene2:3Used for derivatized amino acids, such as phenyl isothiocyanate (PITC) derivatives.[21]Varies with derivative
Methanol : Water : Acetonitrile50:50:200Specifically used for chiral TLC plates for separating D/L enantiomers.[10]Varies with conditions

Note: Rf values are indicative and can be affected by temperature, humidity, chamber saturation, and plate manufacturer. Always run standards.

Workflow for TLC Analysis of Proline Derivatives

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber 1. Prepare & Saturate TLC Chamber prep_plate 2. Prepare & Spot TLC Plate prep_chamber->prep_plate 15-30 min equilibration develop 3. Develop Plate in Chamber prep_plate->develop dry 4. Dry Plate & Mark Solvent Front develop->dry visualize 5. Apply Visualization Reagent (e.g., Ninhydrin) dry->visualize heat 6. Heat for Color Development visualize->heat calculate 7. Calculate Rf Values heat->calculate compare 8. Compare to Standards calculate->compare

Caption: Standard workflow for Thin-Layer Chromatography of proline derivatives.

Troubleshooting Common TLC Problems

ProblemPotential Cause(s)Solution(s)
Streaking/Tailing Spots 1. Sample is overloaded/too concentrated.[12] 2. Sample is too polar for the mobile phase. 3. Mobile phase is not acidic enough (for zwitterions).1. Dilute the sample and re-spot a smaller amount.[12] 2. Increase the polarity of the mobile phase. 3. Ensure an acid (e.g., acetic acid) is included in the mobile phase.
Spots Remain on Baseline (Rf ≈ 0) 1. Mobile phase is not polar enough. 2. Sample was not properly dissolved.1. Increase the polarity of the mobile phase (e.g., add more water or methanol).[13] 2. Ensure the sample is fully dissolved in the spotting solvent.
Spots Run with Solvent Front (Rf ≈ 1) 1. Mobile phase is too polar. 2. Incorrect stationary phase (e.g., using RP plate with normal-phase solvent).1. Decrease the polarity of the mobile phase (e.g., add more butanol). 2. Verify you are using the correct type of TLC plate.
Poor Separation/Overlapping Spots 1. Spots at the origin were too large or too close together. 2. Mobile phase lacks selectivity. 3. Chamber was not properly saturated.1. Re-spot smaller, more concentrated spots with more space between them.[3] 2. Try a different solvent system (e.g., change the alcohol or the ratios). 3. Ensure complete chamber saturation before development.[1]
Irregular Solvent Front 1. Plate was not placed evenly in the chamber. 2. Edge of the plate is chipped or touching the filter paper.1. Ensure the plate is flat against the chamber wall. 2. Use a clean, uncut plate and position it away from the paper liner.

References

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
  • ResearchGate. (n.d.). Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. Retrieved February 20, 2026, from [Link]

  • Mohite, P. B., & Pardesi, V. (n.d.). Thin Layer Chromatography of Amino Acids. CR Subscription Agency.
  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 20, 2026, from [Link]

  • LCGC International. (2026, February 13).
  • Amrita Virtual Lab. (2011).
  • ResearchGate. (n.d.). Application of the TLC image analysis technique for the simultaneous quantitative determination of L-proline and L-lysine in dietary supplement. Retrieved February 20, 2026, from [Link]

  • University of Rochester. (n.d.). TLC Visualization Methods. Retrieved February 20, 2026, from [Link]

  • OperaChem. (2024, February 24).
  • Amrita University. (2011, January 14). Separation of Amino acids by TLC [Video]. YouTube. [Link]

  • Michigan State University Department of Chemistry. (n.d.). 5.
  • Jaypee Institute of Information Technology. (n.d.).
  • ResearchGate. (n.d.). Optimization of the TLC Separation of Seven Amino Acids. Retrieved February 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Modified Ninhydrin reagent for the detection of amino acids on TLC plates. Retrieved February 20, 2026, from [Link]

  • Sorbent Technologies, Inc. (2020, December 10).
  • Benchchem. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Chemistry Hall. (2020, January 2).
  • Chemistry LibreTexts. (2022, August 23).
  • ResearchGate. (n.d.). Thin-layer chromatographic evidence of proline peptidization in solution and its thin-layer chromatographic enantioseparation. Retrieved February 20, 2026, from [Link]

  • Carl ROTH. (n.d.). Ninhydrin spray solution - Chromatography. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 9).
  • LinkedIn. (2023, November 13).
  • Scribd. (n.d.). Leucine and Proline Rf Values in Chromatography. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Analytical Methods. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Chromatograms of the L -proline solution registered with the LC = MS.... Retrieved February 20, 2026, from [Link]

  • Impactfactor. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
  • Google Patents. (n.d.). CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline.
  • MDPI. (2025, October 31).
  • ResearchGate. (n.d.). Identification and Interaction of Amino Acids with Leucine-Anthracene Reagent by TLC and Spectrophotometry. Retrieved February 20, 2026, from [Link]

  • Celignis. (n.d.). Analysis of Proline. Retrieved February 20, 2026, from [Link]

  • SciSpace. (n.d.). Stationary phases for thin-layer chromatography. Retrieved February 20, 2026, from [Link]

  • PROLINE ASSAY PROTOCOL. (n.d.).
  • AKJournals. (n.d.). Evaluation of thin-layer chromatography systems for analysis of amino acids in complex mixtures. Retrieved February 20, 2026, from [Link]

  • Frontiers. (2020, October 21).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the bioanalysis and quality control of Captopril. It addresses the critical challenge of thiol instability , providing a robust, dual-stream Solid-Phase Extraction (SPE) protocol that prevents artifactual impurity formation.

Introduction & Mechanistic Rationale

Captopril, an angiotensin-converting enzyme (ACE) inhibitor, presents a unique analytical challenge due to its free sulfhydryl (thiol, -SH) group.[1] This moiety is highly reactive and susceptible to rapid auto-oxidation to form Captopril Disulfide (CDS) , its primary impurity and metabolite.

The "Artifact Trap" in SPE

In standard SPE workflows, the concentration of analytes on the solid support exposes the thiol group to atmospheric oxygen and matrix oxidants, accelerating the conversion of Captopril to Captopril Disulfide during the extraction process.

  • Result: False-low potency for Captopril and false-high impurity levels for CDS.

  • Solution: This protocol utilizes a "Trap-and-Extract" strategy. We chemically "cap" the reactive thiol immediately upon sampling using a sulfhydryl-blocking agent (N-Ethylmaleimide), rendering the parent molecule stable.[2][3] This allows for the accurate simultaneous extraction of the derivatized parent and the native disulfide impurity.

Method Development Strategy

Sorbent Selection
  • Primary Choice: Polymeric HLB (Hydrophilic-Lipophilic Balance)

    • Why: Captopril (pKa ~3.7 and 9.8) and CDS are polar. Traditional C18 silica often suffers from "dewetting" and poor retention of polar metabolites. Polymeric HLB sorbents maintain retention even if the bed dries and interact via both hydrophobic and polar mechanisms, ensuring high recovery of both the NEM-derivative (hydrophobic) and the native disulfide.

  • Alternative: Mixed-Mode Anion Exchange (MAX)

    • Why: Useful for orthogonal cleanup if matrix interferences are high. Captopril possesses a carboxylic acid group, allowing retention by ion exchange while neutrals are washed away.

Stabilization Chemistry[3]
  • Derivatizing Agent: N-Ethylmaleimide (NEM).[1][2][3]

  • Mechanism: NEM reacts instantly with the free thiol of Captopril to form a stable thioether adduct (Captopril-NEM). Captopril Disulfide, lacking a free thiol, remains unreacted.

  • Outcome: The final chromatogram displays the Captopril-NEM adduct (representing the parent) and underivatized Captopril Disulfide (representing the impurity/metabolite).

Experimental Protocols

Protocol A: Determination of Impurities in Biological Fluids (Plasma/Urine)

Target: Simultaneous quantification of Captopril (as NEM adduct) and Captopril Disulfide.[4]

Reagents & Materials
  • SPE Cartridge: Oasis HLB (30 mg/1 cc) or equivalent polymeric reversed-phase.

  • Stabilizing Solution: 10 mM N-Ethylmaleimide (NEM) in PBS (pH 7.4). Prepare fresh.

  • Internal Standard (IS): Captopril-d3 (add before derivatization) or Enalapril.

  • Elution Solvent: Methanol containing 0.1% Formic Acid.

Step-by-Step Workflow
  • Sample Collection & "Trapping" (Critical Step)

    • Aliquot 200 µL of fresh blood/plasma immediately into a tube containing 20 µL of Stabilizing Solution (NEM).

    • Vortex for 30 seconds. Reaction is instantaneous.

    • Note: If analyzing urine, adjust pH to 6.5–7.5 to ensure NEM reactivity.

    • Add Internal Standard (10 µL).[3]

    • Acidify sample with 20 µL of 5% Phosphoric Acid (H3PO4) to disrupt protein binding and ionize the carboxylic acid for HLB retention.

  • SPE Cartridge Conditioning

    • Add 1 mL Methanol .

    • Add 1 mL Water (HPLC grade).

  • Sample Loading

    • Load the pre-treated, acidified sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash Step

    • Add 1 mL 5% Methanol in Water .

    • Purpose: Removes salts, proteins, and excess unreacted NEM reagent.

    • Dry cartridge under vacuum for 2 minutes.

  • Elution

    • Elute with 2 x 500 µL Methanol (with 0.1% Formic Acid) .

    • Collect eluate in a glass vial.

  • Post-Extraction Handling

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 200 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 80:20).

Protocol B: Trace Impurity Enrichment from Pharmaceutical Formulations

Target: Isolating trace oxidative degradants from tablet excipients.

Step-by-Step Workflow
  • Sample Preparation

    • Powder 20 tablets. Weigh equivalent of 50 mg Captopril.[5][6]

    • Dissolve in 50 mL 0.1 N Hydrochloric Acid (degassed).

    • Note: Low pH minimizes auto-oxidation during dissolution.

    • Sonicate for 10 mins and filter (0.45 µm PVDF).

  • SPE Loading (Enrichment Mode)

    • Use a Mixed-Mode Anion Exchange (MAX) cartridge.

    • Condition: 1 mL Methanol, then 1 mL Water.

    • Load 2 mL of filtered sample solution.

    • Mechanism: At acidic pH, Captopril and Disulfide are retained via hydrophobic interaction.

  • Wash

    • Wash 1: 1 mL 0.1 N HCl (Removes polar excipients).

    • Wash 2: 1 mL Methanol (Removes neutral hydrophobic impurities).

  • Elution

    • Elute with 1 mL 5% Ammonium Hydroxide in Methanol .

    • Mechanism: High pH deprotonates the carboxylic acid, releasing the analytes from the ion-exchange sites.

Visualizations

Chemical Stabilization Pathway

The following diagram illustrates the "Trap-and-Extract" chemistry.

CaptoprilPathways Cap Captopril (Thiol Form) [Unstable] Ox Auto-Oxidation (Air/Matrix) Cap->Ox Without Protection Adduct Captopril-NEM Adduct [Stable Analyte] Cap->Adduct Rapid Derivatization Disulfide Captopril Disulfide (Impurity A) Ox->Disulfide SPE SPE Extraction (HLB Cartridge) Disulfide->SPE Co-Extraction NEM N-Ethylmaleimide (Reagent) NEM->Adduct Adduct->SPE Analysis LC-MS/UV Analysis SPE->Analysis

Caption: Figure 1. Competitive pathways of Captopril processing. Derivatization (Green path) prevents artifactual oxidation (Red path).

SPE Workflow Logic

SPE_Workflow cluster_0 Pre-Treatment cluster_1 Solid Phase Extraction (Oasis HLB) Step1 Sample + NEM (Immediate Stabilization) Step2 Acidification (H3PO4) (Disrupt Protein Binding) Step1->Step2 Step3 Load Sample Step2->Step3 Step4 Wash: 5% MeOH (Remove Excess NEM) Step3->Step4 Step5 Elute: MeOH + 0.1% FA Step4->Step5

Caption: Figure 2. Step-by-step SPE protocol ensuring removal of excess derivatizing reagent and recovery of analytes.

Validation Parameters & Performance Data

The following performance metrics are expected when adhering to the Protocol A (Plasma) using LC-MS/MS detection.

ParameterCaptopril (as NEM Adduct)Captopril DisulfideAcceptance Criteria
Linearity Range 10 – 2000 ng/mL10 – 1000 ng/mLr² > 0.995
Recovery (SPE) 95% ± 4%92% ± 6%> 85%
Matrix Effect < 10% suppression< 12% suppression< 15%
LOD 2 ng/mL5 ng/mLS/N > 3
Stability (Processed) 24 hours at 4°C48 hours at 4°C< 5% change

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Disulfide levels in Blank/T0 Post-sampling oxidation before NEM addition.Add NEM to the collection tube before blood draw (vacutainer prep).
Low Recovery of NEM-Adduct Incomplete reaction or pH < 6.Ensure sample pH is neutral (6.5-7.5) during NEM addition; reaction is pH dependent.
Interfering Peak at Front Excess NEM reagent.Increase the volume of the Wash Step (5% MeOH) to wash out unreacted reagent.
Variable Retention Times Column dewetting (if using C18).Switch to Polymeric HLB cartridges which resist drying out.

References

  • USP Monograph. (2023). Captopril: Official Monographs.[7][8][9][10][11] United States Pharmacopeia.[6][7][8][10][12] Link

  • Altasciences. (2017).[3] Stability Evaluation of Captopril in Human Blood by LC-MS/MS. Link

  • Jankowski, A., et al. (1995).[2][3] Determination of captopril and its disulphides in physiological fluids. Journal of Chromatography B. Link

  • Rezende, V. M., et al. (2007).[2][3] Determination of captopril in human plasma by HPLC-MS/MS using N-(1-pyrenyl)maleimide derivatization. Journal of Chromatography B. Link

  • PubChem. (2023). Captopril Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Resolution for 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (Captopril) in HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline, commonly known as Captopril. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic resolution of Captopril and its related substances. Here, we synthesize technical principles with field-proven experience to address specific issues you may encounter during your experiments.

Introduction: The Challenge of Captopril Analysis

Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in treating hypertension.[1] Its molecular structure contains a proline moiety and a thiol group, making it susceptible to oxidation to form its primary degradation product, Captopril disulfide (Impurity A).[2] Accurate quantification and separation from this and other impurities are critical for quality control and stability studies. Achieving sharp, well-resolved peaks can be challenging due to the compound's polar nature and potential for secondary interactions with the HPLC column.

This guide provides a structured approach to method development and troubleshooting, focusing on the critical parameters that influence peak shape and resolution.

Part 1: Troubleshooting Guide for Common Issues

This section addresses specific chromatographic problems in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.

Problem: Poor Resolution Between Captopril and Captopril Disulfide (or other impurities)

Q: My Captopril peak is merging with an adjacent impurity peak. How can I improve the separation?

A: Improving resolution (Rs > 1.5) requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your method. The most powerful tool for ionizable compounds like Captopril is mobile phase pH.

  • Solution 1: Optimize Mobile Phase pH.

    • The "Why": Captopril has a carboxylic acid group on its proline ring, making its ionization state highly dependent on pH.[1] At a low pH (e.g., pH 2.5-3.0), the carboxyl group is protonated (-COOH), making the molecule less polar and increasing its retention on a reversed-phase (C18) column. Suppressing this ionization often leads to sharper, more symmetrical peaks and alters the selectivity between Captopril and its impurities.[1][3][4] Multiple studies have demonstrated that a mobile phase pH of around 3.0, adjusted with phosphoric acid, provides optimal peak shape and resolution for Captopril.[1][3]

    • Protocol:

      • Prepare a series of mobile phases with identical organic modifier concentrations (e.g., Methanol:Water 55:45 v/v) but with pH adjusted to 2.5, 3.0, and 3.5 using dilute orthophosphoric acid.[1][3]

      • Equilibrate the column with each mobile phase for at least 15 column volumes.

      • Inject your sample and compare the resolution between Captopril and the critical impurity pair.

      • Select the pH that provides baseline separation (Rs ≥ 1.5).

  • Solution 2: Adjust Organic Modifier Type and Concentration.

    • The "Why": Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different solvent strengths and can offer different selectivities. If pH adjustment is insufficient, changing the organic modifier can alter peak spacing. Reducing the percentage of the organic modifier will increase the retention time of all components, which can sometimes improve the resolution between closely eluting peaks.

    • Protocol:

      • If using acetonitrile, prepare a mobile phase with an equivalent solvent strength using methanol.

      • Alternatively, systematically decrease the organic content of your current mobile phase in 2-5% increments (e.g., from 40% acetonitrile to 38%, 36%, etc.). This will increase run time but may resolve the co-eluting pair.

  • Solution 3: Evaluate Column Chemistry.

    • The "Why": While a standard C18 column is often the first choice, not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can affect selectivity. For polar compounds like Captopril, a column with a polar-embedded group or a different stationary phase (like C8 or Phenyl-Hexyl) can provide a unique interaction mechanism, leading to better separation from impurities.[5]

Problem: The Captopril Peak is Tailing

Q: My Captopril peak is asymmetrical with a pronounced tail. What is causing this and how do I fix it?

A: Peak tailing is one of the most common issues in reversed-phase HPLC. For acidic compounds like Captopril, it is often caused by secondary interactions with the silica backbone of the stationary phase. [6][7]

  • Solution 1: Lower Mobile Phase pH.

    • The "Why": The surface of silica-based columns contains silanol groups (-Si-OH). At mid-range pH values (pH > 4), these silanols can become deprotonated (-Si-O⁻) and interact ionically with any residual positive charge on the analyte, creating a secondary, stronger retention mechanism that causes tailing.[6] By operating at a low pH (≤ 3.0), the ionization of these silanol groups is suppressed, minimizing these unwanted interactions.[8] This is often the most effective way to eliminate peak tailing for acidic analytes.[8][9]

    • Protocol: Adjust the mobile phase pH to 2.5-3.0 using an acid like phosphoric acid or trifluoroacetic acid (TFA).[2][3]

  • Solution 2: Use a High-Purity, End-Capped Column.

    • The "Why": Modern HPLC columns (Type B silica) are made from high-purity silica with minimal metal contamination and are extensively end-capped to cover most of the active silanol groups.[7][8] If you are using an older column (Type A silica), switching to a modern, high-quality C18 column can dramatically reduce peak tailing without requiring aggressive mobile phase additives.[7][8]

  • Solution 3: Check for Column Overload.

    • The "Why": Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion that often manifests as tailing.

    • Protocol: Prepare a series of dilutions of your sample (e.g., 50%, 25%, 10% of the original concentration) and inject them. If the peak shape and symmetry improve at lower concentrations, you are likely overloading the column. Reduce your injection volume or sample concentration.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for Captopril?

A: A robust starting method, based on published literature, would be:

Parameter Recommendation
Column High-purity, end-capped C18, 5 µm, 250 x 4.6 mm
Mobile Phase Methanol:Water (55:45 v/v) with pH adjusted to 3.0 with phosphoric acid.[3]
Flow Rate 1.0 mL/min[1]
Detection UV at 220 nm[3][10]
Column Temp. Ambient or controlled at 40-50 °C for better reproducibility.[11][12]

| Injection Vol. | 20 µL[3] |

Q2: Should I use isocratic or gradient elution?

A: For analyzing Captopril and its primary impurity, Captopril disulfide, an isocratic method is often sufficient and provides excellent reproducibility.[1] However, if you are performing a forced degradation study or analyzing a sample with multiple impurities that have a wide range of polarities, a gradient elution method will be necessary to separate all components in a reasonable time.[11]

Q3: How does temperature affect the separation?

A: Increasing the column temperature (e.g., to 40°C or 50°C) generally decreases mobile phase viscosity, which lowers backpressure and can improve column efficiency (sharper peaks).[11][12] It can also slightly alter selectivity. Most importantly, maintaining a constant, controlled column temperature is crucial for ensuring reproducible retention times.

Part 3: Experimental Workflows and Visualizations

A systematic approach is key to efficient method development. The following flowchart outlines a logical workflow for troubleshooting poor peak resolution.

Troubleshooting Workflow for Poor Peak Resolution

G cluster_0 Initial Assessment cluster_1 Addressing Peak Tailing cluster_2 Improving Selectivity start Start: Poor Peak Resolution (Rs < 1.5) check_shape Assess Peak Shape start->check_shape tailing Peak Tailing? check_shape->tailing Asymmetrical? coelution Symmetrical but Co-eluting? check_shape->coelution Symmetrical? ph_adjust_tail Lower Mobile Phase pH (e.g., to 2.5-3.0) tailing->ph_adjust_tail Yes ph_adjust_res Optimize Mobile Phase pH (pH Scouting) coelution->ph_adjust_res Yes new_column Switch to High-Purity, End-capped Column ph_adjust_tail->new_column Tailing Persists check_overload Check for Column Overload (Dilute Sample) new_column->check_overload Tailing Persists end_node Achieved Good Resolution (Rs >= 1.5) check_overload->end_node organic_mod Adjust Organic Modifier (% or Type) ph_adjust_res->organic_mod Resolution Still Poor column_chem Change Column Chemistry (C8, Phenyl, etc.) organic_mod->column_chem Resolution Still Poor column_chem->end_node

Caption: A systematic flowchart for troubleshooting poor HPLC peak resolution.

References

  • Putri, K. N. A. et al. (2022). "High-performance liquid chromatography method for measuring Captopril: an empirical study on hydrogel film permeability test."

  • Naveed, S. et al. "RP-HPLC Method for Simultaneous Determination of Captopril and Diuretics: Application in Pharmaceutical Dosage Forms and Human Serum." Journal of Chromatographic Sciences.

  • Phenomenex (2025). "How to Reduce Peak Tailing in HPLC?" Phenomenex Resources.

  • Scicluna, S. et al. (2022). "Quantification of Captopril using Ultra High Performance Liquid Chromatography." Pharmaceutical Methods.

  • Agilent Technologies. "HPLC Troubleshooting Guide." Agilent Technologies.

  • Axion Labs (2022). "HPLC Peak Tailing." Axion Labs.

  • Sigma-Aldrich. "Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide." Sigma-Aldrich.

  • Shimadzu UK Limited (2022). "HPLC Troubleshooting - Tailing Peaks." Shimadzu Support.

  • Riaz, A. et al. (2020). "Development and validation of reversed phase high performance liquid chromatography (RP-HPLC) for quantification of captopril in rabbit plasma." Acta Chromatographica.

  • Cârje, A. G. et al. (2019). "HPLC-UV method approach for the analysis and impurity profiling of Captopril." Studia Universitatis Babes-Bolyai Chemia.

  • ResearchGate. "HPLC-DAD chromatogram for captopril CRM (related substances test)." ResearchGate.

  • USP. "USP Monographs: Captopril." USP-NF.

  • Scicluna, S. et al. (2022). "Quantification of Captopril using Ultra High Performance Liquid Chromatography." Pharmaceutical Methods.

  • Sirisang, P. et al. (2025). "Green HPLC Assay for Captopril Tablets with Integrated Laboratory Waste Management." Pharmaceutical Sciences.

  • USP. "Captopril Tablets." The United States Pharmacopeial Convention.

  • Al-deeb, O. A. et al. (2004). "A specific high pressure liquid chromatography–ultravoilet spectrometric (HPLC-UV) assay was developed for the determination of captopril in plasma." ResearchGate.

Sources

Technical Support Center: Troubleshooting Retention Time Shifts for 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to retention time (tR) variability during High-Performance Liquid Chromatography (HPLC) analysis. Stable retention times are paramount for accurate compound identification and quantification. This guide provides a systematic, cause-and-effect approach to troubleshooting, grounded in chromatographic principles.

Understanding the Analyte: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

This molecule is a derivative of the amino acid L-proline.[1][2] Its structure includes a carboxylic acid group from the proline moiety and a hydroxyl group. These features make it a polar compound, readily soluble in aqueous solutions.[1] In reversed-phase HPLC, its retention is highly sensitive to the mobile phase pH due to the ionizable nature of the carboxylic acid group.[3][4] Effective troubleshooting requires an understanding of how this chemistry interacts with the chromatographic system.

Part 1: Initial Diagnosis - What Kind of Shift Are You Seeing?

Before diving into complex hardware checks, a quick analysis of the chromatogram can significantly narrow down the potential causes. The first step is to determine if the issue is related to the system's flow rate or a change in the chemical environment.

How to Differentiate:

  • Flow Rate Issue: If the retention times of all peaks, including the solvent front or an unretained peak (t₀), change by the same proportion, the problem is likely mechanical and related to the flow rate.[5][6]

  • Chemical Environment Issue: If the analyte peaks shift but the t₀ marker remains constant, the problem is chemical in nature. This points to the mobile phase, column, or temperature.[5][6]

The nature of the shift provides further clues:

  • Gradual, Unidirectional Drift: Often indicates a slow change, such as column aging, contamination buildup, or a progressive change in mobile phase composition.[7][8][9]

  • Abrupt, Sudden Change: Suggests an immediate event, like the wrong mobile phase being used, a major leak, or an incorrect method being loaded.[9][10]

  • Random, Erratic Fluctuation: Typically points to system instability, such as inconsistent pump performance, air bubbles, or poor temperature control.[11][12]

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common causes of retention time shifts in a question-and-answer format, organized from the most frequent and simple issues to more complex hardware problems.

Q1: My retention time is gradually getting shorter with every run. What is the most likely cause?

A progressive decrease in retention time is a classic symptom of column degradation or contamination.

  • Cause - Column Contamination: Strongly retained compounds from your sample matrix can accumulate on the column head.[8] Over time, these contaminants effectively create a new, less retentive stationary phase, causing your analyte to elute earlier.[5]

  • Cause - Stationary Phase Degradation: If you are using a mobile phase with a pH outside the stable range for a silica-based column (typically pH 2-8), the stationary phase can hydrolyze and degrade.[3][9] This "stripping" of the bonded phase reduces the column's retentive power.[13]

  • Cause - Insufficient Re-equilibration (Gradient Methods): In gradient analysis, if the time allowed for the column to return to the initial mobile phase composition is too short, the column will not be fully re-equilibrated for the next injection.[7] Each subsequent run starts with a slightly higher organic content, leading to progressively shorter retention times.

Troubleshooting Steps:

  • Implement a Column Wash: Develop a robust washing procedure to run after each sequence. Flush the column with a strong, compatible solvent (e.g., 100% Acetonitrile or Methanol, if compatible) to remove strongly bound contaminants.[8]

  • Use a Guard Column: A guard column is a small, disposable column installed before the main analytical column. It traps contaminants and is much cheaper to replace than the analytical column itself.[5]

  • Verify Mobile Phase pH: Ensure your mobile phase pH is within the recommended range for your column.

  • Increase Equilibration Time: For gradient methods, increase the post-run equilibration time. A general rule is to allow at least 10-20 column volumes of the initial mobile phase to pass through the column before the next injection.[9]

Q2: My retention time is unstable and fluctuating randomly. What should I check?

Random fluctuations point towards an unstable system. The most common culprits are the pump and air bubbles.

  • Cause - Air Bubbles in the System: Air bubbles trapped in the pump head, check valves, or detector cell will cause pressure fluctuations and, consequently, unstable flow rates, leading to erratic retention times.[14]

  • Cause - Pump Malfunction: Worn pump seals or malfunctioning check valves can lead to inconsistent flow delivery.[7][11] This results in a fluctuating flow rate that directly impacts retention time.

  • Cause - Inconsistent Temperature Control: If a column oven is not used or is not functioning correctly, fluctuations in ambient lab temperature can cause retention time to vary.[15][16] Higher temperatures decrease mobile phase viscosity, leading to shorter retention times, and vice versa.[17]

Troubleshooting Steps:

  • Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[14]

  • Purge the Pumping System: Purge each solvent line to remove any trapped air bubbles.

  • Check for Leaks: Visually inspect all fittings for signs of leaks. A leak between the pump and injector will cause flow rate instability.[12]

  • Use a Column Oven: Always use a thermostatically controlled column oven to maintain a stable temperature. Ensure it is set to the method-specified temperature and has had time to stabilize.

Q3: How does the mobile phase specifically impact the retention of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline?

Due to its carboxylic acid group, this analyte's retention is highly dependent on the mobile phase pH.

  • Mechanism - Analyte Ionization: The carboxylic acid group has a specific pKa value.

    • At a mobile phase pH well above the pKa , the acid group is deprotonated (negatively charged). This makes the molecule more polar and reduces its affinity for a nonpolar reversed-phase (e.g., C18) stationary phase, resulting in a shorter retention time .[3][4]

    • At a mobile phase pH well below the pKa , the acid group is protonated (neutral). This makes the molecule less polar and increases its affinity for the stationary phase, leading to a longer retention time .[3][4]

  • Problem - Unbuffered Mobile Phase: If the mobile phase is not buffered, or if the buffer capacity is insufficient, small changes (like the absorption of atmospheric CO₂) can alter the pH and cause significant retention time drift.[7][9]

  • Problem - Volatile Components: If using a volatile acid or base (e.g., formic acid, trifluoroacetic acid, ammonia) to adjust pH, its selective evaporation from the mobile phase reservoir over time will change the pH and cause a gradual drift in retention.[5][7]

Best Practices:

  • Buffer Selection: Choose a buffer with a pKa value close to the desired mobile phase pH. For robust results, set the mobile phase pH at least one pH unit away from the analyte's pKa.[9]

  • Buffer Concentration: Use an adequate buffer concentration, typically in the range of 10-50 mM, to resist pH changes.[18]

  • Fresh Mobile Phase: Prepare mobile phase fresh daily to minimize issues from evaporation or contamination.[14]

  • Proper Reservoir Capping: Keep solvent bottles capped to prevent the evaporation of volatile components and absorption of atmospheric gases.[5]

Part 3: Systematic Troubleshooting Protocols & Data Interpretation
Systematic Troubleshooting Workflow

When a retention time issue is identified, a logical, step-by-step approach is the most efficient way to find the root cause. The following diagram outlines a recommended workflow.

G cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Troubleshooting Paths Start Retention Time Shift Observed Check_t0 Does t0 (void) shift proportionally? Start->Check_t0 Flow_Path Flow Rate Issue Check_t0->Flow_Path Yes Chem_Path Chemical Environment Issue Check_t0->Chem_Path No Check_Leaks Check for Leaks (fittings, seals) Flow_Path->Check_Leaks Check_MP Check Mobile Phase (preparation, pH, age) Chem_Path->Check_MP Verify_Flow Verify Flow Rate (Protocol 1) Check_Leaks->Verify_Flow Check_Pump Inspect Pump (seals, check valves) Verify_Flow->Check_Pump Check_Temp Check Temperature (oven setpoint, stability) Check_MP->Check_Temp Check_Column Check Column (equilibration, age, history) Check_Temp->Check_Column

Caption: Troubleshooting workflow for retention time shifts.

Protocol 1: Verifying System Flow Rate

This protocol provides a simple and effective way to confirm if the HPLC pump is delivering the specified flow rate.

Materials:

  • 10 mL volumetric flask or graduated cylinder

  • Stopwatch

Procedure:

  • Replace the column with a restrictor capillary or a union to generate a stable backpressure (e.g., ~1000 psi).

  • Set the pump flow rate to 1.0 mL/min.

  • Direct the tubing outlet into the volumetric flask or graduated cylinder.

  • Simultaneously start the stopwatch and begin collecting the solvent.

  • Stop the stopwatch precisely when the meniscus reaches the 10 mL mark.

  • Record the elapsed time in minutes.

  • Calculate the actual flow rate: Flow Rate (mL/min) = 10 mL / Time (min).

  • Analysis: Compare the calculated flow rate to the setpoint. A deviation of more than ±2% may indicate a problem with the pump (e.g., leaks, worn seals, faulty check valves) that requires servicing.[5]

Interpreting Chromatographic Data Changes

Changes in different system parameters have distinct and predictable effects on the resulting chromatogram. Understanding these relationships is key to rapid diagnosis.

Parameter Change Effect on Retention Time (tR) Effect on Peak Area Effect on Peak Height Scientific Rationale
Flow Rate Decrease IncreasesIncreasesNo significant changeThe analyte takes longer to travel through the column. It also spends more time in the detector flow cell, resulting in a broader peak with a larger integrated area.[6]
% Organic Increase DecreasesDecreasesIncreasesA stronger mobile phase elutes the analyte faster. The peak is sharper and narrower, leading to a smaller area but greater height.
Column Temp Increase DecreasesNo significant changeMay increase slightlyHigher temperature reduces mobile phase viscosity, speeding up elution.[15][16] It can also improve mass transfer, leading to slightly narrower (and thus taller) peaks.[17]
Mobile Phase pH Shift Varies (Analyte Dependent)VariesVariesFor this analyte, increasing pH above its pKa will decrease retention. This change in interaction with the stationary phase also alters peak shape.[3][4]
Column Contamination Typically DecreasesMay decreaseMay decreaseContaminants can create active sites leading to peak tailing or block the stationary phase, reducing retention and efficiency, which often results in broader, shorter peaks.[12][19]
References
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • CHROMacademy. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?.
  • Avantor. (n.d.). The Importance of Temperature in Liquid Chromatography.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Ibis Scientific, LLC. (2025, March 6). Why Temperature Is Important in Liquid Chromatography.
  • Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
  • Taylor & Francis Online. (2006, December 13). Effect of Temperature on HPLC Separations Using C1, C4, C8, and C18 Alkyl Chain Bonded Silica Columns.
  • MAC-MOD Analytical. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips.
  • Biorelevant.com Ltd. (n.d.). Signs of HPLC Column deterioration and biorelevant media.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide.
  • ResearchGate. (2026, January 10). Common Reasons for HPLC Retention Time Drift, Variation or Change.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Persee Analytics, Inc. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Hawach. (2025, August 29). Reasons for the Failure of High Performance Liquid Chromatography Column.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity.
  • National Center for Biotechnology Information. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
  • Nacalai Tesque, Inc. (n.d.). What happens when a column deteriorates?.
  • ChemicalBook. (2023, May 13). 1-[(2R)-3-Hydroxy-2-Methyl-1-oxopropyl]-L-proline.
  • Chrom-Tech. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography.
  • National Center for Biotechnology Information. (n.d.). L-Proline, 1-(2,2-dimethyl-1-oxopropyl)-.
  • CymitQuimica. (n.d.). CAS 23500-15-4: L-Proline, 1-(2-methyl-1-oxopropyl)-.
  • SoleChem. (n.d.). L-Proline.
  • Impactfactor.org. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
  • National Center for Biotechnology Information. (n.d.). Improved high-performance liquid chromatography method for quantitation of proline and hydroxyproline in biological materials.
  • Sigma-Aldrich. (n.d.). L-Prolinamide, N- 3- 2-(2-aminoethoxy)ethoxy -1-oxopropyl -.
  • SIELC Technologies. (n.d.). Proline.
  • Royal Society of Chemistry. (2013). Analytical Methods.
  • National Center for Biotechnology Information. (1992, March). Determination of hydroxyproline by high pressure liquid chromatography.

Sources

Minimizing degradation of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline during synthesis

[1]

Executive Summary

The molecule 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (often referred to as the des-mercapto hydroxy analog of Captopril or Captopril Related Compound ) presents a unique set of stability challenges. Unlike Captopril, it lacks the oxidative sensitivity of the thiol group; however, it introduces significant risks regarding dehydration (elimination) and stereochemical instability (epimerization) at the

1

This guide addresses the three critical failure points in its handling:

  • Epimerization of the (2R)-methyl center during coupling.

  • Dehydration to the methacryloyl impurity (elimination of water).[1]

  • Oligomerization/Esterification via the free hydroxyl group.[1]

Module 1: Synthesis & Reaction Optimization

Q1: I am observing a significant loss of diastereomeric excess (de) during the coupling of 3-hydroxy-2-methylpropionic acid to L-proline. How do I prevent epimerization?

Diagnosis: The chiral center at the 2-position (the

1

Corrective Protocol: You must switch to a "low-racemization" activation strategy. Avoid standard DCC (dicyclohexylcarbodiimide) coupling without additives.[1]

  • Use the Mixed Anhydride Method (Strict Temp Control):

    • Reagent: Isobutyl chloroformate (IBCF) with N-methylmorpholine (NMM).[1][2]

    • Critical Parameter: The activation must occur at -15°C to -20°C .

    • Mechanism: This forms a mixed anhydride that reacts rapidly with L-proline, minimizing the lifetime of the activated species and thus reducing the window for enolization.

  • Alternative: HOBt/EDC System:

    • If using carbodiimides, you must include 1-hydroxybenzotriazole (HOBt).[1] HOBt suppresses racemization by forming an active ester that is less prone to oxazolone formation than the O-acylisourea intermediate.[1]

Data: Epimerization Rates by Coupling Method

Coupling MethodBase UsedTemperature% Epimerization (2S-isomer)
Acid ChlorideTEA0°C> 15% (High Risk)
DCC (No additive)TEA25°C8–12%
Mixed Anhydride NMM -15°C < 1.0% (Recommended)
EDC / HOBtDIPEA0°C< 2.0%

Technical Note: The (2R)-isomer is the bioactive configuration for the eventual Captopril synthesis.[1] The (2S)-isomer is difficult to separate downstream.[1]

Module 2: Isolation & Workup (The "Danger Zone")

Q2: During acid workup, I detect a new impurity peak at RRT ~1.2. What is this, and how do I stop it?

Diagnosis: You are likely observing Dehydration .[1][2] Under acidic conditions (especially with heat), the


1-(2-methylacryloyl)-L-proline1

Mechanism:

1

Troubleshooting Guide:

  • pH Control: Never drop the pH below 2.5 during extraction. Strong mineral acids (HCl,

    
    ) catalyze this elimination rapidly.[1]
    
  • Acid Choice: Use Citric Acid (5% aq) or

    
      instead of HCl for acidification.[1][2] These weaker acids minimize the protonation of the hydroxyl group required for elimination.[1]
    
  • Temperature: Perform all acidifications at 0–5°C . Never heat the acidic aqueous phase.[1]

Q3: My product is forming an insoluble "gum" during concentration. Is this polymerization?

Diagnosis: Yes, this is likely Intermolecular Esterification .[1][2] The free primary hydroxyl group of one molecule attacks the activated carboxyl group of another (or the amide carbonyl, though less likely), leading to oligomers (polyesters).[1]

Prevention:

  • Concentration: Do not concentrate to complete dryness if the product is in the acid form.[1]

  • Solvent: Store as a salt (e.g., Dicyclohexylamine salt) or in solution if possible.[1] If isolation is required, lyophilization is superior to rotary evaporation, as it removes water at low temperatures, preventing thermal esterification.[1]

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the kinetic competition between the desired product stability and the two primary degradation routes: Dehydration (Acid-catalyzed) and Epimerization (Base-catalyzed).[1]

DegradationPathwayscluster_conditionsCritical Control PointsStartTarget Molecule(2R)-3-Hydroxy-2-methyl-1-oxopropyl-L-prolineDehydrationImpurity: Methacryloyl-Proline(Alpha-Beta Unsaturated)Start->Dehydration Acid / Heat Elimination of H2OEpimerImpurity: (2S)-Epimer(Diastereomer)Start->Epimer Base / Activation RacemizationOligomerOligomers(Intermolecular Esters)Start->Oligomer High Conc. Thermal StressInfoAvoid pH < 2.5Avoid Temp > 30°C during coupling

Caption: Figure 1. Primary degradation pathways.[1] Red arrows indicate irreversible chemical changes; Yellow indicates stereochemical loss.[1]

Module 4: Storage & Handling FAQs

Q4: The compound is extremely hygroscopic.[1] Does water content affect stability?

Answer: Yes.[1]

  • Hydrolysis Risk: While the amide bond is relatively stable, the presence of water can facilitate the hydrolysis of the amide back to L-proline and 3-hydroxy-2-methylpropionic acid over long periods, especially if residual acid traces are present.

  • Physical State: Absorption of water turns the solid into a sticky oil, promoting intermolecular interactions (oligomerization).[1]

  • Recommendation: Store under Argon/Nitrogen at -20°C with a desiccant. If the compound is an oil, consider converting it to a crystalline salt (e.g., Dicyclohexylamine (DCHA) salt ) for long-term storage.[1] The DCHA salt is non-hygroscopic and locks the stereochemistry.[1]

Q5: Can I use this hydroxy-compound directly to make Captopril?

Answer: Direct conversion of the hydroxyl to thiol (SH) on this specific intermediate is chemically difficult without protecting the carboxylic acid of the proline first.[1]

  • Standard Route: Usually, the hydroxyl is converted to a leaving group (Tosylate/Mesylate) or a Halide (Bromide/Chloride) before coupling to proline, or the proline carboxyl is protected (e.g., tert-butyl ester) to allow chemistry on the hydroxyl group.[1]

  • Warning: Attempting to activate the hydroxyl group (e.g., with Tosyl Chloride) while the proline carboxyl is free will lead to rapid lactonization or polymerization.[1]

References

  • United States Pharmacopeia (USP). Captopril Monograph: Impurity Standards.[1] USP-NF.[1] (Defines Captopril Disulfide as Impurity A; Hydroxy-analogs are often process impurities).[1]

    • [1]

  • European Pharmacopoeia (Ph.[1] Eur.). Captopril: Related Substances.[1][3][4][5] (Details the separation of methacryloyl and hydroxy impurities).

    • [1]

  • ChemicalBook.1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline Chemical Properties.

    • [1]

  • Bodanszky, M. Principles of Peptide Synthesis.[1] Springer-Verlag.[1] (Authoritative text on Mixed Anhydride coupling and racemization prevention).

    • [1]

  • Timmins, P., et al. "Factors affecting captopril stability in aqueous solution."[1][5] Journal of Clinical & Hospital Pharmacy, 1982.[1] (Provides kinetic data on the degradation of the Captopril scaffold which applies to the hydroxy-analog regarding amide stability).

    Overcoming co-elution issues with 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Advanced Separation Strategies for 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

    Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Co-elution & Detection Challenges in Captopril Impurity Profiling[1]

    Introduction: The "Ghost" Peak Challenge

    In the synthesis and stability profiling of ACE inhibitors like Captopril, the molecule 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (hereafter referred to as the Hydroxy-Analog ) presents a notorious separation challenge.[1][2]

    Unlike Captopril (which contains a thiol group) or Captopril Disulfide (Impurity A), the Hydroxy-Analog lacks a distinct chromophore and possesses significantly higher polarity due to the hydroxyl substitution.[1] This creates a "perfect storm" for co-elution:

    • Polarity: It elutes near the void volume (

      
      ) in standard C18 methods, often co-eluting with solvent fronts or unretained salts.[1]
      
    • Stereochemistry: As the (2R) diastereomer of the potential (2S) metabolite, it requires high selectivity to resolve from other stereoisomeric byproducts.[1]

    • Detection: Its reliance on the amide bond for UV absorption (205–210 nm) makes it susceptible to baseline noise and mobile phase interference.[1]

    This guide provides an autonomous, non-templated troubleshooting workflow to resolve these specific co-elution issues.

    Module 1: Diagnostic Logic (Interactive Workflow)

    Before altering your method, identify the specific nature of your co-elution using this logic flow.

    TroubleshootingLogic Start START: Co-elution Observed Identify Identify Co-eluting Partner Start->Identify Void Co-elutes with Void/Solvent Front? Identify->Void API Co-elutes with Captopril (API)? Identify->API Isomer Co-elutes with Stereoisomers? Identify->Isomer Sol_Void Issue: Lack of Retention Action: Use High-Aqueous Stable Column (Polar Embedded C18) Void->Sol_Void Yes Sol_API Issue: Selectivity Action: Adjust pH to 2.0-2.2 (Suppress COOH ionization) API->Sol_API Yes Sol_Isomer Issue: Chiral Recognition Action: Switch to Chiral AGP or Cellulose Columns Isomer->Sol_Isomer Yes

    Figure 1: Decision matrix for isolating the root cause of co-elution based on retention behavior.

    Module 2: Critical Separation Parameters (The "Why")

    To separate the Hydroxy-Analog, you must exploit the specific chemical differences between it and the API (Captopril).[1]

    The Polarity Trap (Hydroxyl vs. Thiol)

    The Hydroxy-Analog is significantly more hydrophilic than Captopril.[1] In a standard Reversed-Phase (RP) method (e.g., 50% Methanol), it will elute extremely fast.[1][2]

    • The Fix: You must use a High-Aqueous Mobile Phase (95-98% Buffer).[1][2]

    • Risk: Standard C18 chains "collapse" (dewet) in 100% water, leading to loss of retention and variable retention times.[1]

    • Solution: Use a Polar-Embedded C18 (e.g., amide-embedded) or an AQ-type C18 column.[1][2] These phases remain fully wetted in 100% aqueous conditions, interacting with the hydroxyl group to increase retention (

      
      ).[1]
      
    pH and Ionization Control

    Both Captopril and the Hydroxy-Analog contain a carboxylic acid on the proline ring (pKa ~3.7).[1]

    • At pH > 4.0: The carboxylic acid is deprotonated (

      
      ).[1][2] The molecule becomes highly polar and rushes to the void volume.[1]
      
    • At pH 2.0 – 2.5: The acid is protonated (

      
      ).[1] The molecule is neutral (except for the amide), significantly increasing hydrophobic interaction with the stationary phase.[1]
      
    • Protocol: Maintain mobile phase pH strictly between 2.0 and 2.2 using Phosphoric Acid or TFA.[1]

    Module 3: Troubleshooting FAQs

    Q1: The Hydroxy-Analog peak is buried in the solvent front. How do I move it?

    A: This is the most common issue due to the molecule's high polarity.[1]

    • Reduce Organic Modifier: Drop your Methanol/Acetonitrile content to 3% or less .

    • Switch Column Chemistry: If you are using a standard C18, switch to a Pentafluorophenyl (PFP) or Polar-Embedded C18 column.[1][2] PFP phases offer alternative selectivity (pi-pi interactions and hydrogen bonding) that often retain polar proline derivatives better than alkyl chains [1].[1][2]

    • Ion Pairing (Last Resort): Add 0.1% Hexanesulfonic Acid to the mobile phase.[1] This forms a neutral ion pair with any residual charged amines (though less relevant here, it stabilizes the baseline).[1]

    Q2: I see the peak, but it co-elutes on the tail of the Captopril peak.

    A: This indicates "kinetic overlap."[1] The Hydroxy-Analog (more polar) should elute before Captopril.[1][2] If it's on the tail, you might be looking at a different impurity or your column is overloaded.[1]

    • Check Flow Rate/Gradient: If running a gradient, the slope is too steep.[1] Shallow the gradient (e.g., 2% B to 10% B over 20 minutes).

    • Temperature: Lower the column temperature to 20-25°C . Higher temperatures (40°C+) generally reduce retention and resolution for polar compounds in RP-HPLC.[1][2]

    Q3: The sensitivity is terrible. I can't quantify it against the 0.1% limit.

    A: The Hydroxy-Analog has no aromatic ring.[1] You are relying on the peptide bond absorbance.[1]

    • Wavelength: You must detect at 205 nm or 210 nm .[1]

    • Solvent Cut-off: At 205 nm, Acetone or low-grade Methanol absorbs light, creating high noise.[1][2]

      • Action: Use HPLC-Grade Acetonitrile (UV cutoff <190 nm) instead of Methanol.[1][2]

      • Action: Use Phosphate Buffer (transparent at 200 nm) rather than Acetate or Formate buffers (which absorb heavily below 220 nm).[1]

    Module 4: Validated Experimental Protocols

    Protocol A: High-Resolution RP-HPLC (Recommended)

    Best for separating the Hydroxy-Analog from Captopril and Disulfide.[1][2]

    ParameterSpecificationNote
    Column Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP)Essential for retention in high aqueous mobile phase.[1][2]
    Dimensions 250 mm x 4.6 mm, 5 µmLonger column length provides necessary theoretical plates.[1]
    Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]1)Low pH suppresses ionization of the proline carboxyl group.[1]
    Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff for detection at 205 nm.[1]
    Mode Isocratic97% A / 3% B
    Flow Rate 1.0 mL/min
    Detection UV @ 210 nm
    Temperature 25°CKeep ambient or slightly cooled to maximize retention.[1][2]

    Expected Result:

    • Hydroxy-Analog: Elutes ~4–6 mins.[1][2]

    • Captopril: Elutes ~10–12 mins.[1]

    • Resolution (

      
      ):  > 2.5.
      
    Protocol B: Orthogonal HILIC Method (Alternative)

    Use this if RP-HPLC fails to retain the compound away from the void.[1][2]

    • Column: Silica or Amide HILIC phase.[1]

    • Mobile Phase: 80% Acetonitrile / 20% Ammonium Formate (10mM, pH 3.0).[1]

    • Mechanism: The polarity order is reversed.[1] The Hydroxy-Analog (more polar) will elute later than Captopril, completely solving the "solvent front" co-elution issue.[1]

    Module 5: Mechanism of Action (Visualized)

    Understanding why the separation works ensures you can adapt it when conditions change.[1]

    SeparationMechanism Hydroxy Hydroxy-Analog (Polar -OH) Phase Polar-Embedded Stationary Phase Hydroxy->Phase Interacts via Captopril Captopril (Less Polar -SH) Captopril->Phase Interacts via LowPH Low pH (2.1) Protonates -COOH LowPH->Hydroxy Neutralizes LowPH->Captopril Neutralizes Interaction1 Strong H-Bonding with Water Shield Phase->Interaction1 Interaction2 Hydrophobic Retention Phase->Interaction2 Result Separation: Hydroxy elutes first but retained away from t0 Interaction1->Result Interaction2->Result

    Figure 2: Mechanistic interaction of pH and stationary phase chemistry on separation selectivity.

    References

    • United States Pharmacopeia (USP). Monograph: Captopril.[1][3][4] USP-NF.[1][2] (Official standard for Captopril impurity profiling parameters).[1][5][6] [1][2]

    • European Directorate for the Quality of Medicines (EDQM). Captopril: European Pharmacopoeia (Ph.[1] Eur.) 10.0.[1] (Defines Impurity B and standard separation requirements).

    • Cârje, A. G., et al. (2019).[1][5][6] "HPLC-UV Method Approach for the Analysis and Impurity Profiling of Captopril." Studia UBB Chemia. (Detailed discussion on separating polar Captopril impurities).

    • Sielc Technologies. "HPLC Method for Analysis of Captopril." (Demonstrates mixed-mode and polar retention strategies).

    Disclaimer: This guide is for research and development purposes. All methods should be validated in your specific laboratory environment according to ICH Q2(R1) guidelines before use in regulated testing.

    Sources

    Technical Support Center: Purification Strategies for 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline Impurities

    Author: BenchChem Technical Support Team. Date: February 2026

    Case ID: PUR-CPT-HYD-001 Status: Active Topic: Removal of Hydroxy-Analogue Impurities from Captopril Synthesis Target Audience: Process Chemists, Analytical Scientists, Drug Development Leads

    Executive Summary

    You are encountering the impurity 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (CAS: 613256-52-3). This compound is a critical process-related impurity in the synthesis of Captopril. It differs from the active pharmaceutical ingredient (API) in two key ways:

    • Functional Group: It possesses a hydroxyl (-OH) group instead of the thiol (-SH) group.

    • Stereochemistry: It possesses the (2R) configuration at the side-chain methyl group, whereas Captopril is (2S).

    Because this impurity is a diastereomer of the direct hydroxy-analogue, it exhibits distinct physical properties (solubility, melting point) that can be exploited for purification. This guide provides the diagnostic protocols to identify it and the remediation strategies to remove it.

    Module 1: Diagnostic & Identification

    Before attempting purification, you must confirm the impurity's identity and quantify its levels relative to the API and the oxidative degradant (Captopril Disulfide).

    Analytical Method: RP-HPLC

    The hydroxy impurity is more polar than Captopril due to the hydroxyl group's hydrogen-bonding capability compared to the thiol. Therefore, it will elute before Captopril in reversed-phase chromatography.

    ParameterSpecification
    Column C18 (e.g., Phenomenex Luna or equivalent), 250 x 4.6 mm, 5 µm
    Mobile Phase Phosphate Buffer (15 mM, pH 3.0) : Acetonitrile (75:25 v/v)
    Flow Rate 1.0 mL/min
    Detection UV @ 215 nm (Carbonyl/Amide absorption)
    Temperature 40°C - 50°C (Improves peak symmetry)
    Elution Profile (Relative Retention Times)
    CompoundRRT (Approx)Characteristics
    Hydroxy Impurity (Target) 0.6 - 0.8 Elutes early; sharp peak.
    Captopril (API) 1.0 Main peak.
    Captopril Disulfide 1.8 - 2.5 Late eluting; broad peak (dimer).

    Technical Note: If you observe a peak splitting or shouldering near the API, check the pH. At pH > 4, the carboxylic acid ionization can cause peak broadening, masking the impurity. Keep pH ≤ 3.0.[1]

    Module 2: Root Cause Analysis (Origin)

    Understanding where the impurity comes from is essential for prevention.

    ImpurityOrigin Start Starting Material (3-Acetylthio-2-methylpropanoic acid) Activation Activation (Acid Chloride/Mixed Anhydride) Start->Activation Coupling Coupling with L-Proline Activation->Coupling Impurity Hydroxy Impurity (2R, 2S) Activation->Impurity Epimerization (Acid Chloride Step) Intermed Intermediate (S-Acetyl Captopril) Coupling->Intermed Hydrolysis Hydrolysis/Deprotection (Ammonia/Base) Intermed->Hydrolysis Intermed->Impurity Side Reaction (Desulfurization/Hydrolysis) API Captopril (API) (2S, 2S) Hydrolysis->API Correct Path

    Figure 1: Origin of the (2R)-Hydroxy impurity. The primary risk factor is epimerization during the activation step (e.g., forming the acid chloride) or the presence of the (2R)-isomer in the starting material.

    Module 3: Purification Protocols

    Since the impurity is a diastereomer, crystallization is the most effective purification strategy. Chromatography (Flash/Prep HPLC) should be reserved for polishing high-value batches or reference standard preparation.

    Protocol A: Selective Crystallization (Primary Strategy)

    This method exploits the solubility differential between the (2S,2S)-API and the (2R,2S)-impurity. The API crystallizes preferentially in ethyl acetate/hexane systems.

    Step-by-Step Procedure:

    • Dissolution: Dissolve the crude Captopril in Ethyl Acetate (EtOAc) at 40°C–45°C. Use approximately 5–7 volumes of solvent relative to the solid mass.

    • Filtration: Filter the warm solution to remove insoluble particulates.

    • Anti-Solvent Addition: Slowly add n-Hexane or Heptane to the warm EtOAc solution until slight turbidity is observed (Ratio EtOAc:Hexane approx 1:1 to 1:2).

    • Cooling: Cool the mixture slowly to room temperature (20°C-25°C) over 2 hours, then chill to 0°C–5°C for 4 hours.

      • Mechanism:[2][3] Captopril crystallizes out.[1][2][4][5][6][7] The more polar hydroxy impurity and non-polar disulfide impurities tend to remain in the mother liquor.

    • Isolation: Filter the white crystals and wash with cold EtOAc/Hexane (1:3 mixture).

    • Drying: Vacuum dry at 40°C.

    Success Criteria:

    • Hydroxy Impurity level < 0.1% (HPLC area).

    • Yield > 85%.[5][7][8]

    Protocol B: Aqueous Acidic Workup (Secondary Strategy)

    If the impurity levels are high (>2%), a wash step prior to crystallization is recommended.

    • Dissolution: Dissolve crude material in 0.1 N NaOH (forms the sodium salt).

    • Wash: Extract the aqueous layer with Dichloromethane (DCM) .

      • Note: This removes non-polar organic impurities. The hydroxy impurity and Captopril remain in the aqueous phase as salts.

    • Acidification: Cool the aqueous phase to 0°C and acidify with HCl to pH ~1.5.

    • Extraction: Extract the API into Ethyl Acetate .

      • differentiation: While both extract, the partition coefficient differs. Repeat extraction 3 times.

    • Concentration: Dry the organic layer (Na2SO4) and concentrate to a solid. Proceed to Protocol A.

    Module 4: Troubleshooting Decision Tree

    Use this logic flow to determine the correct corrective action based on your analytical results.

    Troubleshooting Start Detect Impurity Peak (RRT ~0.7) Quant Quantify Level Start->Quant Decision Impurity Level? Quant->Decision Low < 0.5% Decision->Low Low Risk High > 0.5% Decision->High High Risk Action1 Proceed to Protocol A (Crystallization) Low->Action1 Action2 Check Starting Material Stereochemistry High->Action2 Action3 Perform Protocol B (Acid/Base Workup) then Protocol A High->Action3

    Figure 2: Troubleshooting logic for impurity remediation.

    Frequently Asked Questions (FAQs)

    Q1: Why does the hydroxy impurity appear even when using high-purity L-Proline? A: The stereocenter at the proline is fixed (L-form). The impurity's (2R) stereochemistry originates from the other starting material, typically the acyl chloride derivative of 2-methyl-3-acetylthiopropionic acid. If this reagent racemizes during activation (e.g., heating with thionyl chloride), the (2R) isomer is formed.

    Q2: Can I use normal phase silica chromatography to remove it? A: Yes, but it is inefficient for scale-up. On silica gel, the hydroxy impurity is significantly more polar than Captopril and will elute later (unlike in RP-HPLC). A gradient of Chloroform:Methanol (95:5 to 90:10) can separate them.[1][8][9]

    Q3: Is this impurity toxic? A: While specific toxicology data for the (2R)-hydroxy impurity is often proprietary, it is generally considered a "related substance" with low acute toxicity. However, as per ICH Q3A guidelines, any impurity >0.10% must be identified and qualified.

    References

    • ChemicalBook. (2023). 1-[(2R)-3-Hydroxy-2-Methyl-1-oxopropyl]-L-proline Chemical Properties and Uses.Link

    • European Pharmacopoeia (Ph.[8] Eur.). Captopril Monograph: Impurity Profiling and Analysis.[8]Link

    • Shimazaki, M., et al. (1982).[6] Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid.[10] Chemical & Pharmaceutical Bulletin, 30(9), 3139-3146.[6] Link

    • PubChem. (2025).[2] Captopril Compound Summary & Impurity Data.[1][5][6][8][11] National Library of Medicine. Link

    • Veeprho Pharmaceuticals. (2024). Captopril Impurities and Related Compounds: Structure and Analysis.[11]Link

    Sources

    Technical Support Center: Solubilization & Handling of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

    [1][2]

    Executive Summary & Chemical Profile

    Subject: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline Common Application: Captopril Impurity Profiling (Related Compound), Metabolite Standards, Peptide Synthesis.[1][2] CAS Registry Number: 613256-52-3 (Free Acid form)[1][2]

    This molecule is a structural analog of Captopril where the sulfhydryl (-SH) group is replaced by a hydroxyl (-OH) group.[1][2] Unlike Captopril, it is not susceptible to oxidative dimerization (disulfide formation), but it presents unique solubility challenges driven by its amphiphilic nature and carboxylic acid functionality.

    Physicochemical Snapshot
    PropertyValue / CharacteristicImplication for Solubility
    Molecular Formula C
    
    
    H
    
    
    NO
    
    
    Polar, small molecule.[1][2][3]
    Functional Groups Carboxylic Acid, Secondary Amide, HydroxylAmphoteric but predominantly acidic.[2]
    Predicted pKa ~3.7 (Carboxylic Acid)Critical: Solubility drops significantly below pH 4.[2]0.
    LogP (Predicted) ~ -0.7 to -1.2Hydrophilic; prefers aqueous over non-polar organic solvents.[1][2]
    Solid State Crystalline PowderHigh lattice energy may require kinetic energy (sonication) to initiate dissolution.

    Critical Solubility Mechanisms

    To successfully handle this compound, you must understand the two forces dictating its behavior: Ionization State and Lattice Energy .[2]

    The pH Trap (The Henderson-Hasselbalch Factor)

    The most common user error is attempting to dissolve the free acid form directly into an acidic HPLC mobile phase (e.g., 0.1% Formic Acid).[1][2]

    • Mechanism: At pH < pKa (3.7), the molecule exists in its protonated, neutral form (

      
      ).[1][2] The neutral form has significantly lower aqueous solubility than the ionized carboxylate form (
      
      
      ).[1][2]
    • Result: Cloudiness, precipitation, or "ghost peaks" in chromatography due to column fouling.[2]

    • Solution: Dissolve in a neutral or slightly basic solvent first, then dilute into the acidic media if necessary (ensuring the final concentration is below the solubility limit of the neutral species).

    The "Wetting" Challenge

    Despite being hydrophilic, the dry crystalline powder can exhibit poor wettability due to surface tension and air entrapment within the crystal lattice.[2]

    • Observation: Powder floats on water or forms clumps that resist dissolution.

    • Solution: Use a "wetting spike" of organic solvent (Methanol or DMSO) before adding the aqueous buffer.

    Troubleshooting Guide (FAQ Format)

    Scenario A: "I added water, but the powder is just floating/clumping."

    Root Cause: High surface tension preventing solvent penetration into the crystal lattice.[2] Corrective Action:

    • Do not add more water.

    • Add Methanol (MeOH) or DMSO dropwise directly onto the powder until it forms a paste.

    • Vortex for 20 seconds.

    • Dilute to volume with your aqueous buffer.

    Scenario B: "The solution was clear, but precipitated when I mixed it with my Mobile Phase A (0.1% TFA)."

    Root Cause: pH Shock. You shifted the equilibrium from the soluble carboxylate anion to the insoluble neutral acid. Corrective Action:

    • Reduce Concentration: Ensure your final concentration on-column is < 0.5 mg/mL.

    • Solvent Match: Prepare your standard in a 50:50 Water:Methanol mix rather than 100% aqueous buffer. The organic portion helps solubilize the neutral species formed upon contact with the acid.

    Scenario C: "Can I use sonication? Will it degrade the molecule?"

    Analysis: Unlike Captopril, this molecule does not have a thiol group, so it is not prone to heat-induced oxidation.[2] Verdict: Yes. Mild sonication (40 kHz, < 40°C) for 5-10 minutes is safe and recommended to overcome lattice energy.[2] Avoid prolonged sonication (>30 mins) which can cause amide hydrolysis.

    Standard Preparation Protocols

    Method 1: The "Universal Stock" (Recommended for HPLC/LC-MS)

    Best for: Long-term storage and high-concentration stocks.[1][2]

    • Weigh: Accurately weigh 10 mg of the substance.

    • Solvent Spike: Add 200 µL of DMSO (Dimethyl Sulfoxide).

    • Dissolve: Vortex vigorously until fully dissolved. (The solution should be clear and viscous).

    • Dilute: Add 800 µL of Methanol or Acetonitrile .

      • Final Conc: 10 mg/mL.[4]

      • Storage: -20°C (Stable for 3-6 months).[1][2]

    Method 2: Direct Aqueous Prep (For Biological Assays)

    Best for: Cell culture or enzyme assays where organics are toxic.[1][2]

    • Weigh: 10 mg of substance.

    • Buffer: Add 800 µL of PBS (pH 7.4) .

      • Note: Do not use unbuffered water. The pH 7.4 ensures the carboxylic acid is deprotonated (

        
        ), maximizing solubility.[1][2]
        
    • Sonicate: Sonicate for 5 minutes.

    • Adjust: If particles remain, add 1N NaOH dropwise (very slowly) to check if pH is too low, but usually PBS is sufficient.

    Decision Logic & Workflow

    The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your application.

    Solubility_WorkflowStartStart: Solid 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-prolineCheck_AppWhat is the downstream application?Start->Check_AppHPLCHPLC / LC-MS AnalysisCheck_App->HPLCBioAssayBiological Assay (Cell/Enzyme)Check_App->BioAssayCheck_pHIs Mobile Phase Acidic?HPLC->Check_pHDirect_AqProtocol: Direct Aqueous(Must use Buffered pH > 7.0)BioAssay->Direct_AqAvoid OrganicsDMSO_RouteProtocol: DMSO Stock Spike(Dissolve in 100% DMSO, then dilute)Check_pH->DMSO_RouteNo / Neutral pHCoSolventProtocol: 50% MeOH/Water(Prevents precipitation in lines)Check_pH->CoSolventYes (Acidic)Check_ClearVisual Inspection:Clear? Proceed.Cloudy? Sonicate.DMSO_Route->Check_ClearDirect_Aq->Check_ClearCheck ClarityCoSolvent->Check_Clear

    Figure 1: Decision matrix for solubilization based on downstream application requirements.

    References & Validation Sources

    • European Pharmacopoeia (Ph. Eur.) . Captopril Monograph. (Detailed impurity structures and solubility profiles of proline-derivative ACE inhibitors). [1]

    • PubChem Database . Compound Summary: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline.[1][2][5] National Center for Biotechnology Information. [1]

    • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Authoritative text on pKa-dependent solubility of carboxylic acid drugs). [1]

    • ChemicalBook . CAS 613256-52-3 Entry.[1][2][5] (Verification of chemical structure and synonyms).

    Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided with your specific lot number, as salt forms (e.g., Sodium salt vs. Free acid) will behave differently.[1]

    Reducing baseline noise in MS analysis of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

    Welcome to the Advanced Applications Support Center. This guide addresses the specific challenges of analyzing 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (hereafter referred to as Hydroxy-Captopril or the Hydroxy Analog ). Due to its low molecular weight (~201 Da) and high polarity, this compound often elutes in the "noise zone" of LC-MS chromatograms, where solvent clusters and salts suppress signal and elevate baselines.

    🛠️ Part 1: Diagnostic Triage – Identifying the Noise Source

    Before optimizing parameters, you must isolate the origin of the noise. Is it chemical (solvents/column) or electronic (detector)?

    Workflow: The "Zero-Volume" Elimination Protocol

    Follow this logic path to pinpoint the noise source.

    NoiseDiagnosis Start Start: High Baseline Noise Step1 1. Run 'Zero Volume' Blank (No Injection, No Flow) Start->Step1 Decision1 Is Noise Still High? Step1->Decision1 Electronic Source: Electronic/Detector Action: Check cables, multiplier voltage, semiconductor noise. Decision1->Electronic Yes Chemical Source: Chemical Background Decision1->Chemical No Step2 2. Flow Solvent WITHOUT Column (Union Connector) Chemical->Step2 Decision2 Is Noise High? Step2->Decision2 Solvent Source: Mobile Phase/Pump Action: Replace solvents, clean lines, check additives. Decision2->Solvent Yes Column Source: Column Bleed/Carryover Action: Wash column, change column type, check guard column. Decision2->Column No

    Figure 1: Diagnostic workflow to isolate electronic vs. chemical noise sources.

    🧪 Part 2: Chemical Optimization (Mobile Phase & Column)

    The Hydroxy Analog is highly polar.[1] On standard C18 columns, it elutes early with the solvent front, co-eluting with salts and contaminants that cause high baseline noise.

    1. Chromatographic Strategy: Escaping the "Dump Zone"

    You must increase retention (

    
    ) to separate the analyte from the unretained solvent salts.
    
    ParameterStandard C18 (Problematic)Recommended Solution Why?
    Column Phase C18 / ODSHILIC (Amide or Silica) or Polar-Embedded C18 The Hydroxy Analog is too polar for standard C18. HILIC retains it strongly, eluting it later in a cleaner region of the chromatogram.
    Mobile Phase A Water + 0.1% Formic Acid95% Acetonitrile / 5% Water (for HILIC)HILIC uses high organic start to retain polar compounds.[1]
    Buffer Additive TFA (Trifluoroacetic acid)Ammonium Formate (5-10 mM) TFA suppresses MS signal (ion pairing).[1] Volatile ammonium salts enhance ionization and reduce background spikes.
    2. Solvent Purity Protocol

    Low-mass analysis (m/z ~202) is hypersensitive to contaminants in the solvent.[1]

    • The "Plasticizer Peak" Trap: Avoid storing aqueous mobile phases in plastic containers for >24 hours. Phthalates leach and appear as high-noise background.[1]

    • Grade Matters: Use LC-MS Hypergrade solvents. Standard "HPLC grade" often contains trace metals that form adducts (

      
      , 
      
      
      
      ), splitting your signal and raising the baseline.[1]
    ⚙️ Part 3: MS Source Optimization

    Fine-tuning the ionization source can physically filter out noise before it enters the vacuum chamber.

    Troubleshooting Guide: Source Parameters

    Q: My baseline is high specifically in the m/z 100–300 range. Why? A: This is likely "Cluster Noise" (solvent molecules clumping together).[1]

    • Solution 1: Increase Desolvation Gas Flow. Higher flow helps break up solvent clusters that mimic low-mass ions.[1]

    • Solution 2: Optimize Declustering Potential (DP) / Fragmentor Voltage.

      • Action: Ramp the DP in 5V increments.

      • Goal: Find the "sweet spot" where solvent clusters (low energy) break apart, but the Hydroxy Analog (covalent bonds) remains intact.[1]

      • Warning: Too high, and you will fragment the analyte in the source (In-Source Fragmentation).[1]

    Q: I see a repeating pattern of peaks in the background. A: This is likely contamination from the LC pump or tubing.

    • Polymers: Peaks spaced by 44 Da (PEG) or 74 Da (Siloxanes).[1]

    • Fix: Flush system with Isopropanol (without column) to strip polymer residues.

    🔬 Part 4: Sample Preparation (The Prevention)

    Garbage in, garbage out.[1] If your sample matrix contains salts, no MS parameter will fix the baseline.

    Protocol: Removing Matrix Interferences

    Since the Hydroxy Analog is polar, standard Liquid-Liquid Extraction (LLE) with hexane/ethyl acetate will likely fail (the analyte will stay in the water layer with the salts).[1]

    Recommended Workflow: Mixed-Mode Cation Exchange (MCX) SPE

    • Condition: Methanol -> Water.[1][2]

    • Load: Acidified sample (pH < 3). The proline nitrogen becomes positively charged (

      
      ).[1]
      
    • Wash 1: 0.1% Formic acid in water (removes salts/proteins).[1]

    • Wash 2: Methanol (removes hydrophobic neutrals).[1]

    • Elute: 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the charge, releasing the analyte).

    • Evaporate & Reconstitute: Reconstitute in initial mobile phase.

    ❓ Part 5: Frequently Asked Questions (FAQs)

    Q1: Can I use ion-pairing agents like HFBA to retain the Hydroxy Analog on C18? Answer: Technically yes, but not recommended for MS. Strong ion-pairing agents (TFA, HFBA) permanently contaminate the MS source, causing severe signal suppression (up to 90% loss).[1] If you must use C18, choose a "Polar-Endcapped" or "Aqueous-Stable" C18 column that functions in 100% water, rather than using ion-pairing agents.[1]

    Q2: I see a signal at m/z 224 instead of 202. What is this? Answer: This is likely the Sodium Adduct (

    
    ).[1]
    
    • Cause: Sodium contamination in glassware or mobile phase.[1][3]

    • Fix: Switch to plastic/polypropylene autosampler vials (pre-rinsed).[1] Add 5mM Ammonium Formate to the mobile phase; the excess Ammonium (

      
      ) will outcompete the Sodium, forcing the signal back to the protonated form (
      
      
      
      ) or the ammonium adduct (
      
      
      ), which is more stable.

    Q3: The baseline "drifts" upward during the gradient. Answer: This is "Gradient Ghosting." Impurities in Mobile Phase B (Organic) are concentrating on the column during equilibration and eluting as the organic % increases.

    • Test: Run a "dummy gradient" (0µL injection).[1] If the drift persists, the issue is dirty Mobile Phase B. Replace the organic solvent and clean the reservoir.

    📚 References
    • European Pharmacopoeia (Ph.[1][4] Eur.) . Captopril Monograph: Related Substances. (Defines standard impurities and chromatographic conditions).

    • Shimadzu Application News . LCMS Troubleshooting: Minimizing Baseline Noise in Low Mass Analysis. [1]

    • Waters Corporation . HILIC Method Development for Polar Compounds: A Guide to Retaining Small Polar Analytes. [1]

    • Agilent Technologies . Eliminating Baseline Problems in LC-MS. Technical Overview.

    • PubChem . Compound Summary: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline.[1][5] (Structural confirmation). [1]

    Sources

    Technical Support Center: Optimization of Column Temperature for Proline Stereoisomer Separation

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The "Proline Anomaly"

    Welcome to the technical support center. If you are here, you are likely experiencing a specific failure mode: you have a standard "Amino Acid Analysis" method (likely using a Crown Ether column like CROWNPAK®), but your Proline peak is either missing, co-eluting, or undetectable.

    The Core Issue: Unlike the other 19 proteinogenic amino acids, Proline is a secondary amine (an imino acid).

    • Standard Crown Ether Columns (e.g., CROWNPAK CR-I(+)): These rely on the formation of a tripodal complex between the crown ether and a primary ammonium ion (

      
      ). Proline cannot form this complex. 
      
    • The Solution: You must switch to Zwitterionic (ZWIX) phases or Ligand Exchange Chromatography (CLEC) , or use Derivatization .

    This guide focuses on optimizing Column Temperature for these specific valid Proline methods.

    Module 1: Critical Decision Tree

    Before adjusting temperature, ensure you are using the correct stationary phase.

    ProlineWorkflow Start START: Proline Sample Deriv Is the sample derivatized? (e.g., FMOC, NBD-Cl) Start->Deriv Direct Direct Analysis (Underivatized) Deriv->Direct No Polysac Polysaccharide Columns (e.g., CHIRALPAK IA/IC) Deriv->Polysac Yes Crown CROWNPAK CR(+)/CR-I(+)? Direct->Crown Current Column? TempDeriv Temp Strategy: Standard Reverse Phase (25°C - 40°C) Polysac->TempDeriv Fail STOP: Will NOT Separate Proline (Lack of Primary Amine) Crown->Fail Yes ValidMethod Select Valid Column Type Crown->ValidMethod No ZWIX Zwitterionic Phase (CHIRALPAK ZWIX) ValidMethod->ZWIX CLEC Ligand Exchange (Sumichiral OA-5000 / MA(+)) ValidMethod->CLEC TempZWIX Temp Strategy: Enthalpy Driven Cool to 10°C - 25°C ZWIX->TempZWIX TempCLEC Temp Strategy: Kinetic vs. Thermo Trade-off Range: 25°C - 50°C CLEC->TempCLEC

    Figure 1: Decision matrix for selecting the correct Proline separation pathway before temperature optimization.

    Module 2: Troubleshooting & Optimization (Q&A)
    Scenario A: Using Zwitterionic Phases (CHIRALPAK® ZWIX(+) / ZWIX(-))

    The modern standard for underivatized amino acid analysis, including Proline.

    Q1: I am using a ZWIX(+) column at 25°C. The Proline enantiomers are partially resolved (

    
    ), but I need baseline separation. Should I increase the temperature? 
    

    Answer: No, you should likely decrease the temperature. Separation on Zwitterionic phases is typically enthalpy-driven (

    
    ). This means the interaction between the analyte and the chiral selector is exothermic.
    
    • Mechanism: Lowering the temperature increases the retention factor (

      
      ) and usually increases the selectivity factor (
      
      
      
      ) because the "fit" into the chiral selector is stabilized.
    • Recommendation: Lower the column temperature to 10°C - 15°C .

    • Warning: Lower temperatures increase mobile phase viscosity. Ensure your flow rate is adjusted (e.g., reduce from 0.5 mL/min to 0.3 mL/min) to keep backpressure within limits (< 150 bar recommended for long life).

    Q2: What is the mobile phase temperature limit for these columns? Answer: While stable up to 40-50°C, operating above 25°C rarely benefits resolution for amino acids on ZWIX. The critical parameter here is actually the mobile phase composition combined with temperature.

    • Standard: MeOH/ACN/H2O (49:49:2) with 50mM Formic Acid + 25mM Diethylamine.[1]

    • Protocol: If cooling to 10°C doesn't work, switch to the Pseudo-Enantiomer . If you are using ZWIX(+), switch to ZWIX(-).[2] This reverses the elution order (L-Proline elutes first on ZWIX(+), D-Proline first on ZWIX(-)) and can sometimes shift impurities away from the target peak.

    Scenario B: Using Ligand Exchange Chromatography (CLEC)

    The traditional method (e.g., Chiralpak MA(+), Sumichiral OA-5000).

    Q3: My Proline peaks are very broad and tailing on my Ligand Exchange column at room temperature. How do I fix this?

    Answer: This is a kinetic issue. In Ligand Exchange, the Proline must displace a ligand (usually water or ammonia) from the Copper (Cu²⁺) ion immobilized on the stationary phase. This exchange can be slow.

    • Action: Increase the column temperature.

    • Target: Try 40°C to 50°C .

    • Why: Higher thermal energy accelerates the ligand exchange kinetics, sharpening the peaks and reducing tailing.

    • Trade-off: While peaks become sharper (increasing efficiency,

      
      ), the selectivity (
      
      
      
      ) might decrease slightly. However, the gain in peak shape usually outweighs the loss in selectivity for CLEC.

    Q4: I see a "negative" system peak interfering with my D-Proline. Does temperature affect this? Answer: Yes. The system peak in CLEC is often due to the equilibrium of the Copper ions in the mobile phase.

    • Troubleshooting:

      • Ensure your mobile phase contains the requisite Copper (e.g., 0.25 mM

        
        ).
        
      • Adjusting temperature changes the complex stability constant. If the system peak co-elutes, changing T by ±5°C can shift the system peak away from the analyte.

    Module 3: Data Summary & Protocol
    Comparative Temperature Effects
    ParameterCrown Ether (CR-I) Zwitterionic (ZWIX) Ligand Exchange (CLEC)
    Proline Compatibility NO (Primary amines only)YES (Direct)YES (Direct)
    Primary Driver Enthalpy (
    
    
    )
    Enthalpy (
    
    
    )
    Kinetics + Thermodynamics
    Temp Strategy N/A for ProlineCool Down (10°C - 25°C)Heat Up (35°C - 50°C)
    Effect of Lower T N/AHigher
    
    
    , Higher
    
    
    Broader peaks (Tail)
    Effect of Higher T N/ALower
    
    
    , Faster elution
    Sharper peaks, Lower
    
    
    Protocol: Van't Hoff Scouting for Proline

    If you are developing a new method on a ZWIX or CLEC column, follow this logic to find the optimal T.

    VantHoff Input Inject Proline Std (Racemic) Step1 Run at 25°C Calculate Resolution (Rs) Input->Step1 Check Is Rs > 1.5? Step1->Check Done Method Validated Check->Done Yes Branch Check Column Type Check->Branch No ZWIXPath ZWIX Column Branch->ZWIXPath CLECPath Ligand Exchange Branch->CLECPath Cool Decrease T to 10°C (Watch Pressure!) ZWIXPath->Cool Heat Increase T to 45°C (Improve Kinetics) CLECPath->Heat

    Figure 2: Temperature optimization workflow based on stationary phase chemistry.

    References
    • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link] (Note: Explicitly mentions limitation regarding secondary amines).

    • Konya, Y., Bamba, T., & Fukusaki, E. (2016).[3] Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. Journal of Bioscience and Bioengineering, 121(3), 349-353.[3] [Link] (Demonstrates separation of 18 AA on Crown Ether, excluding Proline).[3]

    • Chiral Technologies. (n.d.). CHIRALPAK® ZWIX(+) & ZWIX(-) Application Note: Separation of Amino Acids.[1][2][4][5] Retrieved from [Link]

    • Sumika Chemical Analysis Service. (n.d.). SUMICHIRAL OA-5000 Technical News. Retrieved from [Link] (Ligand exchange chromatography for direct amino acid separation).

    • Davankov, V. A. (2003). Chiral Selectors with Chelating Properties in Liquid Chromatography. Journal of Chromatography A. (Foundational text on Ligand Exchange thermodynamics).

    Sources

    Validation & Comparative

    Validation of Analytical Methods for 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline per ICH Guidelines

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (hereafter referred to as the Hydroxy-Precursor ) is the critical synthetic intermediate in the manufacturing of Captopril. Its quality directly correlates to the enantiomeric purity and yield of the final API.

    The analytical validation of this molecule presents a dual challenge:

    • Weak Chromophore: Lacking the thiol group of Captopril or aromatic rings, it exhibits negligible UV absorption above 220 nm.

    • Stereochemical Complexity: The method must distinguish the desired (2R)-isomer from the (2S)-diastereomer, a common process impurity that leads to the inactive epimer of Captopril.

    This guide compares three analytical approaches and details the validation of the industry-preferred RP-HPLC-UV (Low Wavelength) method, referencing the modernized ICH Q2(R2) guidelines.

    Part 1: Comparative Analysis of Methodologies

    For a process intermediate requiring high-purity assay (>98%) and diastereomeric purity control, three primary methodologies exist.

    Table 1: Performance Matrix
    FeatureMethod A: RP-HPLC (Direct UV) Method B: Pre-column Derivatization (HPLC-FLD) Method C: LC-MS/MS (ESI+)
    Principle Detection of amide bond absorption at 205–210 nm.Chemical tagging of secondary amine (e.g., NBD-Cl) for fluorescence.[1]Mass-to-charge ratio detection (MRM mode).
    Sensitivity (LOD) Moderate (1–5 µg/mL)High (ng/mL range)Ultra-High (pg/mL range)
    Specificity Low (Susceptible to buffer noise/solvent cut-off)High (Specific to amines)Very High (Mass specific)
    Throughput High (Simple prep)Low (Complex reaction time)High
    Cost/Complexity Low / LowModerate / HighHigh / High
    Primary Use Case Routine QC & Purity Assay Trace Impurity Analysis in complex matricesGenotoxic impurity screening or bioanalysis
    Recommendation

    For Routine Quality Control (Release Testing) of the raw material, Method A (RP-HPLC UV) is the superior choice due to robustness and simplicity, provided the mobile phase transparency is strictly controlled. For Trace Analysis (detecting this precursor in final Captopril API), Method C (LC-MS/MS) is required due to the lack of UV sensitivity at ppm levels.

    Part 2: Detailed Experimental Protocol (RP-HPLC-UV)

    This protocol focuses on the Direct UV method, optimized for the separation of the (2R) and (2S) diastereomers.

    Chromatographic Conditions
    • Instrument: HPLC with PDA/UV Detector (Low-dispersion flow cell recommended).

    • Column: C18 Polar-Embedded Column (e.g., Zorbax SB-Aq or Phenomenex Synergi Hydro-RP), 250 x 4.6 mm, 5 µm.

      • Rationale: Standard C18 columns may suffer from "dewetting" (phase collapse) because this polar analyte requires highly aqueous mobile phases for retention.

    • Wavelength: 210 nm (Bandwidth 4 nm).

    • Column Temperature: 25°C.

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 20 µL.

    Mobile Phase System
    • Buffer (Mobile Phase A): 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 2.5 with Orthophosphoric Acid.

      • Criticality: Low pH suppresses the ionization of the carboxylic acid on the proline ring (

        
        ), keeping it neutral and increasing retention on the hydrophobic stationary phase.
        
    • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Gradient Grade).

    • Gradient Program:

      • 0–5 min: Isocratic 5% B (Load & Retain)

      • 5–20 min: Linear gradient 5% → 30% B (Elute Diastereomers)

      • 20–25 min: Wash 30% → 90% B

      • 25–35 min: Re-equilibrate 5% B

    Standard Preparation
    • Diluent: Mobile Phase A : Acetonitrile (90:10).

    • Stock Solution: 1.0 mg/mL of Hydroxy-Precursor Reference Standard.

    • System Suitability Solution: Mix of (2R)-Hydroxy-Precursor and (2S)-Epimer (approx. 1 mg/mL each) to demonstrate resolution (

      
      ).
      

    Part 3: Validation Framework (ICH Q2(R2))

    The validation must demonstrate the method is "Fit for Purpose" under the lifecycle management approach of ICH Q2(R2).

    Workflow Visualization

    The following diagram illustrates the critical decision points and validation steps for this specific molecule.

    ValidationWorkflow Start Method Development (Hydroxy-Precursor) CheckUV Check UV Abs (200-400nm) Start->CheckUV LowUV Max Abs < 220nm (Weak Chromophore) CheckUV->LowUV No Aromatic Ring SelectMode Select Mode LowUV->SelectMode PathQC Routine QC/Assay (High Conc) SelectMode->PathQC Purity > 98% PathTrace Trace Impurity (Low Conc) SelectMode->PathTrace PPM Level MethodA RP-HPLC (210 nm) Acidic Mobile Phase PathQC->MethodA MethodB LC-MS/MS (MRM Mode) PathTrace->MethodB ValidParam ICH Q2(R2) Validation MethodA->ValidParam MethodB->ValidParam Spec Specificity (Diastereomer Sep) ValidParam->Spec Lin Linearity (50-150%) ValidParam->Lin Acc Accuracy (Spike Recovery) ValidParam->Acc End ATP Fulfilled Spec->End Report Lin->End Acc->End

    Figure 1: Analytical Strategy and Validation Workflow for Non-Chromophoric Precursors.

    Key Validation Parameters
    1. Specificity (Selectivity)[3][4]
    • Challenge: The mobile phase at 210 nm absorbs light.

    • Protocol: Inject Diluent, Mobile Phase, and Placebo (if applicable). Ensure no interference at the retention time of the main peak (

      
       min).
      
    • Diastereomeric Resolution: The critical attribute. The (2R)-isomer and (2S)-isomer must have a Resolution (

      
      ) 
      
      
      
      .
      • Note: If

        
        , lower the pH to 2.2 or reduce the gradient slope.
        
    2. Linearity & Range
    • Range: 50% to 150% of the target test concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .[5][6][7]
    • Why it matters: At 210 nm, detectors can saturate easily. Ensure the highest concentration absorbance is

      
       AU.
      
    3. Accuracy (Recovery)
    • Method: Spike the Hydroxy-Precursor into the reaction matrix or solvent blank at 80%, 100%, and 120% levels.

    • Acceptance: Mean recovery 98.0% – 102.0%.

    4. Sensitivity (LOD/LOQ)
    • Method: Signal-to-Noise (S/N) ratio.[1]

      • LOD: S/N

        
        
        
      • LOQ: S/N

        
        
        
    • Target: For an assay method, LOQ should be

      
      .
      

    Part 4: Troubleshooting & Causality

    ObservationProbable CauseCorrective Action
    Drifting Baseline UV absorption of organic modifier at 210 nm.Use "Far UV" grade Acetonitrile. Ensure Mobile Phase A and B have balanced absorption (add small amount of UV absorber to A if necessary, though rare).
    Peak Tailing Secondary interactions with silanols.Ensure pH is low (< 3.0) to suppress silanol ionization. Use end-capped columns.
    Split Peaks Sample solvent mismatch.If sample is dissolved in 100% ACN and injected into high-aqueous stream, the analyte precipitates or focuses poorly. Dissolve sample in Mobile Phase.

    References

    • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

    • Reddy, G. K., & Enwemeka, C. S. (1996).[8] A simplified method for the analysis of hydroxyproline in biological tissues.[8] Clinical Biochemistry, 29(3), 225-229. (Demonstrates hydroxyproline detection challenges). [Link]

    Sources

    A Comparative Guide to Establishing the Limit of Detection (LOD) for 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a detailed, in-depth comparison of established methodologies for determining the Limit of Detection (LOD) for 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline. As an intermediate used in the synthesis of the antihypertensive drug Captopril, accurately quantifying trace levels of this compound is critical for ensuring the purity and safety of the final active pharmaceutical ingredient (API)[1]. This document is intended for researchers, analytical chemists, and drug development professionals, offering both theoretical grounding in regulatory standards and a practical, field-proven experimental workflow.

    The Regulatory Landscape: A Foundation of Trustworthiness

    The determination of the LOD is not merely an academic exercise; it is a mandatory validation parameter stipulated by global regulatory bodies. Any chosen methodology must be robust, justifiable, and compliant with established guidelines. The primary directives are provided by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

    • ICH Q2(R1) & Q2(R2) Guidelines: These are the cornerstone documents for analytical procedure validation.[2][3] ICH Q2(R1) defines the LOD as the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value[4]. It outlines several acceptable approaches for LOD determination, which form the basis of this guide.[4] The recent Q2(R2) revision further emphasizes a lifecycle management approach to analytical procedures, reinforcing the need for well-understood and robust methods.[3][5]

    • FDA Guidance: The FDA's guidances on analytical procedures and methods validation align with ICH principles, requiring that test methods used for assessing compliance with specifications meet proper standards of accuracy and reliability.[6][7][8]

    • USP General Chapter <1225>: This chapter, titled "Validation of Compendial Procedures," provides detailed requirements for validating analytical methods.[9][10] It categorizes analytical tests and specifies the necessary validation parameters for each, including the LOD for quantitative and limit tests for impurities.[9]

    The core principle behind these regulations is to ensure that an analytical method is "fit for purpose." For an impurity like 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline, this means the method must be sensitive enough to detect it at or below its specified reporting threshold.

    Methodologies for LOD Determination: A Comparative Analysis

    ICH Q2(R1) describes three primary methods for determining the LOD.[4][11] The choice of method depends on the nature of the analytical procedure (instrumental vs. non-instrumental) and whether it exhibits baseline noise.

    MethodPrincipleBest Suited ForKey AdvantagesKey Disadvantages
    Visual Evaluation The LOD is the minimum concentration at which the analyte can be reliably and visually detected against a blank.Non-instrumental methods (e.g., TLC, titrations) or instrumental methods with very low noise.[12][13]Simple, no complex calculations required.Highly subjective and operator-dependent. Lacks statistical rigor.
    Signal-to-Noise (S/N) Ratio The analyte concentration that yields a signal-to-noise ratio of 3:1 (or sometimes 2:1) is considered the LOD.[14][15]Chromatographic and spectroscopic methods that exhibit baseline noise.[4]Widely accepted and practical for chromatography.[14] Can be determined from a single or few measurements.[16][17]The method of calculating S/N can vary between software, potentially leading to inconsistencies.
    Standard Deviation of the Response and the Slope of the Calibration Curve A statistically robust method where LOD is calculated using the formula: LOD = 3.3 * (σ / S) Quantitative instrumental methods where a linear relationship between concentration and response is established.Objective and statistically valid.[18] Based on the overall performance of the calibration curve.Requires more experimental work to generate a reliable calibration curve in the low-concentration range.[19]

    Where:

    • σ = the standard deviation of the response. This can be estimated from the standard deviation of blank measurements or the residual standard deviation of the regression line.[4]

    • S = the slope of the calibration curve.[4]

    For a quantitative analysis of a specific chemical entity like 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline, the Signal-to-Noise and Calibration Curve methods are superior due to their objectivity and regulatory acceptance. The visual method is generally not recommended for HPLC-based impurity testing.

    Proposed Analytical Technique: High-Performance Liquid Chromatography (HPLC)

    High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most appropriate and widely used technique for analyzing non-volatile, polar compounds like proline and its derivatives in pharmaceutical matrices.[20][21]

    Causality for Selecting HPLC-UV:

    • Specificity: HPLC provides excellent separation of the target analyte from the API and other potential impurities, ensuring that the detected signal is specific to the compound of interest.

    • Sensitivity: Modern HPLC-UV systems offer the sensitivity required to detect impurities at the levels stipulated by regulatory guidelines (e.g., reporting thresholds of 0.05-0.10%).[20]

    • Quantitation: The technique provides a precise and accurate response that is proportional to the analyte concentration over a defined range, which is essential for the calibration curve method.

    Experimental Protocol for LOD Determination

    This section details a comprehensive, step-by-step protocol for establishing the LOD of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline using HPLC-UV.

    Instrumentation and Chromatographic Conditions
    • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for separating polar molecules.

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B). The addition of an ion-pairing agent like TFA can improve peak shape for amino acid-like structures.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Approximately 210 nm, where the peptide-like amide bond absorbs.

    • Injection Volume: 10 µL

    Preparation of Solutions
    • Diluent: A mixture of water and acetonitrile (e.g., 90:10 v/v) is typically suitable.

    • Blank Solution: Prepare by filling a vial with the Diluent. This is crucial for assessing baseline noise and for the calibration curve method.

    • Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline reference standard and dissolve it in 100.0 mL of Diluent.

    • Standard Solutions for LOD Determination: Prepare a series of dilutions from the Stock Solution to create low-concentration standards. It is critical to prepare standards in the expected range of the LOD.[19] A suggested series might be: 1.0, 0.5, 0.2, 0.1, 0.05, and 0.02 µg/mL.

    Experimental Workflow Diagram

    LOD_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_calc Phase 3: Calculation & Verification prep_stock Prepare Stock & Standard Solutions prep_blank Prepare Blank Solution prep_stock->prep_blank prep_hplc Equilibrate HPLC System prep_blank->prep_hplc inject_blank Inject Blank (n=10) prep_hplc->inject_blank Baseline Noise inject_standards Inject Low-Conc. Standards prep_hplc->inject_standards Analyte Response method_choice Select Method inject_blank->method_choice inject_standards->method_choice calc_sn Calculate S/N Ratio (Target ~3:1) method_choice->calc_sn S/N Method calc_cal Generate Calibration Curve LOD = 3.3 * (σ / S) method_choice->calc_cal Calibration Method verify Verify LOD (Inject at calculated LOD) calc_sn->verify calc_cal->verify

    Caption: Workflow for LOD determination via HPLC.

    Procedure 1: LOD based on Signal-to-Noise Ratio
    • Establish Baseline Noise: Inject the Blank solution multiple times to ensure a stable baseline.

    • Inject Low-Concentration Standards: Inject the prepared standard solutions with decreasing concentrations (e.g., starting from 0.5 µg/mL).

    • Determine S/N Ratio: Use the chromatography data system (CDS) software to measure the signal height and the baseline noise in a region close to the analyte peak. The software typically calculates the S/N ratio automatically.

    • Identify LOD: The LOD is the concentration at which the S/N ratio is approximately 3:1.[11][15][22] If a 0.1 µg/mL standard gives an S/N of 6:1 and a 0.05 µg/mL standard gives an S/N of 2.8:1, the LOD can be interpolated to be approximately 0.053 µg/mL.

    • Verification: Prepare a new standard at the determined LOD concentration and inject it to confirm that the S/N ratio is indeed ~3.

    Procedure 2: LOD based on Calibration Curve
    • Analyze Blanks: Inject the Blank solution at least 10 times. Record the peak area response at the retention time of the analyte, if any. Calculate the standard deviation (σ) of these blank responses.

    • Generate Calibration Curve: Inject the low-concentration standards (e.g., 0.05 to 1.0 µg/mL) in triplicate. Plot the mean peak area against the concentration.

    • Calculate Slope (S): Perform a linear regression on the calibration curve data to obtain the slope (S).

    • Calculate LOD: Use the formula LOD = 3.3 * (σ / S) .[19][23]

      • Alternative for σ: If the blank shows no response, the residual standard deviation of the regression line (often called standard error of the regression) from the calibration curve can be used as σ.[4][24]

    • Verification: Prepare a new standard at the calculated LOD concentration and inject it multiple times (e.g., n=6). The analyte peak should be reliably detectable in all injections, confirming the calculated value.[4]

    Data Presentation and Comparison

    Exemplary Data: Calibration Curve Method
    Concentration (µg/mL)Injection 1 (Area)Injection 2 (Area)Injection 3 (Area)Mean Area
    0.0 (Blank)12151113.2
    0.05450465458457.7
    0.10910895922909.0
    0.201850183518611848.7
    0.504520455545384537.7
    1.009105908091229102.3

    Calculations:

    • Standard Deviation of Blank (σ): From 10 blank injections, let's assume σ = 25 (area counts).

    • Slope of Calibration Curve (S): From linear regression of the data above, let's assume S = 9050 (Area per µg/mL).

    • Calculated LOD: LOD = 3.3 * (25 / 9050) = 0.009 µg/mL

    Exemplary Data: Signal-to-Noise Method
    Concentration (µg/mL)Signal HeightNoiseCalculated S/N Ratio
    0.1015.01.510.0
    0.057.81.64.9
    0.023.11.52.1

    Interpretation:

    • The concentration that would yield an S/N ratio of 3:1 lies between 0.02 and 0.05 µg/mL.

    • By interpolation, the estimated LOD is approximately 0.03 µg/mL .

    Final Comparison and Recommendation
    ParameterS/N MethodCalibration Curve MethodRecommendation for 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline
    Objectivity Moderate; depends on software's noise calculation algorithm.High; based on statistical analysis of a data set.Calibration Curve Method is preferred for its statistical validity.
    Rigor Lower; often based on a few injections.High; based on multiple data points and blank variability.Calibration Curve Method provides a more defensible and robust value.
    Workload Lower; requires fewer injections.Higher; requires a multi-point calibration curve and multiple blank injections.The additional workload of the Calibration Curve Method is justified for method validation in a regulated environment.
    Final LOD ~0.03 µg/mL (Example)~0.009 µg/mL (Example)The Calibration Curve Method often yields a more conservative and statistically sound LOD.

    Conclusion

    Establishing a reliable and scientifically sound Limit of Detection is a critical component of analytical method validation for pharmaceutical impurities like 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline. While both the Signal-to-Noise and Calibration Curve methods are accepted by regulatory bodies such as the ICH, the method based on the standard deviation of the response and the slope of a calibration curve is strongly recommended. [19][23] It provides a more objective, statistically robust, and defensible value that is grounded in the overall performance of the analytical method at low concentrations.

    The experimental protocol and comparative data presented in this guide offer a comprehensive framework for scientists to confidently establish and validate the LOD, ensuring that their analytical procedures are fit for purpose and fully compliant with global pharmaceutical quality standards.

    References

    • The Limit of Detection | LCGC Intern
    • Q2(R2)
    • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
    • Highlights from FDA's Analytical Test Method Valid
    • USP <1225> Method Valid
    • HPLC Troubleshooting: Why Signal-to-Noise R
    • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com.
    • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
    • Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantit
    • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separ
    • ICH and FDA Guidelines for Analytical Method Valid
    • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
    • The Role of the Signal-to-Noise Ratio in Precision and Accuracy | LCGC Intern
    • 9.3. Estimation of LoD – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT.
    • What's the Most Meaningful Standard for Mass Spectrometry: Instrument Detection Limit or Signal-to-Noise R
    • Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N.
    • How to calculate limit of detection, limit of quantification and signal to noise ratio?
    • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT.
    • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
    • How to calculate the detection limit from the calibration curve?
    • LOD and LOQ in Pharma: Establishing & Validating Detection and Quantific
    • ICH Q2 R1: Mastering Analytical Method Valid
    • Strategies for Assessing the Limit of Detection in Voltammetric Methods: Comparison and Evalu
    • How to determine the LOD using the calibr
    • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantit
    • Calibration Curves, Part II: What are the Limits?
    • Analytical Method Development and Valid
    • Methods for the determination of limit of detection and limit of quantitation of the analytical methods - ResearchG
    • 1-[(2R)-3-Hydroxy-2-Methyl-1-oxopropyl]-L-proline | 613256-52-3 - ChemicalBook.
    • Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry | American Labor

    Sources

    Qualifying 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline as a Certified Reference Material (CRM)

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Criticality of "Impurity A"

    1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (CAS: 613256-52-3) is a pivotal process-related impurity in the synthesis of Captopril. Structurally, it is the direct hydroxyl precursor to the active pharmaceutical ingredient (API), where the 3-hydroxyl group is substituted by a thiol group to form Captopril.

    In regulatory filings (NDA/ANDA), this compound is often flagged as a specified impurity . Its structural similarity to the API—differing only by an -OH vs. -SH substitution—makes chromatographic separation challenging and quantification prone to bias.

    This guide outlines the technical roadmap for qualifying this compound as an ISO 17034 Certified Reference Material (CRM) . Unlike standard "research grade" chemicals, a CRM provides a metrologically traceable property value (mass fraction) with a stated uncertainty, essential for validating analytical methods under ICH Q2(R2).

    Technical Comparison: CRM vs. Alternatives

    Researchers often face a choice between three grades of reference standards. The following table objectively compares their suitability for critical drug development phases.

    FeatureOption A: ISO 17034 CRM (Recommended)Option B: Analytical Standard (Commercial)Option C: In-House Material (Synthesized)
    Primary Use Method Validation, Release Testing, CalibrationIdentification, Early R&D, System SuitabilityStructure Elucidation, Route Scouting
    Traceability SI-Traceable (via qNMR/Mass Balance)Traceable to Manufacturer's Internal StdUnknown / Not Traceable
    Uncertainty Explicit Uncertainty Budget (
    
    
    )
    Purity % only (e.g., "98%")Area % (HPLC) - often misleading
    Homogeneity Statistically Validated (ANOVA)AssumedUnknown
    Stability Monitored (Isochronous designs)Expiry based on general classUnknown
    Risk Profile Low: Defensible in auditsMedium: May require re-verificationHigh: Risk of OOS due to potency error

    Qualification Workflow (ISO 17034)

    To elevate the candidate material to CRM status, a rigorous four-stage qualification process is required. This protocol ensures the "Self-Validating System" demanded by high-integrity science.

    Stage 1: Structural Characterization & Identity

    Before quantification, the stereochemistry must be confirmed. The (2R)-methyl configuration is critical, as the (2S) epimer is a diastereomeric impurity.

    • Techniques: 1H-NMR, 13C-NMR, 2D-NOESY (for stereochemistry), HRMS (Mass), FT-IR.

    • Critical Check: Absence of the thiol peak (approx. 2500 cm⁻¹ in IR) confirms no contamination with Captopril API.

    Stage 2: Homogeneity Assessment
    • Protocol: Package 500+ vials. Randomly select 10-15 units.

    • Method: HPLC-UV (low wavelength 205-210 nm due to weak chromophore) or LC-MS.

    • Analysis: Perform ANOVA. If

      
      , the batch is homogeneous. The between-bottle variance (
      
      
      
      ) is calculated and included in the uncertainty budget.
    Stage 3: Stability Monitoring
    • Stress Testing: Thermal degradation (60°C for 2 weeks) to identify degradation products (likely dehydration to the alkene or ring opening).

    • Long-Term: Isochronous stability study (storage at -20°C, 4°C, 25°C) to determine shelf-life and transport stability uncertainty (

      
      , 
      
      
      
      ).
    Stage 4: Value Assignment (The Core Protocol)

    Two orthogonal methods are required to assign the certified purity value (Mass Fraction).

    Method A: Mass Balance (100% - Impurities)

    This traditional approach subtracts all detectable impurities from 100%.

    
    
    
    • Organic Impurities: HPLC-UV/MS (Area % is risky if response factors differ).

    • Volatiles: HS-GC or TGA (Thermogravimetric Analysis).

    • Water: Karl Fischer Titration (Coulometric).

    • Inorganics: ROI (Residue on Ignition) or ICP-MS.

    Method B: Quantitative NMR (qNMR) - The Gold Standard

    qNMR is the preferred primary method for this compound because it does not rely on reference standards of the impurity itself. It measures the molar ratio against a NIST-traceable internal standard (e.g., Maleic Acid or DMSO-d6).

    qNMR Protocol for 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline:

    • Internal Standard (IS): Select Maleic Acid (NIST SRM 350b). It has a singlet at ~6.3 ppm, distinct from the proline multiplets.

    • Solvent: D₂O or DMSO-d6 (to prevent hydroxyl proton exchange broadening).

    • Relaxation Delay (d1): Set to

      
       (typically 30-60 seconds) to ensure full magnetization recovery.
      
    • Calculation:

      
      
      Where 
      
      
      
      = Integral,
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Mass weighed.

    Visualizations

    Diagram 1: Impurity Genesis & Qualification Logic

    This pathway illustrates how the 3-Hydroxy impurity relates to Captopril and the decision logic for CRM qualification.

    CRM_Qualification Start Starting Material (L-Proline) Inter Intermediate/Impurity 1-[(2R)-3-Hydroxy-2-methyl -1-oxopropyl]-L-proline (CAS 613256-52-3) Start->Inter Acylation API Active API Captopril (Thiol substitution) Inter->API Thio-substitution Char Char Inter->Char Candidate Selection Homo 2. Homogeneity (ANOVA) Stab 3. Stability (Isochronous) Homo->Stab Value 4. Value Assignment (qNMR + Mass Balance) Stab->Value CRM Final CRM ISO 17034 Certified Value->CRM Uncertainty Budget Char->Homo

    Caption: Synthesis pathway of Captopril highlighting the specific impurity intermediate and the parallel ISO 17034 qualification workflow.

    Diagram 2: Uncertainty Budget Structure

    The Certified Value is meaningless without the Expanded Uncertainty (

    
    ).
    

    Uncertainty_Budget Total Combined Standard Uncertainty (u_CRM) u_char u(char) Characterization u_char->Total u_hom u(bb) Between-Bottle Homogeneity u_hom->Total u_stab u(stab) Long-Term Stability u_stab->Total u_qnmr qNMR Precision (Weighing, Integrals) u_qnmr->u_char u_mb Mass Balance (Water, Volatiles) u_mb->u_char

    Caption: Components of the Uncertainty Budget. The final Expanded Uncertainty is k * u_CRM (where k=2 for 95% confidence).

    Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

    While qNMR is used for value assignment, HPLC is the workhorse for homogeneity and purity checks.

    Method Parameters:

    • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Phosphoric acid in Water (Low pH suppresses silanol activity and ensures protonation of the acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (Critical: The compound lacks strong chromophores; 210 nm detects the amide bond).

    • Temperature: 25°C.

    System Suitability Criteria:

    • Tailing Factor: < 1.5.

    • Precision (RSD): < 2.0% for 6 replicate injections.

    • Resolution: > 2.0 between the 3-Hydroxy impurity and Captopril (if co-injected).

    Conclusion

    Qualifying 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline as a CRM transforms it from a simple chemical intermediate into a metrological tool. By establishing traceability through qNMR and rigorous homogeneity/stability testing , laboratories can significantly reduce the risk of regulatory queries regarding impurity calculations in Captopril drug substances.

    For critical release testing, the investment in an ISO 17034 CRM over a standard research chemical is justified by the elimination of "hidden" purity errors that can lead to false OOS (Out-of-Specification) results.

    References

    • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.Link

    • European Pharmacopoeia (Ph. Eur.). Captopril Monograph 01/2008:1079. (Defines Impurity A and related substances). Link

    • Saito, T., et al. (2018). Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results. Analytical and Bioanalytical Chemistry.[1][2][3] Link

    • ChemicalBook. 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline Product Entry (CAS 613256-52-3).[4]Link

    • Simson Pharma. Captopril Impurity Standards and Structures.Link

    • Bureau International des Poids et Mesures (BIPM). qNMR for Purity Determination of Organic Compounds.Link

    Sources

    Inter-laboratory comparison of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline assay results

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide presents a technical comparison of assay results for 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (commonly designated as Captopril Impurity B in EP/BP pharmacopeial monographs).

    The analysis of this specific impurity presents unique challenges compared to the parent drug (Captopril) and its oxidative dimer (Impurity A). Unlike the thiol-bearing parent, Impurity B possesses a hydroxyl group, significantly altering its polarity and reducing its UV cross-section. This guide analyzes data from a simulated inter-laboratory study (Round Robin) involving three distinct facility types (QC, R&D, and CRO) to highlight reproducibility risks, method robustness, and the superior performance of Mass Spectrometry (MS) over traditional UV detection for trace quantification.

    The Molecule & Analytical Challenge

    Target Analyte: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline Common Name: Captopril Impurity B CAS Registry: 80629-35-2 Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    Why This Comparison Matters

    In drug development, this molecule acts as a critical marker for hydrolysis-mediated degradation. While the disulfide dimer (Impurity A) monitors oxidative stress, Impurity B monitors hydrolytic stability.

    The "Silent" Problem:

    • Weak Chromophore: The substitution of the thiol (-SH) with a hydroxyl (-OH) removes the auxochrome effect. Impurity B has negligible absorbance above 220 nm, forcing analysts to work in the "noisy" UV region (205–215 nm).

    • Polarity Shift: The hydroxyl group increases polarity, often causing Impurity B to elute near the void volume (

      
      ) in standard C18 Reverse Phase methods, leading to integration errors.
      

    Inter-Laboratory Study Design

    To objectively evaluate assay performance, identical spiked samples (0.1% w/w Impurity B in Captopril API) were distributed to three laboratories with varying equipment capabilities.

    • Lab A (Quality Control): Standard HPLC-UV (Agilent 1260), UV detection at 210 nm.

    • Lab B (R&D Center): UHPLC-MS/MS (Waters Acquity QDa), Electrospray Ionization (ESI+).

    • Lab C (Contract Lab): Older HPLC-UV (Shimadzu LC-2010), UV detection at 210 nm.

    Workflow Visualization

    The following diagram outlines the study's logical flow and decision gates.

    StudyWorkflow SamplePrep Sample Preparation (0.1% Spike) Distrib Distribution to Sites SamplePrep->Distrib LabA Lab A: QC (HPLC-UV 210nm) Distrib->LabA LabB Lab B: R&D (UHPLC-MS/MS) Distrib->LabB LabC Lab C: CRO (Legacy HPLC) Distrib->LabC DataAgg Data Aggregation (RSD, Tailing, S/N) LabA->DataAgg LabB->DataAgg LabC->DataAgg Review Statistical Review DataAgg->Review

    Figure 1: Inter-laboratory study workflow from sample generation to statistical review.

    Comparative Results & Data Analysis

    The following data summarizes the performance of the assay across the three sites.

    Table 1: Quantitative Performance Metrics
    MetricLab A (Standard HPLC)Lab B (UHPLC-MS)Lab C (Legacy HPLC)
    Mean Recovery (%) 98.2%100.4%92.1%
    Precision (% RSD) 1.8%0.5%4.2%
    Limit of Quantitation (LOQ) 0.05%0.005%0.10%
    Tailing Factor (
    
    
    )
    1.31.11.8
    Signal-to-Noise (S/N) 15:1250:18:1
    Technical Interpretation[1][2][3][4]
    • Lab B (The Winner): The MS detection (MRM transition) eliminated the baseline noise inherent at 210 nm. This resulted in superior S/N ratios and tighter RSD (0.5%).

    • Lab A (Acceptable): The standard pharmacopeial method worked but required strict system suitability. The low wavelength detection made the baseline sensitive to mobile phase quality (e.g., cut-off of methanol vs. acetonitrile).

    • Lab C (Failure): The older UV detector had higher drift at 210 nm. Furthermore, the tailing factor (1.8) suggests column aging or secondary interactions with free silanols, common with proline derivatives.

    Detailed Experimental Protocols

    To ensure reproducibility, the following protocols were established. Lab B's protocol is recommended for stability-indicating studies where high sensitivity is required.

    Method A: Standard Pharmacopeial Approach (HPLC-UV)

    Based on EP/USP monographs for Captopril Impurities.

    • Column: C18 End-capped (e.g., Phenomenex Luna C18(2)),

      
       mm, 5 µm.
      
    • Mobile Phase:

      • Phase A: Phosphoric acid (0.1%) in Water (pH ~2.2).

      • Phase B: Acetonitrile (HPLC Grade).

      • Note: Low pH is critical to suppress ionization of the carboxylic acid, ensuring retention.

    • Gradient: 95% A (0-2 min)

      
       50% A (20 min).
      
    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (Critical: 220 nm loses ~40% signal).

    • Temperature: 50°C (Higher temp reduces backpressure and improves peak shape for prolines).

    Method B: Advanced High-Sensitivity Approach (UHPLC-MS)

    Recommended for trace analysis (<0.05%).

    • Column: HSS T3 C18 (Waters),

      
       mm, 1.8 µm.
      
    • Mobile Phase:

      • Phase A: 0.1% Formic Acid in Water.

      • Phase B: 0.1% Formic Acid in Acetonitrile.

    • MS Settings (ESI+):

      • Source Temp: 150°C.

      • Desolvation Gas: 800 L/hr.

      • MRM Transition:

        
         (Proline ring fragment) and 
        
        
        
        (Loss of carboxyl).

    Mechanism of Failure & Troubleshooting

    Understanding why the assay fails is as important as the protocol itself. The diagram below illustrates the chemical logic behind the separation and common failure points.

    FailureLogic ImpurityB Impurity B (Polar / Weak UV) Factor_pH Mobile Phase pH > 3.0 ImpurityB->Factor_pH Risk 1 Factor_UV Detection > 215nm ImpurityB->Factor_UV Risk 2 Factor_Col Active Silanols (Non-endcapped) ImpurityB->Factor_Col Risk 3 Result_pH Ionization of -COOH Early Elution (Void) Factor_pH->Result_pH Result_UV Loss of Sensitivity (No Chromophore) Factor_UV->Result_UV Result_Col Peak Tailing (Amine Interaction) Factor_Col->Result_Col

    Figure 2: Causal analysis of common assay failures for Impurity B.

    Expert Insight: The "Rotamer" Effect

    Proline derivatives, including Impurity B, often exist as cis and trans rotamers in solution due to the restricted rotation of the N-C bond.

    • Symptom: Split peaks or excessive broadening at room temperature.

    • Solution: Ensure column temperature is maintained

      
      C. This increases the rate of rotamer interconversion, coalescing the split peaks into a single, sharp peak.
      

    Conclusion & Recommendations

    For routine Quality Control where impurity levels are expected to be >0.1%, the HPLC-UV method (Lab A) is sufficient, provided that:

    • Mobile phase pH is strictly controlled (< 2.5).

    • Column temperature is elevated (50°C).

    • UV detection is set to 210 nm or lower.[1]

    For formulation development or stability studies where trace hydrolysis must be detected early, the UHPLC-MS method (Lab B) is the mandatory standard. It avoids the "blind spots" of UV detection and provides definitive mass-based identification.

    References

    • European Pharmacopoeia (Ph.[1][2][3] Eur.) . "Captopril Monograph: Impurity B." European Directorate for the Quality of Medicines.

    • Cârje, A. G., et al. (2019). "HPLC-UV method approach for the analysis and impurity profiling of Captopril." Studia UBB Chemia.

    • BenchChem . "A Comparative Guide to Analytical Methods for the Determination of Captopril." BenchChem Technical Guides.

    • PubChem . "Compound Summary: Captopril Impurity B (CAS 80629-35-2)."[3][4][][6] National Library of Medicine.

    Sources

    Comparative Guide: Chiral Separation of (2R)- and (2S)-Hydroxy-Methyl-Oxopropyl-L-Proline

    Author: BenchChem Technical Support Team. Date: February 2026

    The following guide provides an in-depth technical comparison of separation methodologies for the diastereomers of 1-(3-hydroxy-2-methyl-1-oxopropyl)-L-proline . These compounds are critical intermediates in the synthesis of ACE inhibitors (e.g., Captopril), where the (2S)-sidechain configuration is pharmacologically active, and the (2R)-isomer is a process impurity.

    Executive Summary & Molecular Context

    Target Analytes:

    • Isomer A: (2S)-1-(3-hydroxy-2-methyl-1-oxopropyl)-L-proline (Active Precursor)

    • Isomer B: (2R)-1-(3-hydroxy-2-methyl-1-oxopropyl)-L-proline (Inactive Impurity)

    Chemical Context: These molecules are diastereomers , not enantiomers, because the L-proline moiety provides a fixed chiral center (

    
    ). Consequently, they possess distinct physical properties (polarity, hydrodynamic volume) that allow separation on achiral  stationary phases (RP-HPLC), although chiral  stationary phases (CSP) offer superior selectivity for trace impurity profiling.
    

    The Challenge: The structural difference is limited to the orientation of the methyl group at the C2 position of the acyl side chain. The terminal hydroxyl group increases polarity, often causing these analytes to elute early near the void volume in standard Reverse Phase (RP) systems, requiring specific phase optimization.

    Comparative Analysis of Separation Methodologies

    The following table synthesizes performance metrics for the three primary separation strategies.

    FeatureMethod A: Optimized RP-HPLC (C18) Method B: Immobilized Chiral HPLC (Amylose) Method C: Ligand-Exchange Chromatography
    Principle Hydrophobic discrimination of diastereomersStereoselective inclusion/H-bondingCopper(II) complexation geometry
    Selectivity (
    
    
    )
    Moderate (1.1 – 1.3)High (> 1.5)High (> 2.0)
    Resolution (
    
    
    )
    1.5 – 2.5 (Baseline)> 3.0 (Wide separation)> 4.0
    Cost/Run Low (Standard columns)High (Specialized columns)Low (Buffer additives)
    Robustness High (Industrial QC Standard)Moderate (Solvent restrictions)Low (pH sensitive, system passivation)
    Detection UV (210-220 nm)UV or RIUV (254 nm via Cu-complex)
    Best Use Case Routine Process Control (>98% purity)Trace Impurity Profiling (<0.1% levels)Academic/Complex Matrices

    Workflow Visualization (Decision Tree)

    The following diagram illustrates the logical flow for selecting and executing the optimal separation protocol based on sample purity requirements.

    SeparationWorkflow Start Sample: Crude (2R)/(2S) Mixture CheckPurity Required Purity / LOD? Start->CheckPurity BranchRP Routine QC (>0.5% Impurity) CheckPurity->BranchRP Standard BranchChiral Trace Analysis (<0.1% Impurity) CheckPurity->BranchChiral High Sensitivity MethodRP Method A: RP-HPLC (C18, Acidic Mobile Phase) BranchRP->MethodRP MethodCSP Method B: Chiral HPLC (Amylose-tris-3,5-dimethylphenylcarbamate) BranchChiral->MethodCSP EvalRP Check Resolution (Rs) MethodRP->EvalRP SuccessRP Rs > 2.0 Proceed to Quantitation EvalRP->SuccessRP Separation Achieved FailRP Rs < 1.5 Co-elution Issues EvalRP->FailRP Poor Resolution FailRP->MethodCSP Switch Method Derivatize Optional: Derivatization (e.g., with DNB-Cl) FailRP->Derivatize Enhance Selectivity Derivatize->MethodRP

    Caption: Decision matrix for selecting between RP-HPLC and Chiral HPLC based on resolution requirements and limit of detection (LOD).

    Detailed Experimental Protocols

    Method A: Reversed-Phase HPLC (Preferred for Routine QC)

    Since the analytes are diastereomers, they can be separated on high-efficiency C18 columns. The key is suppressing the ionization of the carboxylic acid to increase retention and utilizing the subtle shape selectivity of the stationary phase.

    • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex),

      
      .
      
    • Mobile Phase:

      • A: 0.1% Phosphoric Acid in Water (pH ~2.2).

      • B: Acetonitrile (ACN).[1]

    • Gradient Profile:

      • 0–2 min: 5% B (Isocratic hold to elute salts).

      • 2–15 min: 5%

        
         30% B (Linear gradient).
        
      • 15–20 min: 30%

        
         90% B (Wash).
        
    • Flow Rate:

      
      .
      
    • Temperature:

      
       (Control is critical; higher temps may merge peaks).
      
    • Detection: UV @

      
       (Low wavelength required due to lack of strong chromophores).
      

    Mechanism & Validation: The (2S,S) isomer (Captopril precursor) typically elutes after the (2R,S) impurity due to slightly more favorable hydrophobic interaction of the "natural" side-chain configuration with the C18 chains.

    • Self-Validation Check: Inject pure standards of L-Proline and the Roche acid starting material to ensure no interference at the analyte retention times (

      
      ).
      
    Method B: Chiral Stationary Phase (CSP) (Preferred for Trace Impurity Profiling)

    When resolution on C18 is insufficient (

    
    ) or when verifying enantiomeric excess of the starting materials, an amylose-based CSP is superior.
    
    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized (e.g., Chiralpak IA/IG),

      
      .
      
    • Mobile Phase (Normal Phase Mode):

      • n-Hexane : Ethanol : Trifluoroacetic Acid (TFA)

      • Ratio:

        
         (v/v/v).
        
    • Flow Rate:

      
      .
      
    • Temperature:

      
      .
      
    • Detection: UV @

      
      .
      

    Expert Insight: The addition of 0.1% TFA is mandatory to suppress the ionization of the proline carboxylic acid. Without it, the peaks will tail severely, destroying resolution. The amylose selector forms hydrogen bonds with the amide carbonyl and the hydroxyl group; the spatial arrangement of the (2R)-methyl group disrupts this fit relative to the (2S)-isomer, often resulting in a large separation factor (

    
    ).
    

    Critical Analysis of Results

    Retention Behavior

    In the RP-HPLC method, the elution order is typically:

    • (2R)-Isomer (Impurity): Elutes first (Less hydrophobic interaction).

    • (2S)-Isomer (Target): Elutes second.

    Note: This order must be experimentally verified with standards, as specific column chemistries (e.g., Phenyl-Hexyl vs. C18) can invert diastereomer selectivity.

    Troubleshooting Co-elution

    If the peaks overlap in Method A:

    • Lower the pH: Ensure mobile phase pH is

      
      . At pH > 3, the carboxylic acid deprotonates, reducing retention and resolution.
      
    • Change Organic Modifier: Switch Methanol for Acetonitrile. Methanol engages in H-bonding that may mask the steric differences between the methyl groups.

    • Derivatization: If UV sensitivity is too low, derivatize with 3,5-dinitrobenzoyl chloride (DNB-Cl) . This adds a strong chromophore and enhances

      
       interactions with Phenyl or Chiral columns, significantly boosting 
      
      
      
      .

    References

    • European Pharmacopoeia (Ph.[1] Eur.) 10.0 . Captopril Monograph: Impurity Analysis. (Standard reference for separation of mercapto- and hydroxy-acyl proline derivatives).

    • Srinivas, N. et al. (2010). "Development and validation of a chiral HPLC method for the determination of Captopril and its impurities." Journal of Pharmaceutical and Biomedical Analysis. Link

    • Armstrong, D. W. et al. (1987). "Separation of diastereomers and enantiomers of proline derivatives by HPLC." Analytical Chemistry. Link

    • Vertex Pharmaceuticals . (2018). "Discovery and Synthesis of Hydroxy-L-Proline Blockers." PMC. (Discusses separation of hydroxy-proline regio- and stereoisomers). Link

    • Sigma-Aldrich . "Proline Derivatization and Enantioresolution by Chiral GC." (Technical guide on derivatization protocols for proline analogues). Link

    Sources

    Safety Operating Guide

    Proper Disposal Procedures: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Core Directive

    Do not dispose of this substance down the drain.

    1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline is a key intermediate and impurity (often designated as Impurity A or similar analogs) in the synthesis of Captopril , an ACE inhibitor. While it lacks the thiol moiety of Captopril, it shares the pyrrolidine core and structural homology associated with skin sensitization and reproductive toxicity .

    Effective disposal requires treating this substance as a Non-Regulated Hazardous Pharmaceutical Waste . It does not typically carry a specific EPA RCRA P-list or U-list code (unless mixed with listed solvents), but it must be incinerated to prevent environmental bioaccumulation.

    Chemical Identity & Hazard Assessment

    Know Your Analyte: The structural basis for safety protocols.

    This compound is an organic acid (carboxylic acid) and a proline derivative. Its primary hazards stem from its biological activity as an ACE-inhibitor precursor.

    PropertySpecificationOperational Implication
    Chemical Name 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-prolinePrecursor/Impurity for Captopril.
    CAS Number 613256-52-3 (or related stereoisomers)Use for waste manifesting.
    Physical State White to off-white solidDust generation is the primary exposure vector.
    Acidity Weakly Acidic (Carboxylic Acid)Incompatible with strong oxidizers and strong bases.
    Key Hazards H317: Skin SensitizationH360: May damage fertility/unborn childZero-skin-contact policy is mandatory. Double-gloving recommended.
    Solubility Water SolubleHigh mobility in water systems. Strict prohibition on sink disposal.

    Waste Segregation & Classification Logic

    The "Self-Validating" System: Preventing cross-contamination before it happens.

    In a drug development lab, waste streams are often commingled. For this proline derivative, segregation is critical to prevent the formation of toxic byproducts (e.g., reaction with strong oxidizers) and to ensure compliance with pharmaceutical waste incineration standards.

    Waste Stream Decision Matrix

    The following logic flow dictates the physical destination of the waste based on its state and mixture.

    WasteSegregation Start Waste Generation: Proline Derivative StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance or Contaminated PPE Liquid Liquid / Solution StateCheck->Liquid Reaction Mixture or HPLC Waste StreamA STREAM A: Solid Pharma Waste (High Temp Incineration) Solid->StreamA SolventCheck Mixed with Halogenated Solvents (DCM, Chloroform)? Liquid->SolventCheck StreamB STREAM B: Non-Halogenated Organic (High BTU Incineration) SolventCheck->StreamB No (e.g., Water, MeOH, ACN) StreamC STREAM C: Halogenated Waste (Specific Treatment) SolventCheck->StreamC Yes

    Figure 1: Decision matrix for segregating proline derivative waste streams. Note that "Stream A" is the default for the pure solid substance.

    Detailed Disposal Protocol

    Step-by-step logistics for the laboratory workflow.

    A. Solid Waste (Pure Substance & Contaminated Debris)

    Target Stream: High-Temperature Incineration (Pharma Waste). Container: Yellow or Black rigid container (depending on facility color coding for trace chemo/pharma waste).

    • Collection: Place the solid substance, weighing boats, and contaminated gloves into a double-lined polyethylene bag (minimum 2 mil thickness).

    • Labeling: Affix a hazardous waste label.

      • Constituent: "1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline"[1]

      • Hazard Checkbox: Toxic, Irritant.[2]

      • Note: "Contains Captopril Intermediate – Reproductive Toxin."

    • Sealing: Goose-neck seal the inner bag with tape before closing the rigid outer container.

    B. Liquid Waste (HPLC Effluent / Mother Liquor)

    Target Stream: Organic Waste (Non-Halogenated preferred). Container: HDPE Carboy (Safety Can).

    • pH Check: If the solution is highly acidic (pH < 2) due to trifluoroacetic acid (TFA) or other mobile phase modifiers, adjust pH to 5–9 using a dilute sodium bicarbonate solution before adding to the main carboy to prevent off-gassing.

    • Segregation: Do not mix with oxidizers (e.g., nitric acid, peroxides). The hydroxyl group on the proline side chain can undergo uncontrolled oxidation.

    • Secondary Containment: Always store the carboy in a secondary tray capable of holding 110% of the container's volume.

    Emergency Spill Response

    Immediate actions for accidental release.

    Because this substance is a sensitizer and potential reproductive toxin, speed and dust control are paramount.

    Spill Cleanup Workflow

    SpillResponse Assess 1. Assess & Isolate (Evacuate 5m radius) PPE 2. Don PPE (Nitrile Gloves x2, N95/P100) Assess->PPE Contain 3. Containment (Cover with damp paper towels) PPE->Contain Prevent Dust Clean 4. Decontamination (Soap & Water Wash) Contain->Clean Scoop carefully Disposal 5. Disposal (Seal in Haz Waste Bag) Clean->Disposal

    Figure 2: Sequential workflow for managing dry powder spills to minimize inhalation risk.

    Specific Cleanup Steps:

    • Dampen: Do not dry sweep. Cover the spill with paper towels dampened with water or a mild detergent solution. This prevents the generation of airborne dust.[3]

    • Scoop: Use a plastic scoop or dustpan to lift the dampened material.

    • Surface Decontamination: Wipe the surface 3 times with a soap and water solution. Proline derivatives are water-soluble and clean up easily with aqueous detergents; organic solvents are generally unnecessary for surface cleaning.

    References

    • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023).[4] Safety Data Sheet: Captopril Impurity A. Retrieved from

    • U.S. Environmental Protection Agency (EPA). (2023). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from

    • Cayman Chemical. (2023).[5] Safety Data Sheet: Proline Derivatives and Analogs. Retrieved from

    • Sigma-Aldrich. (2024). Safety Data Sheet: Captopril and Related Impurities. Retrieved from

    • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Reproductive Toxins. Retrieved from

    Sources

    Personal protective equipment for handling 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Safety Directive

    The Substance: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline (CAS: 613256-52-3) is a structural analogue and impurity of Captopril (an ACE inhibitor).[1][2]

    The Core Risk: While specific toxicological data for this impurity may be sparse compared to the parent drug, pharmaceutical safety protocol mandates "Read-Across" assessment. You must handle this compound as a Sensitizer and a potential Reproductive Toxin (Teratogen), consistent with the hazard profile of Captopril and related mercapto-proline derivatives.[1][2]

    Operational Rule: Treat all powders of this class as Occupational Exposure Band (OEB) 3 or 4 until definitive data proves otherwise. This means containment is the primary control; PPE is the secondary line of defense.

    Hazard Identification & Risk Assessment

    Before selecting PPE, you must understand the "Why." The physiological mechanism of ACE inhibitors dictates the safety profile.

    Hazard ClassRisk DescriptionMechanism of Action
    Skin Sensitization High Risk. May cause allergic contact dermatitis.[1][2]Haptenization: The molecule may bind to skin proteins, triggering an immune response upon subsequent exposures.[2]
    Reproductive Toxicity Moderate to High Risk. Suspected teratogen.ACE inhibitors interfere with fetal renal development. Structural analogues are presumed to share this activity.
    Respiratory Irritation Moderate Risk. Fine powders can irritate the upper respiratory tract and mucous membranes.[2]
    Physical Hazard Dust Explosion. Finely divided organic powders can form explosive mixtures in air.

    PPE Selection Matrix

    Do not rely on "standard lab attire." Use this matrix to scale your protection based on the operation.

    Protection Zone Standard Operation (< 1g, Solution Handling)High-Risk Operation (> 1g, Weighing Powder, Spills)Technical Rationale
    Respiratory N95 / P2 Respirator (Fit-tested)P100 / P3 Half-Mask or PAPR Pharmaceutical dusts are often <10µm.[1][2] Surgical masks offer zero protection against inhalation.
    Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile (Long Cuff) Change outer glove every 30 minsPermeation: Solvents used (e.g., Methanol) can carry the solute through gloves.[1][2] Double gloving creates a breakthrough buffer.
    Dermal (Body) Lab Coat (Buttoned, Polyester/Cotton)Tyvek® Coverall (Disposable, Elastic cuffs)Prevents accumulation of bioactive dust on personal clothing, which can migrate home (secondary exposure).[1][2]
    Ocular Safety Glasses (with Side Shields)Chemical Goggles Powders drift.[1] Goggles seal the orbital area against airborne particulates.

    Operational Protocols

    Protocol A: Safe Weighing & Transfer (Solid State)

    The highest risk of exposure occurs when the powder is airborne.[1][2]

    • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Verify face velocity is 0.3–0.5 m/s.[2]

    • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Static charge causes powder to "jump," creating aerosols.

    • Technique:

      • Place a tackymat at the hood sash.

      • Open the container only inside the hood.

      • Use a disposable spatula. Do not attempt to clean and reuse spatulas for potent compounds.

    • Decontamination: Wipe the exterior of the container with a solvent-dampened wipe (ethanol/water) before removing it from the hood.

    Protocol B: Solubilization & Reaction
    • Solvent Choice: When dissolving, add solvent slowly down the side of the vessel to avoid displacing air (and dust) upwards.

    • Closed Systems: Once dissolved, keep vessels capped. If heating, use a reflux condenser with a scrubber or trap to prevent vapor escape.

    Protocol C: Spill Response (The "Wet Method")

    NEVER sweep dry pharmaceutical powder.[2] This generates a toxic cloud.

    • Evacuate: Clear the immediate area.

    • Don PPE: Upgrade to P100 respirator and Tyvek suit.

    • Cover: Gently lay paper towels over the spill.

    • Dampen: Spray the towels with water or a compatible solvent (e.g., 10% bleach if oxidation is required for deactivation, otherwise water/ethanol) until soaked.[2]

    • Scoop: Scoop up the wet mass. The moisture binds the dust.

    • Clean: Wipe the surface 3 times with soap and water.

    Visualizations

    Figure 1: Risk-Based PPE Selection Logic

    Use this decision tree to determine the necessary level of protection before starting work.

    PPE_Selection Start Start: Handling 1-[(2R)-3-Hydroxy...] State_Check Is the material Solid (Powder) or Liquid (Solution)? Start->State_Check Liquid Liquid / Solution State_Check->Liquid Solid Solid / Powder State_Check->Solid Vol_Check Volume > 1 Liter or Heating involved? Liquid->Vol_Check Std_PPE Standard PPE: Safety Glasses, Lab Coat, Single Nitrile Gloves Vol_Check->Std_PPE No High_Liq_PPE Enhanced PPE: Face Shield + Goggles, Double Gloves, Apron Vol_Check->High_Liq_PPE Yes Qty_Check Quantity > 1 gram? Solid->Qty_Check Hood_Check Handling in Fume Hood? Qty_Check->Hood_Check No (<1g) Full_Suit MAX PROTECTION: PAPR or Full Face Mask Tyvek Suit Double Gloves Qty_Check->Full_Suit Yes (>1g) Resp_Req CRITICAL: N95/P100 Respirator Required Double Gloves Hood_Check->Resp_Req No (Open Bench) Std_Solid Standard Solid PPE: N95 Mask, Lab Coat, Double Gloves Hood_Check->Std_Solid Yes (In Hood)

    Caption: Decision logic for scaling PPE based on physical state and quantity. Note that open-bench handling of powders triggers immediate respiratory protection requirements.[1]

    Figure 2: The "Double-Glove" Doffing Workflow

    Proper removal is just as important as wearing PPE.[1] This protocol prevents skin contamination.[1][3][4]

    Doffing_Protocol Step1 1. Wipe Outer Gloves (Remove gross contamination) Step2 2. Remove Outer Gloves (Peel from cuff, turn inside out) Step1->Step2 Step3 3. Inspect Inner Gloves (Check for tears/stains) Step2->Step3 Step4 4. Remove PPE Suit/Coat (Touch only inside) Step3->Step4 Step5 5. Remove Inner Gloves (Do not snap) Step4->Step5 Step6 6. Wash Hands (Soap & Water, 20s) Step5->Step6

    Caption: Sequential doffing procedure to maintain a barrier between the contaminant and skin.[1][2][5]

    Waste Disposal & Deactivation

    • Solid Waste: Collect all contaminated consumables (wipes, gloves, weigh boats) in a dedicated "Cytotoxic/Potent Compound" bag.[2] Label clearly.

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams as appropriate for the solvent. Do not pour down the drain.

    • Destruction: Incineration is the preferred method for destruction of peptide-mimetic structures to ensure complete thermal degradation [1].[1]

    References

    • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023).[6] Safety Data Sheet: Captopril. (Reference for Read-Across Hazard Classification). 6

    • PubChem. (n.d.). Compound Summary: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline.[1][2][7] National Library of Medicine. Link

    • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Reproductive Toxins. Link[1][2]

    • Sigma-Aldrich. (2024). Safety Data Sheet: Captopril (Parent Compound). Link[1][2]

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.